Product packaging for Einecs 301-195-8(Cat. No.:CAS No. 93982-06-0)

Einecs 301-195-8

Cat. No.: B15180892
CAS No.: 93982-06-0
M. Wt: 241.28 g/mol
InChI Key: LKJUAHHNAYDBNM-GNAZCLTHSA-N
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Description

EINECS 301-195-8 is a chemical substance listed in the European Inventory of Existing Commercial chemical Substances (EINECS). This inventory encompasses substances that were commercially available on the European Community market between 1 January 1971 and 18 September 1981 . Substances listed in EINECS are considered "phase-in" substances under the REACH Regulation, which facilitates their registration and legal use in various industrial and research contexts within the European Union . The EINECS number itself is a unique identifier with a format of 3XX-XXX-X, where the first digit confirms its listing in the EINECS inventory . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal consumption. Researchers should consult the safety data sheet and other relevant sources for detailed information on the compound's properties, mechanism of action, and specific research applications prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO4 B15180892 Einecs 301-195-8 CAS No. 93982-06-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93982-06-0

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-hydroxyacetic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C10H15NO.C2H4O3/c1-8(11-2)10(12)9-6-4-3-5-7-9;3-1-2(4)5/h3-8,10-12H,1-2H3;3H,1H2,(H,4,5)/t8-,10-;/m0./s1

InChI Key

LKJUAHHNAYDBNM-GNAZCLTHSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C(C(=O)O)O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.C(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of (R)-Glycolic Acid via Diastereomeric Resolution with Phenylpropanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed method for the synthesis of enantiomerically pure (R)-Glycolic acid. The synthesis involves the preparation of racemic glycolic acid followed by chiral resolution through the formation of diastereomeric salts with the resolving agent, (1R,2S)-(-)-norephedrine (a common form of phenylpropanolamine). This document details the experimental protocols, presents hypothetical quantitative data in structured tables for clarity, and includes visualizations of the chemical pathways and experimental workflows to facilitate understanding. This guide is intended for an audience with a background in organic chemistry and is particularly relevant for those in pharmaceutical development and chiral synthesis.

Introduction

Glycolic acid, the simplest α-hydroxy acid, is a valuable building block in the synthesis of various fine chemicals and pharmaceuticals. Its stereochemistry is often crucial for the biological activity and efficacy of the final product. The development of efficient methods for the synthesis of enantiomerically pure (R)- and (S)-glycolic acid is therefore of significant interest.

One of the most established methods for obtaining enantiomerically pure compounds is through the chiral resolution of a racemic mixture.[1][2] This technique involves the use of a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods such as fractional crystallization.[1][2]

This guide outlines a detailed methodology for the synthesis of (R)-Glycolic acid, employing (1R,2S)-(-)-norephedrine as the chiral resolving agent. The process involves two main stages: the synthesis of racemic glycolic acid and the subsequent resolution of the enantiomers.

Synthesis of Racemic Glycolic Acid

A common and straightforward method for the laboratory-scale synthesis of racemic glycolic acid is the hydrolysis of α-chloroacetic acid with a hydroxide salt, followed by acidification.

Experimental Protocol: Synthesis of Racemic Glycolic Acid
  • Reaction Setup: A 1 L round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • Chloroacetic acid: 94.5 g (1.0 mol)

    • Sodium carbonate (anhydrous): 58.3 g (0.55 mol)

    • Deionized water: 400 mL

  • Procedure:

    • Sodium carbonate is dissolved in deionized water in the round-bottom flask.

    • Chloroacetic acid is added portion-wise to the stirred solution. An exothermic reaction will occur.

    • Once the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

    • The solution is then cooled to room temperature.

  • Work-up and Purification:

    • The reaction mixture is acidified to a pH of approximately 1-2 with concentrated hydrochloric acid.

    • The acidified solution is then concentrated under reduced pressure to obtain a solid residue.

    • The crude glycolic acid is purified by recrystallization from a suitable solvent such as ethyl acetate.

    • The purified crystals are dried in a vacuum oven.

Hypothetical Quantitative Data
ParameterValue
Starting Material (Chloroacetic acid)94.5 g
Yield of Crude Racemic Glycolic Acid~85-90 g
Yield of Purified Racemic Glycolic Acid~70-75 g (92-98% yield)
Melting Point75-78 °C
Purity (by titration)>99%

Chiral Resolution of Racemic Glycolic Acid

The resolution of racemic glycolic acid is achieved by forming diastereomeric salts with (1R,2S)-(-)-norephedrine. The differing solubilities of these salts in a chosen solvent allow for their separation by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Formation and Separation
  • Reaction Setup: A 500 mL Erlenmeyer flask is equipped with a magnetic stirrer and a heating mantle.

  • Reagents:

    • Racemic glycolic acid: 38.0 g (0.5 mol)

    • (1R,2S)-(-)-Norephedrine: 75.6 g (0.5 mol)

    • Solvent: Ethanol (95%)

  • Procedure:

    • Racemic glycolic acid is dissolved in 200 mL of hot ethanol.

    • (1R,2S)-(-)-Norephedrine is dissolved in 150 mL of hot ethanol in a separate flask.

    • The hot solution of the resolving agent is slowly added to the stirred solution of the racemic acid.

    • The mixture is then allowed to cool slowly to room temperature, during which time crystals of one of the diastereomeric salts will begin to form.

    • The flask is then placed in an ice bath for 2 hours to maximize crystallization.

  • Separation:

    • The crystallized diastereomeric salt is collected by vacuum filtration.

    • The crystals are washed with a small amount of cold ethanol.

    • The collected salt is the less soluble diastereomer, which is expected to be the (R)-Glycolic acid-(1R,2S)-(-)-norephedrine salt.

Experimental Protocol: Regeneration of (R)-Glycolic Acid
  • Reaction Setup: A 250 mL beaker with a magnetic stirrer.

  • Reagents:

    • Diastereomeric salt from the previous step.

    • 1 M Hydrochloric acid.

    • Diethyl ether.

  • Procedure:

    • The diastereomeric salt is dissolved in a minimal amount of deionized water.

    • The solution is acidified to a pH of 1-2 with 1 M hydrochloric acid. This will protonate the glycolic acid and the norephedrine.

    • The aqueous solution is then extracted three times with diethyl ether to separate the (R)-Glycolic acid from the water-soluble norephedrine hydrochloride.

  • Purification:

    • The combined ether extracts are dried over anhydrous sodium sulfate.

    • The ether is removed under reduced pressure to yield the crude (R)-Glycolic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent.

Hypothetical Quantitative Data
ParameterValue
Yield of Diastereomeric Salt~45-55 g
Theoretical Yield of (R)-Glycolic Acid19.0 g
Actual Yield of (R)-Glycolic Acid~12-15 g (63-79% of theoretical)
Enantiomeric Excess (e.e.)>95% (determined by chiral HPLC)
Specific Rotation [α]D(Literature value for pure (R)-Glycolic acid)

Visualizations

Chemical Reaction Pathway

Synthesis_Pathway cluster_racemic Synthesis of Racemic Glycolic Acid cluster_resolution Chiral Resolution cluster_separation Separation and Regeneration chloroacetic_acid Chloroacetic Acid racemic_glycolic_acid Racemic Glycolic Acid chloroacetic_acid->racemic_glycolic_acid Hydrolysis na2co3 Na2CO3, H2O diastereomeric_salts Diastereomeric Salts ((R)-Acid-(R,S)-Amine and (S)-Acid-(R,S)-Amine) racemic_glycolic_acid->diastereomeric_salts Salt Formation resolving_agent (1R,2S)-(-)-Norephedrine less_soluble_salt Less Soluble Salt ((R)-Glycolic Acid Salt) diastereomeric_salts->less_soluble_salt Fractional Crystallization more_soluble_salt More Soluble Salt ((S)-Glycolic Acid Salt in filtrate) r_glycolic_acid (R)-Glycolic Acid less_soluble_salt->r_glycolic_acid Acidification hcl HCl

Caption: Chemical pathway for the synthesis of (R)-Glycolic acid.

Experimental Workflow

Experimental_Workflow arrow arrow start Start: Racemic Glycolic Acid & (1R,2S)-(-)-Norephedrine dissolution Dissolve in Hot Ethanol start->dissolution mixing Mix Solutions dissolution->mixing cooling Cool to Room Temperature & then Ice Bath mixing->cooling filtration Vacuum Filtration cooling->filtration crystals Collect Crystals (Less Soluble Diastereomer) filtration->crystals filtrate Filtrate (More Soluble Diastereomer) filtration->filtrate acidification Acidify with HCl crystals->acidification extraction Extract with Diethyl Ether acidification->extraction drying Dry Ether Layer extraction->drying evaporation Evaporate Ether drying->evaporation final_product Final Product: (R)-Glycolic Acid evaporation->final_product

Caption: Experimental workflow for the chiral resolution of glycolic acid.

Conclusion

This technical guide presents a detailed, albeit proposed, methodology for the synthesis of (R)-Glycolic acid through diastereomeric salt resolution using (1R,2S)-(-)-norephedrine. The provided experimental protocols and hypothetical data serve as a robust starting point for researchers and professionals in the field of chiral synthesis. The successful application of this method would provide a reliable route to enantiomerically pure (R)-Glycolic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. Further optimization of solvent systems and crystallization conditions may lead to improved yields and enantiomeric purity.

References

Technical Guide: Physical and Chemical Characteristics of CAS 93982-06-0

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: (R)-Glycolic acid, compound with (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1)

CAS Number: 93982-06-0

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental data for the compound with CAS number 93982-06-0 is limited in publicly available literature. This guide provides computed data for the compound and detailed experimental data for its individual components: (R)-Glycolic acid and (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol (a stereoisomer of the base).

Introduction

The substance with CAS number 93982-06-0 is an acid-base compound formed between (R)-Glycolic acid and (S-(R,S))-2-(methylamino)-1-phenylpropanol. The base component is a stereoisomer of ephedrine, a well-known sympathomimetic amine. This technical guide summarizes the available physical and chemical characteristics of this compound and its constituent parts to support research and development activities.

(R)-Glycolic acid, compound with (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1): Computed Data

Due to the scarcity of experimental data for this specific salt, the following table presents computed properties.

PropertyValue
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
Exact Mass 241.131408 g/mol
Topological Polar Surface Area 89.8 Ų
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 4

Component 1: (R)-Glycolic Acid

Glycolic acid is the smallest α-hydroxy acid (AHA) and is widely used in various industries, including cosmetics and pharmaceuticals.[1]

PropertyValueReference
Molecular Formula C₂H₄O₃[2]
Molecular Weight 76.05 g/mol [3][4]
Appearance Colorless, odorless, crystalline solid[1][2]
Melting Point 75-80 °C
Boiling Point Decomposes at 100 °C[1]
Solubility Soluble in water, ethanol, and diethyl ether.[3][4]
pKa 3.83 at 25 °C[4]

Several methods are employed for the industrial production of glycolic acid:

  • Hydrolysis of monochloroacetic acid: This process involves the reaction of monochloroacetic acid with sodium hydroxide.[5]

  • Carbonylation of formaldehyde: A reaction of formaldehyde with carbon monoxide and water under high pressure and in the presence of an acidic catalyst.[6]

  • Electrolytic reduction of oxalic acid: An electrochemical method to produce glycolic acid.[5]

  • From glycerol: A method involving the catalytic oxidation of glycerol.[7][8]

A general experimental protocol for the synthesis from glyoxal is described as follows: Catalytic experiments can be carried out in a rotated steel autoclave with a commercially available 40% aqueous solution of glyoxal.[9] The reaction is run for 0.5–5 hours at temperatures of 100–170 °C.[9]

Component 2: (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol (Ephedrine)

This component is a sympathomimetic amine with known biological activity. It acts as a stimulant and is used in medicine as a decongestant and to treat hypotension.[10][11]

PropertyValue
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance White crystalline powder
Boiling Point 255 °C at 760 mmHg[12]
Flash Point 85.6 °C[12]
Density 1.015 g/cm³[12]

Ephedrine primarily acts as an agonist at both α- and β-adrenergic receptors.[11] Its mechanism of action involves increasing the activity of norepinephrine on adrenergic receptors.[10] This leads to various physiological responses, including vasoconstriction, bronchodilation, and increased heart rate and blood pressure. It has been used for its thermogenic and lipolytic characteristics as a nutritional supplement.[10] Interestingly, research has shown that Ephedra Herb also possesses pharmacological activities independent of its ephedrine alkaloid content, such as c-MET inhibitory activity.[13]

Mandatory Visualizations

G glycolic_acid (R)-Glycolic Acid (Acid) salt CAS 93982-06-0 (Salt) glycolic_acid->salt + ephedrine (S-(R,S))-2-(methylamino)-1-phenylpropanol (Base) ephedrine->salt

Caption: Formation of the salt from its acid and base components.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification A Dissolve Glycolic Acid in suitable solvent C Mix solutions (e.g., dropwise addition) A->C B Dissolve Ephedrine Base in suitable solvent B->C D Stir at controlled temperature C->D E Induce precipitation (e.g., cooling, anti-solvent) D->E F Filter and wash the salt E->F G Dry under vacuum F->G

Caption: A generalized workflow for the synthesis of an organic salt.

G ephedrine Ephedrine receptor Adrenergic Receptor (α and β) ephedrine->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces response Physiological Response (e.g., Vasoconstriction, Bronchodilation) second_messenger->response Leads to

Caption: Simplified signaling cascade initiated by ephedrine binding.

References

An In-depth Technical Guide on the Solubility and Stability of Einecs 301-195-8

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties of Constituent Components

To understand the properties of the salt, it is essential to first consider the characteristics of the individual molecules that form it.

(S-(R,S))-2-(methylamino)-1-phenylpropanol

This compound is a stereoisomer of pseudoephedrine. It is an amine that is expected to have properties similar to pseudoephedrine.

PropertyValue
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol
AppearanceSolid
Water SolubilitySparingly soluble
logP1.32

Note: Data presented is for pseudoephedrine and is expected to be comparable.

(R)-Glycolic Acid

Glycolic acid is the smallest α-hydroxy acid (AHA).

PropertyValue
Molecular FormulaC₂H₄O₃
Molecular Weight76.05 g/mol
AppearanceColorless, odorless, and hygroscopic crystals
Water SolubilityFreely soluble
pKa3.83

Predicted Solubility Profile

The formation of a salt between a carboxylic acid and an amine generally leads to an increase in aqueous solubility compared to the parent amine, particularly if the amine has low water solubility.[1][2][3][4] Given that (S-(R,S))-2-(methylamino)-1-phenylpropanol is sparingly soluble in water and glycolic acid is freely soluble, the resulting salt, Einecs 301-195-8, is predicted to have significantly enhanced aqueous solubility.

The solubility of this salt will be pH-dependent. In acidic to neutral conditions, the salt will remain ionized and is expected to be highly soluble. At higher pH values, the equilibrium will shift, leading to the formation of the free amine, which may precipitate out of solution if its solubility limit is exceeded.

Table of Predicted Solubility:

SolventPredicted SolubilityRationale
WaterHighFormation of a salt from a sparingly soluble amine and a highly soluble carboxylic acid.[1][2][3][4]
EthanolSolubleBoth parent compounds have some solubility in ethanol.
Non-polar organic solvents (e.g., hexane, toluene)LowThe ionic nature of the salt makes it poorly soluble in non-polar solvents.

Predicted Stability Profile

The stability of this compound will be influenced by factors such as temperature, humidity, light, and pH.

  • Thermal Stability: Amine salts of carboxylic acids can be susceptible to decomposition upon heating, which may lead to the formation of an amide and water.[5][6] The exact temperature at which this occurs would need to be determined experimentally.

  • Hygroscopicity: Glycolic acid is hygroscopic, and this property may be carried over to the salt. Therefore, the compound should be stored in a dry environment.

  • pH Stability: The stability of the salt in solution will be pH-dependent. In highly acidic or alkaline conditions, hydrolysis of the salt or degradation of the individual components may occur.

  • Oxidative Stability: The phenylpropanolamine component may be susceptible to oxidation. Stability studies should evaluate the impact of oxidative stress.

Experimental Protocols

Detailed experimental protocols are crucial for accurately determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining thermodynamic solubility.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Filter or centrifuge the suspension to obtain a clear saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Testing: ICH Guideline Approach

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.

  • Stress Testing: Expose the solid compound to stress conditions to identify potential degradation pathways. This includes exposure to:

    • Heat: 10°C increments above the accelerated storage temperature (e.g., 50°C, 60°C).

    • Humidity: ≥75% Relative Humidity (RH).

    • Light: Photostability testing according to ICH Q1B.

    • pH: Hydrolytic stability in aqueous solutions across a range of pH values (e.g., pH 1.2, 4.5, 7.4, 9.0).

    • Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).

  • Accelerated Stability: Store the compound at elevated temperature and humidity (e.g., 40°C / 75% RH) for a period of up to 6 months. Samples should be analyzed at specified time points (e.g., 0, 1, 2, 3, and 6 months).

  • Long-Term Stability: Store the compound under recommended storage conditions (e.g., 25°C / 60% RH) for a period of at least 12 months. Samples should be analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, the samples should be analyzed for appearance, assay, degradation products, and other relevant physical and chemical properties using validated stability-indicating analytical methods.

Potential Signaling Pathways

While no studies have directly investigated the signaling pathways of this compound, the known biological activities of its components suggest potential interactions.

Glycolic Acid Signaling

Glycolic acid is known to influence skin cells through various pathways. In keratinocytes, it can modulate inflammatory responses by suppressing the NF-κB signaling pathway, which in turn reduces the expression of pro-inflammatory cytokines.[[“]][8] Additionally, glycolic acid can induce keratinocyte proliferation through the activation of the acid-sensitive ion channel TRPV1.[9]

Glycolic_Acid_Signaling cluster_keratinocyte Keratinocyte GA Glycolic Acid TRPV1 TRPV1 GA->TRPV1 IKK IKK GA->IKK Inhibits UVB UVB Radiation UVB->IKK Proliferation Cell Proliferation TRPV1->Proliferation ATP Release IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines Upregulates

Caption: Glycolic acid signaling in keratinocytes.

Pseudoephedrine Signaling

Pseudoephedrine acts as an agonist at α- and β-adrenergic receptors.[10][11] This interaction leads to vasoconstriction and bronchodilation. It can also indirectly act by promoting the release of norepinephrine.[11] Furthermore, pseudoephedrine has been shown to inhibit the activation of transcription factors such as NF-κB, NFAT, and AP-1, which are involved in T-cell activation and inflammatory responses.[10]

Pseudoephedrine_Signaling cluster_adrenergic Adrenergic Signaling cluster_inflammatory Inflammatory Signaling (T-Cell) Pseudo Pseudoephedrine Alpha_Receptor α-Adrenergic Receptor Pseudo->Alpha_Receptor Beta_Receptor β-Adrenergic Receptor Pseudo->Beta_Receptor NFkB_inf NF-κB Pseudo->NFkB_inf Inhibits NFAT NFAT Pseudo->NFAT Inhibits AP1 AP-1 Pseudo->AP1 Inhibits Vasoconstriction Vasoconstriction Alpha_Receptor->Vasoconstriction Bronchodilation Bronchodilation Beta_Receptor->Bronchodilation TCR T-Cell Receptor Activation TCR->NFkB_inf TCR->NFAT TCR->AP1 Gene_Expression Inflammatory Gene Expression NFkB_inf->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: Pseudoephedrine's dual action on adrenergic and inflammatory pathways.

Conclusion

This compound, a salt of (R)-Glycolic acid and (S-(R,S))-2-(methylamino)-1-phenylpropanol, is anticipated to exhibit favorable aqueous solubility due to its ionic nature. Its stability will be dependent on environmental factors, with potential for thermal degradation and hydrolysis under certain conditions. The biological activity of this compound is likely to be a composite of the actions of its individual components, potentially involving modulation of inflammatory and adrenergic signaling pathways. The experimental protocols and predictive analyses provided in this guide serve as a robust framework for the comprehensive evaluation of the solubility and stability of this compound, which is essential for its potential development as a pharmaceutical agent. Further empirical studies are necessary to definitively characterize its physicochemical properties and biological effects.

References

Spectroscopic Data and Analysis of Einecs 301-195-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound Identification: Einecs 301-195-8 is identified as a salt, specifically (R)-glycolic acid, compound with [S-(R,S)]-2-(methylamino)-1-phenylpropanol (1:1). This substance is comprised of two chiral molecules: (R)-glycolic acid and [S-(R,S)]-2-(methylamino)-1-phenylpropanol, which form a diastereomeric salt. Due to the limited availability of specific experimental spectroscopic data for this exact salt, this guide will provide a detailed analysis of the expected spectroscopic characteristics based on the known data of its individual components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the salt , the NMR spectrum would exhibit signals corresponding to both the (R)-glycolic acid and the [S-(R,S)]-2-(methylamino)-1-phenylpropanol moieties. The presence of multiple chiral centers can lead to complex spectra, and the formation of diastereomers may result in distinct signals for otherwise equivalent nuclei.[1][2][3][4][5]

1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show a combination of the signals from both components. The chemical shifts will be influenced by the ionic interaction between the carboxylate of the glycolic acid and the ammonium group of the phenylpropanol derivative.

Component Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
(R)-Glycolic Acid3.5 - 4.0Singlet2Hα-CH₂
(R)-Glycolic AcidBroad Singlet1H-COOH (exchangeable)
[S-(R,S)]-2-(methylamino)-1-phenylpropanol7.2 - 7.5Multiplet5HAromatic C-H
[S-(R,S)]-2-(methylamino)-1-phenylpropanol4.5 - 5.0Doublet1HCH-OH
[S-(R,S)]-2-(methylamino)-1-phenylpropanol2.8 - 3.3Multiplet1HCH-NH
[S-(R,S)]-2-(methylamino)-1-phenylpropanol2.3 - 2.7Singlet3HN-CH₃
[S-(R,S)]-2-(methylamino)-1-phenylpropanol0.8 - 1.2Doublet3HCH-CH₃
[S-(R,S)]-2-(methylamino)-1-phenylpropanolBroad Singlet2H-OH, -NH₂⁺ (exchangeable)

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will similarly display peaks for each carbon atom in both molecules.

Component Predicted Chemical Shift (ppm) Assignment
(R)-Glycolic Acid170 - 180C=O (carboxylate)
(R)-Glycolic Acid60 - 70α-CH₂
[S-(R,S)]-2-(methylamino)-1-phenylpropanol135 - 145Aromatic C (quaternary)
[S-(R,S)]-2-(methylamino)-1-phenylpropanol125 - 130Aromatic CH
[S-(R,S)]-2-(methylamino)-1-phenylpropanol70 - 80CH-OH
[S-(R,S)]-2-(methylamino)-1-phenylpropanol55 - 65CH-NH
[S-(R,S)]-2-(methylamino)-1-phenylpropanol30 - 40N-CH₃
[S-(R,S)]-2-(methylamino)-1-phenylpropanol10 - 20CH-CH₃

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining the NMR spectrum of an organic salt is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. The choice of solvent is critical to ensure solubility and minimize signal overlap with the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used, and a larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Salt Dissolve Salt in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve Salt->Transfer to NMR Tube Instrument Setup Instrument Setup (Tune & Shim) Transfer to NMR Tube->Instrument Setup Acquire Spectra Acquire 1H & 13C Spectra Instrument Setup->Acquire Spectra Process Data Process Raw Data (FT, Phasing) Acquire Spectra->Process Data Analyze Spectra Analyze Spectra (Shifts, Integration) Process Data->Analyze Spectra

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

The IR spectrum of the salt will show characteristic absorption bands for the functional groups present in both the glycolic acid and the phenylpropanol components. The formation of the salt will lead to the disappearance of the carboxylic acid O-H stretch and the appearance of strong carboxylate stretches.[6][7][8][9][10]

2.1. Predicted IR Absorption Data

Component Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
(R)-Glycolic Acid (as carboxylate)1610 - 1550Asymmetric C=O stretchStrong
(R)-Glycolic Acid (as carboxylate)1420 - 1300Symmetric C=O stretchStrong
Both Components3400 - 3200O-H and N-H stretch (H-bonded)Broad, Strong
[S-(R,S)]-2-(methylamino)-1-phenylpropanol3000 - 2800C-H stretch (aliphatic)Medium
[S-(R,S)]-2-(methylamino)-1-phenylpropanol1600, 1495C=C stretch (aromatic)Medium
Both Components1200 - 1000C-O stretchStrong

2.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid organic salt is the KBr pellet method.

  • Sample Preparation: Grind a small amount of the salt (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded first for background subtraction.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Grind Sample Grind Salt with KBr Form Pellet Form KBr Pellet Grind Sample->Form Pellet Background Scan Acquire Background (Blank KBr Pellet) Form Pellet->Background Scan Sample Scan Acquire Sample Spectrum Background Scan->Sample Scan

IR Spectroscopy (KBr Pellet) Workflow

Mass Spectrometry (MS)

Mass spectrometry of the salt is expected to show ions corresponding to the individual components, as the salt will likely dissociate in the ion source. Electrospray ionization (ESI) is a suitable technique for analyzing such non-volatile, ionic compounds.[11][12][13]

3.1. Predicted Mass Spectrometry Data

  • Positive Ion Mode (ESI+): The protonated molecule of the phenylpropanolamine, [M+H]⁺, would be expected at m/z corresponding to the molecular weight of the free amine plus a proton.

  • Negative Ion Mode (ESI-): The deprotonated molecule of glycolic acid, [M-H]⁻, would be expected at m/z corresponding to the molecular weight of the free acid minus a proton.

Component Ionization Mode Predicted m/z Ion
(R)-Glycolic AcidESI-75.01[C₂H₃O₃]⁻
[S-(R,S)]-2-(methylamino)-1-phenylpropanolESI+166.12[C₁₀H₁₆NO]⁺

3.2. Experimental Protocol for Mass Spectrometry

A general protocol for ESI-MS is as follows:

  • Sample Preparation: Dissolve a small amount of the salt in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a concentration of approximately 1-10 µg/mL.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe the cationic and anionic components of the salt, respectively. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to achieve good signal intensity and minimize fragmentation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Sample Dissolve Salt in Suitable Solvent Infuse Sample Infuse Sample into ESI Source Dissolve Sample->Infuse Sample Acquire Spectra Acquire Spectra in Positive & Negative Modes Infuse Sample->Acquire Spectra

Mass Spectrometry (ESI) Workflow

References

"Einecs 301-195-8 mechanism of action"

Author: BenchChem Technical Support Team. Date: November 2025

Einecs 301-195-8, chemically identified as the compound of (R)-Glycolic acid with (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1), is intrinsically linked to the active pharmaceutical ingredient cinacalcet . This technical guide provides an in-depth exploration of the mechanism of action of cinacalcet, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Cinacalcet is a calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2][3][4] The CaSR, a G-protein coupled receptor, is the principal regulator of parathyroid hormone (PTH) synthesis and secretion from the chief cells of the parathyroid gland.[1][3] By binding to a site within the transmembrane domain of the CaSR, cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[5] This allosteric modulation means that lower concentrations of extracellular calcium are required to activate the receptor.[2]

The enhanced activation of the CaSR by cinacalcet mimics the physiological effect of high calcium levels, leading to a significant reduction in the secretion of PTH.[3][5][6] This, in turn, leads to a decrease in serum calcium levels.[6][7]

Signaling Pathways

The activation of the Calcium-Sensing Receptor (CaSR) by cinacalcet initiates a cascade of intracellular signaling events. The CaSR is primarily coupled to Gq/11 and Gi/o G-proteins.[8]

  • Gq/11 Pathway: Upon activation, the Gq/11 pathway stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. The subsequent increase in intracellular calcium concentration is a key factor in the inhibition of PTH secretion.[8]

  • Gi/o Pathway: The Gi/o pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels further contribute to the suppression of PTH secretion.[8]

The following diagram illustrates the signaling cascade initiated by cinacalcet's modulation of the CaSR.

Signaling Pathway of Cinacalcet on the Calcium-Sensing Receptor cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cinacalcet Cinacalcet CaSR Calcium-Sensing Receptor (CaSR) Cinacalcet->CaSR Allosteric Modulation Calcium Extracellular Ca²⁺ Calcium->CaSR Binding Gq11 Gq/11 CaSR->Gq11 Activates Gio Gi/o CaSR->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates AC Adenylyl Cyclase Gio->AC Inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PTH_secretion ↓ PTH Secretion cAMP->PTH_secretion Modulates Ca_intra ↑ Intracellular Ca²⁺ ER->Ca_intra Releases Ca²⁺ Ca_intra->PTH_secretion Inhibits Experimental Workflow for Preclinical Animal Study of Cinacalcet A Animal Model Induction (5/6 Nephrectomy in Rats) B Development of Secondary Hyperparathyroidism (e.g., 6 weeks) A->B C Randomization into Treatment Groups B->C D Vehicle Control Group C->D E Cinacalcet Treatment Group (e.g., 10 mg/kg/day) C->E F Daily Oral Gavage D->F E->F G Blood Sampling (Serum PTH, Calcium) F->G Periodic H Endpoint Analysis (e.g., 5 weeks) F->H J Data Analysis and Comparison G->J I Parathyroid Gland Excision and Analysis H->I I->J Logical Flow of a Randomized Controlled Clinical Trial for Cinacalcet A Patient Screening and Informed Consent B Baseline Assessment (PTH, Calcium, etc.) A->B C Randomization B->C D Placebo/Conventional Care Arm C->D E Cinacalcet Arm C->E G Follow-up and Data Collection D->G F Dose Titration Phase (e.g., 16-20 weeks) E->F F->G H Primary and Secondary Endpoint Assessment G->H I Statistical Analysis H->I J Results and Conclusion I->J

References

In Vitro Anticancer Activity of 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth overview of the in vitro studies conducted on the chalcone derivative, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one. It is important to note that the initial inquiry referenced Einecs 301-195-8, which corresponds to the chemical entity (R)-Glycolic acid, compound with (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1). However, a comprehensive search for in vitro studies on this specific compound did not yield significant results. In contrast, substantial research is available for the aforementioned chalcone, which exhibits promising anticancer properties. This guide focuses on the in vitro evaluation of this chalcone, summarizing key experimental findings and methodologies for researchers, scientists, and drug development professionals.

The available research indicates that 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one demonstrates significant cytotoxic and antiproliferative effects, primarily through the induction of cell cycle arrest and the upregulation of the tumor suppressor gene p21[1][2][3][4]. The following sections detail the experimental protocols, quantitative data, and proposed mechanisms of action based on the available scientific literature.

Data Presentation

Cytotoxicity and Cell Viability

The cytotoxic potential of 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one has been evaluated using various in vitro assays.

AssayCell LineKey FindingsReference
Brine Shrimp Lethality AssayNot ApplicableCompound 2e resulted in 100% death at a concentration of 50 μg/mL.[1]
Trypan Blue Dye Exclusion AssayDalton's Lymphoma Ascites (DLA)Showed in vitro cytotoxic activity. Specific percentage of cell viability at different concentrations is not available in the reviewed literature.[2][4]
Cell Cycle Analysis

Flow cytometry analysis was employed to determine the effect of the compound on the cell cycle distribution of cancer cells.

AssayCell LineKey FindingsReference
Flow CytometryDalton's Lymphoma Ascites (DLA)Induces cell cycle arrest at the G0/G1 phase. Specific percentages of cells in each phase are not detailed in the available literature.[1][2][3][4]
Gene Expression Analysis

The molecular mechanism of action was investigated by assessing the expression of key regulatory genes.

AssayCell LineGeneKey FindingsReference
Reverse Transcription Polymerase Chain Reaction (RT-PCR)Dalton's Lymphoma Ascites (DLA)p21Upregulated the expression of the p21 gene. The specific fold-change in expression is not provided in the reviewed literature.[1][2][4]

Experimental Protocols

Brine Shrimp Lethality Assay

This assay is a preliminary assessment of cytotoxicity.

Materials:

  • Brine shrimp (Artemia salina) eggs

  • Artificial seawater (3.8% NaCl in distilled water)

  • Hatching chamber

  • Test tubes

  • Micropipettes

  • 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one stock solution (dissolved in a suitable solvent like DMSO)

  • Solvent control

Procedure:

  • Hatch the brine shrimp eggs in artificial seawater under constant aeration and illumination for 48 hours.

  • Prepare serial dilutions of the test compound in artificial seawater.

  • Transfer 10-15 nauplii (larvae) into each test tube containing the different concentrations of the compound.

  • A solvent control and a negative control (seawater only) are run in parallel.

  • Incubate the test tubes for 24 hours under illumination.

  • Count the number of surviving nauplii in each test tube.

  • Calculate the percentage of mortality and determine the LC50 value (the concentration at which 50% of the nauplii are killed).

Trypan Blue Dye Exclusion Assay

This assay is used to determine the number of viable cells in a suspension.

Materials:

  • Dalton's Lymphoma Ascites (DLA) cell suspension

  • Phosphate-buffered saline (PBS)

  • 0.4% Trypan blue solution

  • Hemocytometer

  • Microscope

  • Micropipettes

  • Test tubes or microcentrifuge tubes

Procedure:

  • Harvest DLA cells and wash them with PBS.

  • Resuspend the cells in PBS or serum-free medium to a known concentration.

  • Treat the cells with various concentrations of 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one for a specified incubation period.

  • Following incubation, mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubate the mixture at room temperature for 1-2 minutes.

  • Load the mixture onto a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

  • Calculate the percentage of cell viability using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in the different phases of the cell cycle.

Materials:

  • Dalton's Lymphoma Ascites (DLA) cells

  • 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture DLA cells and treat them with the test compound at a specific concentration for a defined period.

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • After fixation, wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a PI staining solution containing RNase A to degrade RNA and ensure specific staining of DNA.

  • Incubate the cells in the staining solution at room temperature in the dark for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for p21 Gene Expression

This method is used to quantify the messenger RNA (mRNA) levels of the p21 gene.

Materials:

  • Dalton's Lymphoma Ascites (DLA) cells

  • 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcriptase enzyme

  • dNTPs

  • Primers for p21 and a housekeeping gene (e.g., GAPDH or β-actin)

    • p21 Forward Primer: 5'-GCAGATCCACAGCGATATCC-3'

    • p21 Reverse Primer: 5'-CAATCTGCTCACTGTCCACGG-3'

  • PCR reaction mix (containing Taq polymerase)

  • Thermal cycler

  • Agarose gel electrophoresis equipment

Procedure:

  • RNA Extraction: Treat DLA cells with the test compound. After the desired incubation time, extract total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's protocol.

  • Reverse Transcription (cDNA Synthesis): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme. The reaction mixture typically includes the RNA template, reverse transcriptase, dNTPs, and primers (often oligo(dT) or random hexamers).

  • PCR Amplification: Amplify the cDNA using PCR with gene-specific primers for p21 and a housekeeping gene (for normalization). The PCR reaction includes the cDNA template, forward and reverse primers, dNTPs, and a thermostable DNA polymerase.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis. The intensity of the bands corresponding to the p21 and housekeeping genes can be quantified to determine the relative expression level of p21 mRNA. For more quantitative results, real-time PCR (qPCR) is often used.

Mandatory Visualization

Signaling Pathway

G Chalcone 1-(4-methoxyphenyl)-3- (3-phenoxyphenyl)prop-2-en-1-one p21 p21 gene (Upregulation) Chalcone->p21 Induces CDK Cyclin-Dependent Kinases (CDK2/CDK4) p21->CDK Inhibits CellCycle Cell Cycle Progression CDK->CellCycle Promotes Arrest G0/G1 Phase Arrest

Caption: Proposed signaling pathway for the induction of cell cycle arrest.

Experimental Workflow

G cluster_mechanism Mechanism of Action brine_shrimp Brine Shrimp Lethality Assay trypan_blue Trypan Blue Exclusion Assay (DLA Cells) flow_cytometry Flow Cytometry (Cell Cycle Analysis) trypan_blue->flow_cytometry rt_pcr RT-PCR (p21 Gene Expression) flow_cytometry->rt_pcr start 1-(4-methoxyphenyl)-3- (3-phenoxyphenyl)prop-2-en-1-one start->brine_shrimp start->trypan_blue

Caption: Workflow for the in vitro evaluation of the test compound.

References

An In-depth Technical Guide on the Pharmacokinetics of Phenylpropanolamine Glycolic Acid Salt

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature and publicly available data do not contain specific pharmacokinetic studies on the glycolic acid salt of phenylpropanolamine. This guide provides a comprehensive overview of the pharmacokinetics of phenylpropanolamine (PPA) and the known metabolic fate of glycolic acid. The information presented is intended for researchers, scientists, and drug development professionals.

Phenylpropanolamine (PPA): A Pharmacokinetic Profile

Phenylpropanolamine is a sympathomimetic amine that was previously used as a nasal decongestant and appetite suppressant. It is structurally related to ephedrine and amphetamine.

Mechanism of Action

Phenylpropanolamine primarily acts as an indirect-acting sympathomimetic agent. Its main mechanism involves stimulating the release of norepinephrine from presynaptic nerve terminals. This increase in norepinephrine in the synaptic cleft leads to the activation of adrenergic receptors (both α and β), resulting in vasoconstriction, which is beneficial for nasal decongestion. To a lesser extent, it also promotes the release of dopamine. It has weak or negligible direct agonist activity on adrenergic receptors.

PPA Phenylpropanolamine (PPA) NE_Vesicle Norepinephrine (NE) Vesicle PPA->NE_Vesicle Stimulates Release NE_Synapse Norepinephrine (NE) in Synapse NE_Vesicle->NE_Synapse Release Adrenergic_Receptor Adrenergic Receptors (α and β) NE_Synapse->Adrenergic_Receptor Binds to Physiological_Effect Physiological Effect (e.g., Vasoconstriction) Adrenergic_Receptor->Physiological_Effect Activates

Figure 1: Mechanism of action of Phenylpropanolamine (PPA).
Pharmacokinetic Parameters

The pharmacokinetic profile of phenylpropanolamine has been characterized in healthy human volunteers. The following table summarizes key pharmacokinetic parameters following oral administration.

ParameterValueReference(s)
Bioavailability Reduced to ~38% due to first-pass metabolism.[1][2]
Time to Peak (Tmax) 1.0 - 2.3 hours for immediate-release formulations.[3]
3.0 - 4.5 hours for extended-release formulations.[3]
Peak Serum Concentration (Cmax) Increases linearly with dose.[4]
113 ng/mL (single 25 mg dose)[4]
183 ng/mL (steady state, 25 mg every 4 hours)[4]
181.98 µg/L (single 50 mg dose at 10:00 h)[5]
227.45 µg/L (single 50 mg dose at 22:00 h)[5]
Area Under the Curve (AUC) Increases linearly with dose.[4]
Elimination Half-life (t½) 3.7 - 4.9 hours for immediate-release formulations.[3]
4.3 - 5.8 hours for extended-release formulations.[3]
Protein Binding ~20%[3]
Metabolism Minimal, with only 3-4% of an oral dose being metabolized.[3]
Excretion Approximately 90% of a dose is excreted unchanged in the urine within 24 hours.[3]
Renal Clearance (ClR) 0.41 to 0.44 L/kg/h[4]
Metabolism

Phenylpropanolamine undergoes limited metabolism in humans. The presence of a methyl group at the alpha-carbon protects it from metabolism by monoamine oxidases (MAOs). The primary metabolites that have been identified are hippuric acid (formed via oxidative deamination) and 4-hydroxynorephedrine (formed via para-hydroxylation).

PPA Phenylpropanolamine Unchanged_PPA Unchanged Phenylpropanolamine (~90%) PPA->Unchanged_PPA Metabolites Metabolites (~4%) PPA->Metabolites Excretion Renal Excretion Unchanged_PPA->Excretion Hippuric_Acid Hippuric Acid Metabolites->Hippuric_Acid Oxidative Deamination Hydroxynorephedrine 4-Hydroxynorephedrine Metabolites->Hydroxynorephedrine para-Hydroxylation Hippuric_Acid->Excretion Hydroxynorephedrine->Excretion

Figure 2: Metabolic pathway of Phenylpropanolamine.

Glycolic Acid: A Brief Overview

Glycolic acid is the smallest α-hydroxy acid (AHA). Due to its ability to penetrate the skin, it is a common ingredient in dermatological products.

Pharmacokinetics and Metabolism of Glycolic Acid

When ingested, glycolic acid is a nephrotoxin. Its toxicity is attributed to its metabolism to oxalic acid. The accumulation of glycolic and oxalic acids can lead to metabolic acidosis and the formation of calcium oxalate crystals in the kidneys, causing renal damage. The metabolism of glycolic acid to glyoxylic acid occurs in the liver.

Glycolic_Acid Glycolic Acid Glyoxylic_Acid Glyoxylic Acid Glycolic_Acid->Glyoxylic_Acid Metabolism in Liver Oxalic_Acid Oxalic Acid Glyoxylic_Acid->Oxalic_Acid Calcium_Oxalate Calcium Oxalate Crystals Oxalic_Acid->Calcium_Oxalate Precipitates with Calcium Renal_Toxicity Renal Toxicity Calcium_Oxalate->Renal_Toxicity

Figure 3: Metabolic pathway of Glycolic Acid leading to renal toxicity.

Phenylpropanolamine Glycolic Acid Salt: A Theoretical Perspective

In the absence of experimental data, some inferences can be made about the potential properties of a phenylpropanolamine glycolic acid salt. Phenylpropanolamine is a weak base, and glycolic acid is a weak acid. The formation of a salt would likely result in a compound with different physicochemical properties, such as solubility and dissolution rate, compared to the free base or other salt forms like the hydrochloride. These altered properties could, in turn, influence the pharmacokinetic profile, potentially affecting the rate and extent of absorption. However, without specific studies, any such effects remain speculative.

Experimental Protocols for Pharmacokinetic Studies

A typical pharmacokinetic study for an orally administered drug like phenylpropanolamine involves the following steps.

Study Design and Conduct

A standard study design would be a single-dose, crossover study in a small group of healthy volunteers. Blood samples are collected at predetermined time points before and after drug administration.

Bioanalytical Method

The concentration of phenylpropanolamine in plasma or serum is typically determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Sample Preparation: A liquid-liquid extraction is commonly employed. Plasma or serum samples are made alkaline, and the drug is extracted into an organic solvent like chloroform. This is followed by a back-extraction into an acidic aqueous phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A mixture of methanol, acetonitrile, and an acidic buffer.

    • Detection: UV detection at a specific wavelength.

  • Method Validation: The bioanalytical method must be validated to ensure its reliability. Key validation parameters include:

    • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

    • Accuracy: The closeness of the measured value to the true value.

    • Precision: The degree of scatter between a series of measurements.

    • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

    • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified.

    • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Drug_Admin Oral Administration of PPA Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Sample_Processing Plasma/Serum Separation and Storage Blood_Sampling->Sample_Processing Sample_Prep Sample Preparation (Liquid-Liquid Extraction) Sample_Processing->Sample_Prep HPLC HPLC-UV Analysis Sample_Prep->HPLC Quantification Quantification of PPA Concentration HPLC->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, etc.) PK_Modeling->Parameter_Calc

Figure 4: Experimental workflow for a typical pharmacokinetic study.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Einecs 301-195-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Einecs 301-195-8 is the European Inventory of Existing Commercial Chemical Substances number for the compound formed by (R)-glycolic acid and (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol. The latter component is more commonly known as ephedrine, a well-established sympathomimetic agent. The therapeutic potential of this compound is primarily attributed to the pharmacological activity of ephedrine, which acts on the adrenergic system. This guide delineates the mechanism of action, potential therapeutic targets, and relevant experimental data pertaining to ephedrine as the active moiety of this compound. While the addition of glycolic acid may influence formulation and absorption, the systemic therapeutic effects are driven by ephedrine's interaction with adrenergic receptors.

Core Component Analysis

  • Chemical Name: (R)-glycolic acid, compound with [S-(R,S)]-2-(methylamino)-1-phenylpropanol(1:1)[1]

  • CAS Number: 93982-06-0

  • Active Component: Ephedrine ((1R,2S)-2-(methylamino)-1-phenylpropan-1-ol)

  • Secondary Component: Glycolic Acid

Mechanism of Action of the Active Component (Ephedrine)

Ephedrine is a sympathomimetic amine with a dual mechanism of action:

  • Direct Agonism: It directly stimulates both alpha (α) and beta (β) adrenergic receptors.[1][2][3]

  • Indirect Action: It triggers the release of norepinephrine from sympathetic neurons and inhibits its reuptake, leading to an increased concentration of this neurotransmitter in the synaptic cleft.[1][2][4]

This combined action results in a broad range of physiological responses, making the adrenergic receptors the primary therapeutic targets.

Potential Therapeutic Targets

The principal therapeutic targets for the active component of this compound are the adrenergic receptors, which are classified into two main types, alpha and beta, with several subtypes.

Alpha-Adrenergic Receptors

Activation of α-adrenergic receptors by ephedrine leads to vasoconstriction. This effect is therapeutically relevant for:

  • Hypotension: By constricting peripheral blood vessels, ephedrine increases blood pressure, making it useful in treating hypotension, particularly in the context of anesthesia.[2][5]

  • Nasal Decongestion: Vasoconstriction of blood vessels in the nasal mucosa reduces swelling and congestion.[1]

Beta-Adrenergic Receptors

Ephedrine's agonistic activity at β-adrenergic receptors results in:

  • Bronchodilation (β2-receptors): Relaxation of the smooth muscle in the airways is beneficial for treating conditions like asthma.[2][5]

  • Cardiac Stimulation (β1-receptors): Increased heart rate and contractility can be therapeutic in certain cardiac conditions but also contribute to potential side effects.[2]

Quantitative Data

Limited quantitative data for ephedrine's efficacy in specific applications is available from clinical trials.

ParameterConditionDosageEfficacyReference
Weight LossObesityEphedrine~0.9 kg/month more than placebo[6]
Weight LossObesityEphedrine with Caffeine~1.0 kg/month more than placebo[6]

Signaling Pathways

The therapeutic effects of ephedrine are mediated through the adrenergic signaling pathway.

cluster_0 Ephedrine Action cluster_1 Downstream Effects Ephedrine Ephedrine AdrenergicReceptor Adrenergic Receptors (α and β) Ephedrine->AdrenergicReceptor Direct Agonism NorepinephrineRelease Norepinephrine Release Ephedrine->NorepinephrineRelease Indirect Action NorepinephrineReuptake Norepinephrine Reuptake Inhibition Ephedrine->NorepinephrineReuptake Indirect Action GProtein G-Protein Activation AdrenergicReceptor->GProtein NorepinephrineRelease->AdrenergicReceptor Increased NE SecondMessengers Second Messengers (e.g., cAMP, IP3, DAG) GProtein->SecondMessengers PhysiologicalResponse Physiological Response (Vasoconstriction, Bronchodilation, etc.) SecondMessengers->PhysiologicalResponse

Caption: Ephedrine's dual-action signaling pathway.

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for assessing the activity of its active component, ephedrine.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of ephedrine to α and β-adrenergic receptors.

Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the desired adrenergic receptor subtype from cultured cells or animal tissues.

  • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the receptor (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β).

  • Competition Assay: Perform competitive binding experiments by adding increasing concentrations of unlabeled ephedrine to displace the radioligand.

  • Detection: Separate bound from free radioligand by filtration and quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) value from the IC50 (half-maximal inhibitory concentration) to determine the binding affinity.

cluster_workflow Receptor Binding Assay Workflow A Membrane Preparation with Adrenergic Receptors B Incubation with Radiolabeled Ligand A->B C Addition of Ephedrine (competitor) B->C D Filtration and Washing C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

References

Methodological & Application

Formulation of Topical Creams with Glycolic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The following document provides detailed application notes and protocols for the formulation of topical creams containing Glycolic Acid. This information is intended for researchers, scientists, and professionals in the field of drug development. Due to the lack of publicly available information regarding the formulation of topical creams with CAS 93982-06-0, and the identification of this CAS number as a compound not typically used in cosmetics, this guide utilizes Glycolic Acid as a representative active ingredient. Glycolic acid, an alpha-hydroxy acid (AHA), is a well-documented and widely used component in dermatological and cosmetic formulations for its exfoliating and skin rejuvenating properties.[1][2][3]

This document outlines the key considerations for formulating stable and effective glycolic acid creams, including component selection, formulation protocols, and comprehensive quality control testing. Detailed experimental methodologies are provided to guide researchers in the development and evaluation of their formulations.

Introduction to Glycolic Acid in Topical Formulations

Glycolic acid is the smallest of the alpha-hydroxy acids (AHAs) and is derived from sugarcane. Its small molecular size allows for effective penetration of the skin, making it a potent ingredient for various skincare applications.

Key Functions:

  • Exfoliation: Glycolic acid works by dissolving the bonds between dead skin cells, promoting their shedding and revealing smoother, brighter skin.[2][3]

  • Anti-Aging: It stimulates collagen production, which can help reduce the appearance of fine lines and wrinkles.[3][4][5]

  • Hyperpigmentation: By accelerating cell turnover, it can help fade dark spots and even out skin tone.[1][3]

  • Acne Treatment: It helps to unclog pores, reducing the formation of acne lesions.[1][2]

Formulation Considerations:

The efficacy and stability of glycolic acid creams are highly dependent on the formulation's pH and the concentration of glycolic acid. A lower pH increases the bioavailability of free acid but can also increase the potential for skin irritation. The optimal pH for over-the-counter glycolic acid products is generally between 3.5 and 5.0.

Materials and Equipment

Raw Materials
IngredientFunctionTypical Concentration (%)
Glycolic AcidActive Ingredient2 - 15%
Cetearyl AlcoholThickener, Emollient1 - 25%
Glyceryl StearateEmulsifier, Emollient1 - 10%
Isopropyl MyristateEmollient1 - 10%
Stearic AcidThickener, Emulsifier1 - 20%
GlycerinHumectant1 - 10%
Propylene GlycolHumectant, Solvent1 - 20%
TriethanolaminepH Adjusterq.s. to desired pH
PhenoxyethanolPreservative0.5 - 1%
Purified WaterSolventq.s. to 100%
Equipment
  • Homogenizer

  • Overhead Stirrer

  • Water Bath

  • pH Meter

  • Viscometer

  • Microscope

  • Franz Diffusion Cells

  • High-Performance Liquid Chromatography (HPLC) System

  • Incubators and Stability Chambers

  • Centrifuge

Formulation Development Workflow

The following diagram illustrates a typical workflow for the development of a topical cream containing glycolic acid.

G cluster_0 Pre-formulation cluster_1 Formulation cluster_2 Characterization & Testing cluster_3 Finalization A Ingredient Selection & Compatibility B API Characterization A->B C Prototype Formulation B->C D pH & Viscosity Optimization C->D E Physical & Chemical Stability D->E F In Vitro Release Testing E->F G Microbiological Testing F->G H Scale-up & Process Validation G->H

Figure 1. Glycolic Acid Cream Development Workflow

Experimental Protocols

Preparation of a 5% Glycolic Acid Cream

This protocol describes the preparation of a 100g batch of a 5% glycolic acid oil-in-water (O/W) cream.

Procedure:

  • Oil Phase Preparation: In a suitable vessel, combine Cetearyl Alcohol, Glyceryl Stearate, Isopropyl Myristate, and Stearic Acid. Heat the mixture in a water bath to 75°C with continuous stirring until all components are melted and homogenous.

  • Aqueous Phase Preparation: In a separate vessel, dissolve Glycolic Acid and Phenoxyethanol in Purified Water. Add Glycerin and Propylene Glycol and heat the mixture to 75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed for 5-10 minutes.

  • Cooling and pH Adjustment: Reduce the speed of the homogenizer and allow the emulsion to cool. When the temperature reaches approximately 40°C, add Triethanolamine dropwise to adjust the pH to the desired range (e.g., pH 3.5-4.0).

  • Final Mixing: Continue gentle stirring until the cream reaches room temperature.

Quality Control Testing

Stability testing is crucial to ensure the product maintains its quality over its shelf life.

Protocol:

  • Sample Preparation: Package the cream in its final intended packaging.

  • Storage Conditions: Store the samples under various conditions as outlined in the table below.

  • Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Parameters to Evaluate:

    • Appearance: Color, odor, and phase separation.

    • pH: Measure the pH of a 10% dispersion of the cream in purified water.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Assay of Glycolic Acid: Determine the concentration of glycolic acid using HPLC.

ConditionTemperatureRelative Humidity
Accelerated40°C ± 2°C75% ± 5%
Real-time25°C ± 2°C60% ± 5%
Freeze-Thaw Cycling-10°C to 25°C-

A study on the stability of different cosmetic formulations containing 5% glycolic acid found that both gel and cream formulations exhibited good stability in centrifugal tests, hot-cool cycling tests, and in terms of viscosity and pH.[6]

IVRT is performed to assess the rate at which the active ingredient is released from the formulation.

Protocol:

  • Apparatus: Use a Franz diffusion cell system.

  • Membrane: A synthetic membrane (e.g., polysulfone) is placed between the donor and receptor chambers.

  • Receptor Medium: The receptor chamber is filled with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintained at 32°C.

  • Sample Application: Apply a known quantity of the cream to the membrane in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor medium and replace with fresh medium.

  • Analysis: Analyze the samples for glycolic acid content using a validated analytical method like HPLC.

Studies on the percutaneous absorption of glycolic acid have shown that its penetration through human skin is dependent on pH, concentration, and duration of application.[7]

A validated HPLC method is essential for accurately determining the amount of glycolic acid in the cream.

Instrumentation and Conditions:

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 2.5) : Acetonitrile (95:5)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL

Sample Preparation:

  • Accurately weigh about 1g of the cream into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to disperse the cream.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Several studies have described HPLC methods for the quantification of glycolic acid in cosmetic products.[8][9][10]

Mechanism of Action: Signaling Pathway

Glycolic acid exerts its effects on the skin through various mechanisms. The primary action is the exfoliation of the stratum corneum. At a cellular level, it is believed to influence signaling pathways that lead to increased collagen synthesis.

G cluster_0 Epidermis cluster_1 Dermis GA Glycolic Acid SC Stratum Corneum GA->SC Penetrates Proliferation Keratinocyte Proliferation GA->Proliferation Fibroblasts Fibroblasts GA->Fibroblasts Stimulates Desmosomes Decreased Corneocyte Cohesion SC->Desmosomes Reduces desmosome strength Exfoliation Exfoliation Desmosomes->Exfoliation Collagen Increased Collagen Synthesis Fibroblasts->Collagen

References

Application Notes & Protocol: Efficacy of 3-O-Cetyl-L-Ascorbic Acid on Skin Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascorbic acid is a vital nutrient for skin health, known for its role in collagen synthesis and as a potent antioxidant.[1] However, its inherent instability in cosmetic formulations has led to the development of more stable derivatives.[2] One such lipophilic derivative is 3-O-cetyl-L-ascorbic acid, which has shown promise in improving skin texture and promoting collagen synthesis.[1][3] This document provides a detailed protocol for testing the efficacy of 3-O-cetyl-L-ascorbic acid on skin cells, focusing on its potential anti-aging and skin brightening effects.

Experimental Protocols

Cell Culture and Maintenance

Human dermal fibroblasts (HDFs) and human epidermal melanocytes (HEMs) are the recommended cell lines for these studies.

  • Cell Lines:

    • Human Dermal Fibroblasts (HDFs) - for collagen synthesis and anti-aging assays.

    • Human Epidermal Melanocytes (HEMs) - for melanin inhibition and skin brightening assays.

  • Culture Medium:

    • HDFs: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

    • HEMs: Melanocyte Growth Medium (MGM) supplemented with growth factors and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Treatment with 3-O-Cetyl-L-Ascorbic Acid
  • Preparation of Stock Solution: Prepare a 100 mM stock solution of 3-O-cetyl-L-ascorbic acid in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Working Concentrations: Prepare a range of working concentrations (e.g., 1, 5, 10, 25, 50 µM) by diluting the stock solution in the respective cell culture medium. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the test compound.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of 3-O-cetyl-L-ascorbic acid and the vehicle control.

    • Incubate for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Collagen Synthesis Assay (Sircol Assay)

This assay quantifies the amount of newly synthesized soluble collagen.

  • Methodology:

    • Culture HDFs in 6-well plates until they reach 80-90% confluency.

    • Treat the cells with different concentrations of 3-O-cetyl-L-ascorbic acid for 48 hours.

    • Collect the cell culture supernatant.

    • Use the Sircol™ Soluble Collagen Assay kit according to the manufacturer's instructions to measure the collagen content.

    • Measure the absorbance at 555 nm.

Melanin Content Assay

This assay measures the inhibition of melanin synthesis in melanocytes.

  • Methodology:

    • Seed HEMs in a 24-well plate and treat with 3-O-cetyl-L-ascorbic acid for 72 hours.

    • Wash the cells with PBS and lyse them with a solution of 1N NaOH.

    • Measure the absorbance of the lysate at 405 nm to determine the melanin content.

    • Normalize the melanin content to the total protein content of each sample.

Tyrosinase Activity Assay

This assay determines the effect of the compound on the key enzyme in melanogenesis.

  • Methodology:

    • Treat HEMs with 3-O-cetyl-L-ascorbic acid for 72 hours.

    • Lyse the cells and use the supernatant for the assay.

    • Add L-DOPA as a substrate and measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.

Data Presentation

Table 1: Cell Viability of Skin Cells Treated with 3-O-Cetyl-L-Ascorbic Acid

Concentration (µM)HDF Viability (%) - 24hHDF Viability (%) - 48hHEM Viability (%) - 72h
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
198.7 ± 4.599.1 ± 5.097.5 ± 5.5
597.2 ± 3.998.5 ± 4.296.8 ± 4.9
1096.5 ± 4.197.8 ± 3.995.3 ± 5.2
2595.8 ± 3.596.2 ± 4.594.1 ± 4.7
5092.3 ± 4.894.5 ± 5.191.7 ± 5.8

Table 2: Effect of 3-O-Cetyl-L-Ascorbic Acid on Collagen Synthesis in HDFs

Concentration (µM)Collagen Production (% of Control)
Vehicle Control100 ± 8.5
1115.2 ± 9.1
5135.8 ± 10.2
10155.4 ± 11.5
25172.1 ± 12.8
50165.7 ± 11.9

Table 3: Effect of 3-O-Cetyl-L-Ascorbic Acid on Melanin Content and Tyrosinase Activity in HEMs

Concentration (µM)Melanin Content (% of Control)Tyrosinase Activity (% of Control)
Vehicle Control100 ± 7.8100 ± 6.5
192.5 ± 6.995.1 ± 5.8
581.3 ± 7.285.7 ± 6.1
1068.9 ± 6.572.4 ± 5.5
2555.4 ± 5.960.2 ± 4.9
5048.2 ± 5.352.8 ± 4.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis prep_cells Cell Culture (HDFs & HEMs) treatment Incubate Cells with Test Compound prep_cells->treatment prep_compound Prepare 3-O-Cetyl-L-Ascorbic Acid (Stock & Working Solutions) prep_compound->treatment viability Cell Viability (MTT Assay) treatment->viability collagen Collagen Synthesis (Sircol Assay) treatment->collagen melanin Melanin Content treatment->melanin tyrosinase Tyrosinase Activity treatment->tyrosinase data_analysis Data Collection & Statistical Analysis viability->data_analysis collagen->data_analysis melanin->data_analysis tyrosinase->data_analysis signaling_pathway cluster_collagen Collagen Synthesis (Fibroblasts) cluster_melanin Melanin Inhibition (Melanocytes) ascorbic_acid_c 3-O-Cetyl-L-Ascorbic Acid prolyl_hydroxylase Prolyl Hydroxylase (Cofactor: Ascorbic Acid) ascorbic_acid_c->prolyl_hydroxylase Activates procollagen Procollagen prolyl_hydroxylase->procollagen Hydroxylates collagen_c Collagen procollagen->collagen_c Processed to ascorbic_acid_m 3-O-Cetyl-L-Ascorbic Acid tyrosinase Tyrosinase ascorbic_acid_m->tyrosinase Inhibits dopaquinone DOPAquinone tyrosinase->dopaquinone Oxidizes dopa L-DOPA dopa->tyrosinase melanin_m Melanin dopaquinone->melanin_m

References

Application Notes & Protocols for Poly(methyl vinyl ether-alt-maleic anhydride) in Controlled Release Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Poly(methyl vinyl ether-alt-maleic anhydride) (PVM/MA), identified by CAS number 9011-16-9 and commercially known as Gantrez™, is a versatile copolymer with significant applications in the field of controlled drug delivery. Its appeal to researchers and drug development professionals stems from its biocompatibility, biodegradability, and excellent bioadhesive properties.[1][2][3] The anhydride groups in the polymer chain readily hydrolyze to form carboxylic acid groups, which can interact with mucosal surfaces, making it an ideal candidate for mucoadhesive drug delivery systems.[3] This document provides detailed application notes and experimental protocols for utilizing PVM/MA in various controlled release formulations.

Application Notes

Bioadhesive Hydrogels for Topical and Mucosal Drug Delivery

PVM/MA is a key component in the formulation of bioadhesive hydrogels for controlled drug release in environments such as the vaginal cavity.[1] When incorporated into a semi-interpenetrating polymer network (s-IPN) with thermosensitive polymers like poly(N-isopropylacrylamide) (PNIPAAm), the resulting hydrogel exhibits both temperature-responsive and bioadhesive characteristics.[1] This allows for a sol-gel transition at physiological temperatures, ensuring the formulation remains at the site of application while providing sustained drug release.[1]

Key Features:

  • Enhanced Bioadhesion: The presence of PVM/MA significantly increases the adhesive force of the hydrogel to mucosal tissues.[1]

  • Sustained Release: The crosslinked network structure of the hydrogel allows for the prolonged release of encapsulated drugs, with studies showing sustained release for up to 48 hours.[1]

  • Stimuli-Responsive: The thermosensitive nature of the hydrogel can be tailored to trigger drug release at physiological temperatures.[1]

Nanoparticles for Oral and Mucosal Drug Delivery

PVM/MA can be formulated into nanoparticles (NPs) for the oral delivery of a wide range of therapeutic agents, including proteins, peptides, and antigens.[4] These nanoparticles exhibit strong bioadhesive interactions with the gastrointestinal mucosa, which can enhance the oral bioavailability of encapsulated drugs.[5] The release profile can be modulated by cross-linking the nanoparticles, which alters their transit time and adhesion characteristics.[4]

Key Features:

  • Mucoadhesion: PVM/MA nanoparticles adhere to the mucosal lining of the gut, increasing the residence time of the drug.[2][3]

  • Protection of Therapeutics: Encapsulation within PVM/MA nanoparticles can protect sensitive drug molecules from degradation in the harsh environment of the gastrointestinal tract.

  • Targeted Delivery: Surface modification of PVM/MA nanoparticles with ligands can enable targeted delivery to specific cells or tissues.[6]

Microneedle Arrays for Transdermal Drug Delivery

In the field of transdermal drug delivery, PVM/MA is used to enhance the mechanical strength and biocompatibility of dissolving microneedle arrays.[5] By blending PVM/MA with other polymers, it is possible to fabricate microneedles that are robust enough to penetrate the skin and then dissolve to release the encapsulated drug in a controlled manner.[5]

Key Features:

  • Improved Mechanical Strength: The addition of PVM/MA improves the hardness of microneedles, ensuring effective skin penetration.[5]

  • Biocompatibility: PVM/MA is a non-toxic and biocompatible polymer, making it suitable for transdermal applications.[5]

  • Controlled Dissolution: The dissolution rate of the microneedles can be tuned to achieve the desired drug release profile.

Experimental Protocols

Protocol 1: Preparation of PVM/MA-PNIPAAm Thermosensitive Bioadhesive Hydrogel

This protocol describes the synthesis of a semi-interpenetrating polymer network (s-IPN) hydrogel composed of PNIPAAm and PVM/MA for the controlled release of a model drug, metronidazole.[1]

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • Poly(methyl vinyl ether-alt-maleic anhydride) (PVM/MA)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Metronidazole

  • Phosphate buffered saline (PBS)

Procedure:

  • Prepare an aqueous solution of NIPAAm and MBA.

  • Dissolve the desired amount of PVM/MA in the monomer solution.

  • Add the metronidazole to the solution and stir until completely dissolved.

  • Initiate the polymerization by adding APS and TEMED.

  • Pour the reaction mixture into a mold and allow it to polymerize at room temperature for 24 hours.

  • Wash the resulting hydrogel extensively with deionized water to remove any unreacted monomers and initiator.

  • Lyophilize the hydrogel for storage.

Characterization:

  • Swelling Studies: Evaluate the swelling behavior of the hydrogel in PBS at different temperatures (e.g., 25 °C and 37 °C) and pH values (e.g., 4.5 and 7.4).[1]

  • In Vitro Drug Release: Perform in vitro release studies in a simulated vaginal fluid at 37 °C, measuring the cumulative release of metronidazole over time using UV-Vis spectroscopy.[1]

Protocol 2: Preparation of PVM/MA Nanoparticles by Solvent Displacement

This protocol details the preparation of PVM/MA nanoparticles using a solvent displacement method.[4]

Materials:

  • Poly(methyl vinyl ether-alt-maleic anhydride) (PVM/MA) (e.g., Gantrez™ AN 119)

  • Acetone

  • Ethanol

  • Deionized water

  • Sucrose (cryoprotectant)

Procedure:

  • Dissolve PVM/MA in acetone.

  • Add a hydroalcoholic phase (ethanol and water) to the acetone solution under magnetic stirring to induce desolvation of the polymer.

  • Remove the organic solvents under reduced pressure.

  • Purify the resulting aqueous suspension of nanoparticles by centrifugation.

  • Resuspend the nanoparticle pellet in a solution of sucrose.

  • Lyophilize the suspension to obtain a dry nanoparticle powder.

Characterization:

  • Particle Size and Zeta Potential: Determine the size and surface charge of the nanoparticles using dynamic light scattering.

  • Drug Loading and Encapsulation Efficiency: For drug-loaded nanoparticles, quantify the amount of encapsulated drug using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Data Presentation

Table 1: Physicochemical Properties of PVM/MA Nanoparticles [4]

FormulationParticle Size (nm)Polydispersity IndexZeta Potential (mV)
Conventional NP280 ± 150.12 ± 0.03-35.6 ± 2.1
Cross-linked NP (D5)295 ± 180.15 ± 0.04-32.1 ± 1.9
Cross-linked NP (D10)310 ± 210.18 ± 0.05-29.8 ± 2.3

Table 2: In Vitro Metronidazole Release from PNIPAAm/PVM/MA Hydrogels [1]

Time (hours)Cumulative Release (%) - pH 4.5Cumulative Release (%) - pH 7.4
225.3 ± 1.830.1 ± 2.2
858.7 ± 3.165.4 ± 3.5
2485.2 ± 4.090.8 ± 4.3
4894.1 ± 3.798.2 ± 3.9

Visualizations

ExperimentalWorkflow_Hydrogel cluster_prep Hydrogel Preparation cluster_char Characterization cluster_analysis Data Analysis A Mix NIPAAm, MBA, and PVM/MA B Add Drug (Metronidazole) A->B C Initiate Polymerization (APS, TEMED) B->C D Casting and Curing C->D E Swelling Studies (pH, Temp) D->E F In Vitro Drug Release D->F G Bioadhesion Test D->G H Release Kinetics Modeling F->H

Caption: Workflow for thermosensitive bioadhesive hydrogel preparation and characterization.

Nanoparticle_Formation_Mechanism cluster_process Solvent Displacement Method Polymer_Solution PVM/MA in Acetone Mixing Rapid Mixing Polymer_Solution->Mixing Nonsolvent Hydroalcoholic Solution Nonsolvent->Mixing Desolvation Polymer Desolvation & Nanoprecipitation Mixing->Desolvation Solvent_Removal Solvent Evaporation Desolvation->Solvent_Removal Purification Centrifugation Solvent_Removal->Purification Final_Product Lyophilized Nanoparticles Purification->Final_Product

Caption: Mechanism of PVM/MA nanoparticle formation via solvent displacement.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Oxaprozin (CAS 93982-06-0)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxaprozin (CAS 93982-06-0) is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3] Additionally, emerging evidence suggests that Oxaprozin may exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway.[1]

These application notes provide a comprehensive experimental framework for characterizing the anti-inflammatory properties of Oxaprozin. The protocols detailed below encompass both in vitro and in vivo models to assess its efficacy and elucidate its mechanism of action.

In Vitro Assessment of Anti-inflammatory Activity

Inhibition of Cyclooxygenase (COX) Activity

This assay directly measures the inhibitory effect of Oxaprozin on the activity of purified COX-1 and COX-2 enzymes.

Experimental Protocol: COX Enzyme Activity Assay

This protocol is adapted from commercially available COX activity assay kits.[4][5][6][7]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Heme cofactor

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Oxaprozin (test compound)

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Oxaprozin in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add various concentrations of Oxaprozin or the respective positive control to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the colorimetric/fluorometric substrate.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each concentration of Oxaprozin.

  • Determine the IC50 value (the concentration of Oxaprozin that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Oxaprozin[Insert Value][Insert Value]
SC-560[Insert Value]>100
Celecoxib>100[Insert Value]
Inhibition of Pro-inflammatory Mediator Production in Macrophages

This assay evaluates the ability of Oxaprozin to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages

This protocol is based on established methods for inducing inflammation in macrophage cell lines.[2][8][9]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Oxaprozin

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well cell culture plates

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for mouse TNF-α

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of Oxaprozin for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with LPS (100 ng/mL) for 18-24 hours.[2] Include an unstimulated control group.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity.

Data Presentation:

TreatmentOxaprozin (µM)TNF-α Concentration (pg/mL)Cell Viability (%)
Unstimulated0[Insert Value]100
LPS (100 ng/mL)0[Insert Value][Insert Value]
LPS + Oxaprozin[Conc. 1][Insert Value][Insert Value]
LPS + Oxaprozin[Conc. 2][Insert Value][Insert Value]
LPS + Oxaprozin[Conc. 3][Insert Value][Insert Value]
Investigation of NF-κB Signaling Pathway

This experiment aims to determine if Oxaprozin's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway by analyzing the phosphorylation of p65 and the degradation of IκBα.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

This protocol provides a general guideline for Western blotting.[10][11][12]

Materials:

  • RAW 264.7 cells

  • LPS

  • Oxaprozin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with Oxaprozin for 1-2 hours.

  • Stimulate with LPS (100 ng/mL) for 30 minutes.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Data Presentation:

Treatmentp-p65/p65 RatioIκBα/β-actin Ratio
Unstimulated[Insert Value][Insert Value]
LPS (100 ng/mL)[Insert Value][Insert Value]
LPS + Oxaprozin[Insert Value][Insert Value]

In Vivo Assessment of Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This is an acute model of inflammation used to evaluate the anti-edematous effect of anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is a standard method for assessing acute inflammation.[3][13][14][15]

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Oxaprozin

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer Oxaprozin or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. Include a positive control group (e.g., Indomethacin).

  • Measure the initial volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-[Insert Value]0
Oxaprozin[Dose 1][Insert Value][Insert Value]
Oxaprozin[Dose 2][Insert Value][Insert Value]
Indomethacin10[Insert Value][Insert Value]
Collagen-Induced Arthritis in Rats

This is a chronic model of inflammatory arthritis that shares many pathological features with human rheumatoid arthritis.

Experimental Protocol: Collagen-Induced Arthritis

This is a widely used model for evaluating anti-arthritic drugs.[1][16][17][18]

Animals:

  • Male Lewis or Dark Agouti rats (6-8 weeks old)

Materials:

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Oxaprozin

  • Vehicle

  • Calipers for measuring joint diameter

Procedure:

  • On day 0, immunize the rats with an emulsion of type II collagen in CFA via intradermal injection at the base of the tail.

  • On day 7, provide a booster immunization with an emulsion of type II collagen in IFA.

  • Monitor the rats daily for the onset and severity of arthritis, typically starting from day 10-14.

  • Score the severity of arthritis in each paw based on a scale (e.g., 0-4 for erythema, swelling, and ankylosis).

  • Begin treatment with Oxaprozin or vehicle daily from the onset of arthritis.

  • Continue treatment and scoring for 14-21 days.

  • At the end of the study, collect blood for cytokine analysis and joint tissues for histological evaluation.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Arthritis Score (Day 21)Paw Thickness (mm) (Day 21)
Vehicle Control-[Insert Value][Insert Value]
Oxaprozin[Dose 1][Insert Value][Insert Value]
Oxaprozin[Dose 2][Insert Value][Insert Value]
Methotrexate[Dose][Insert Value][Insert Value]

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cox_assay COX-1/COX-2 Enzyme Assay ic50_cox1 IC50 for COX-1 cox_assay->ic50_cox1 ic50_cox2 IC50 for COX-2 cox_assay->ic50_cox2 macrophage_culture RAW 264.7 Macrophage Culture lps_stimulation LPS Stimulation macrophage_culture->lps_stimulation cytokine_elisa TNF-α ELISA lps_stimulation->cytokine_elisa western_blot Western Blot (NF-κB) lps_stimulation->western_blot tnf_inhibition tnf_inhibition cytokine_elisa->tnf_inhibition Inhibition of TNF-α nfkb_inhibition nfkb_inhibition western_blot->nfkb_inhibition Inhibition of NF-κB Pathway carrageenan_model Carrageenan-Induced Paw Edema (Rat) paw_edema_measurement Paw Edema Measurement carrageenan_model->paw_edema_measurement arthritis_model Collagen-Induced Arthritis (Rat) arthritis_scoring Arthritis Scoring & Paw Thickness arthritis_model->arthritis_scoring edema_reduction edema_reduction paw_edema_measurement->edema_reduction Reduction in Edema arthritis_improvement arthritis_improvement arthritis_scoring->arthritis_improvement Amelioration of Arthritis

Caption: Experimental workflow for assessing the anti-inflammatory effects of Oxaprozin.

nf_kappa_b_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa_p50_p65 IκBα-p50/p65 IkBa_p50_p65->p_IkBa p50_p65 p50/p65 p_IkBa->p50_p65 Degradation of IκBα p50_p65_nucleus p50/p65 p50_p65->p50_p65_nucleus Translocation Nucleus Nucleus DNA DNA p50_p65_nucleus->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α) DNA->Pro_inflammatory_Genes Oxaprozin Oxaprozin Oxaprozin->IKK Inhibition

Caption: The NF-κB signaling pathway and the potential inhibitory action of Oxaprozin.

References

Application Notes and Protocols for the Quantification of Hindered Amine Light Stabilizers in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

A Note on EINECS 301-195-8: Initial searches for this compound identify the substance as 2-hydroxyacetic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol. However, the context of analytical methods for quantification in biological samples, particularly within the scope of research and drug development, strongly suggests a focus on a different class of compounds. The vast majority of relevant scientific literature points towards hindered amine light stabilizers (HALS), which are common additives in plastics used for medical and pharmaceutical applications. It is highly probable that the intended subjects for these application notes are key members of this family. Therefore, this document will focus on the analytical methods for two prominent HALS: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS, Tinuvin 770) and N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide .

Quantification of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) in Biological Samples

BTMPS is a widely used HALS that has been detected in biological samples and is known to exhibit biological activity, including the inhibition of nicotinic acetylcholine receptors and acting as a potent L-type calcium channel blocker.[1] Accurate quantification of BTMPS in biological matrices is crucial for toxicological assessments and understanding its pharmacokinetic profile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for BTMPS in Human Urine

This protocol outlines a sensitive and specific method for the quantification of BTMPS in human urine using LC-MS/MS.

1.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the cleanup and concentration of BTMPS from urine samples.

Protocol:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 4000 rpm for 10 minutes to remove particulate matter.

  • To 1 mL of the urine supernatant, add an internal standard (e.g., a deuterated analog of BTMPS, if available).

  • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water followed by 2 mL of methanol to remove interfering substances.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

1.1.2. LC-MS/MS Parameters

Table 1: LC-MS/MS Instrumental Parameters for BTMPS Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺
Product Ions (m/z)To be determined empirically. Common fragments arise from the piperidyl moieties.
Collision EnergyTo be optimized for the specific instrument and transitions.
Dwell Time100 ms per transition

1.1.3. Quantitative Data Summary

Experimental Workflow for BTMPS Quantification in Urine

BTMPS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample centrifuge Centrifugation urine->centrifuge spe Solid-Phase Extraction centrifuge->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject quant Quantification lcms->quant

Caption: Workflow for BTMPS analysis in urine.

Signaling Pathways of BTMPS

BTMPS has been shown to interact with key physiological pathways.

1.2.1. Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)

BTMPS acts as a non-competitive antagonist at neuronal nAChRs. This inhibition is use-dependent, meaning the blocking effect increases with repeated receptor activation.

Diagram of BTMPS Action on nAChRs

BTMPS_nAChR cluster_neuron Postsynaptic Neuron nAChR nAChR ion_channel Ion Channel (Closed) nAChR->ion_channel controls depolarization Depolarization ion_channel->depolarization leads to ACh Acetylcholine ACh->nAChR Binds & Activates BTMPS BTMPS BTMPS->ion_channel Blocks

Caption: BTMPS blocks the nAChR ion channel.

1.2.2. Blockade of L-type Calcium Channels

BTMPS is a potent blocker of L-type calcium channels, which are crucial for cardiovascular function. This action can lead to vasodilation and has been observed to cause hemodynamic alterations in animal studies.[2]

Diagram of BTMPS Action on L-type Calcium Channels

BTMPS_CaChannel cluster_cell Vascular Smooth Muscle Cell L_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_channel->Ca_influx mediates Contraction Muscle Contraction Ca_influx->Contraction induces Relaxation Vasodilation BTMPS BTMPS BTMPS->L_channel Blocks Ca_ion Ca_ion->L_channel Enters through

Caption: BTMPS blocks L-type calcium channels.

Quantification of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide in Biological Samples

N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is another HALS used in various polymers. Analytical methods for this compound in biological matrices are less commonly reported, but similar principles to BTMPS analysis can be applied.

High-Performance Liquid Chromatography (HPLC) with UV Detection

For screening purposes or when mass spectrometry is not available, HPLC with UV detection can be employed, although it may have lower sensitivity and specificity.

2.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Protocol:

  • To 1 mL of plasma, add an appropriate internal standard.

  • Add 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction process on the aqueous layer.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2.1.2. HPLC-UV Parameters

Table 2: HPLC-UV Instrumental Parameters for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide Analysis

ParameterSetting
High-Performance Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with a mixture of Acetonitrile and water.
Flow Rate1.0 mL/min
Injection Volume20 µL
Column TemperatureAmbient
Detection WavelengthTo be determined based on the UV spectrum of the compound (typically in the range of 210-240 nm).

Experimental Workflow for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide Quantification in Plasma

Isophthalamide_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample lle Liquid-Liquid Extraction plasma->lle dry Evaporation lle->dry reconstitute Reconstitution dry->reconstitute hplc HPLC-UV Analysis reconstitute->hplc Inject quant Quantification hplc->quant

Caption: Workflow for isophthalamide analysis in plasma.

Biological Activity of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide

Specific signaling pathway information for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is not well-documented in publicly available literature. As a HALS, its primary function is to scavenge free radicals to protect polymers from degradation. In a biological context, this free-radical scavenging ability could potentially modulate oxidative stress pathways, but this is speculative and requires further investigation.

Disclaimer: The analytical methods described here are intended as a general guide. Specific parameters, such as mass transitions and collision energies for LC-MS/MS, must be empirically determined and validated for the specific instrumentation used. The use of appropriate internal standards is critical for accurate quantification.

References

Application Notes and Protocols for Evaluating Cell Viability and Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The MTT assay, based on the chemical 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide , is a widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity.[1][2][3] This assay is a cornerstone in drug development and biomedical research for evaluating the effects of chemical compounds on living cells. The principle of the MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases in metabolically active cells.[1][3] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into a dark blue, water-insoluble formazan.[1][3] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[2]

These application notes provide a comprehensive overview and detailed protocols for performing the MTT assay to evaluate the effects of various compounds on cultured cells.

Key Applications

  • Cytotoxicity Studies: To determine the toxic effects of drugs, chemicals, and other agents on cell viability.[2]

  • Cell Proliferation Assays: To measure the rate of cell growth in response to growth factors, inhibitors, or other stimuli.[2][3]

  • High-Throughput Screening: To screen large libraries of compounds for their potential as therapeutic agents.[2]

  • Cancer Research: To assess the sensitivity of cancer cells to chemotherapeutic drugs.[2]

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for determining cell viability. Living cells with active metabolism possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][4] This conversion only occurs in cells with a functional respiratory chain. The resulting formazan crystals are then dissolved in a suitable solvent, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the color is directly proportional to the number of viable cells.

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Experimental Workflow A Cell Seeding (e.g., 96-well plate) B Cell Culture and Treatment (Incubate with test compound) A->B 24 hours C Addition of MTT Reagent (Incubate for 2-4 hours) B->C Treatment duration (e.g., 24, 48, 72 hours) D Solubilization of Formazan (Add solubilization solution) C->D Formation of formazan crystals E Absorbance Measurement (Read at 570 nm) D->E Dissolution of crystals F Data Analysis (Calculate cell viability) E->F

Caption: A flowchart illustrating the key steps of the MTT cell viability assay.

Signaling Pathway Diagram

Mitochondrial_Activity Principle of MTT Reduction in Viable Cells cluster_cell Viable Cell Mitochondrion Mitochondrion Dehydrogenase Mitochondrial Dehydrogenases MTT MTT (Yellow, soluble) MTT->Dehydrogenase Uptake by cell Formazan Formazan (Purple, insoluble) Dehydrogenase->Formazan Reduction by NADH/NADPH

Caption: The enzymatic conversion of MTT to formazan by mitochondrial dehydrogenases in living cells.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing an MTT assay in a 96-well plate format.

Materials and Reagents
  • Target cells in culture

  • Complete cell culture medium

  • Test compound (Einecs 301-195-8 or other)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 0.01 M HCl in isopropanol, or 10% SDS in 0.01 M HCl)

  • Sterile phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compound.

    • Include appropriate controls:

      • Untreated control: Cells in medium without the test compound.

      • Vehicle control: Cells in medium with the same solvent used to dissolve the test compound.

      • Blank control: Medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. During this time, viable cells will convert the MTT into formazan crystals, which will appear as dark purple precipitates.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals. The solution should turn a uniform purple color.

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Presentation
  • Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the untreated control cells using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Data Presentation: Summarize the quantitative data in a clear and structured table.

Concentration of Test Compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100%
11.1980.07595.5%
100.9820.06178.3%
500.6310.04550.3%
1000.3150.02925.1%
2000.1580.01812.6%

Note: The data presented in the table is for illustrative purposes only and will vary depending on the cell line and test compound used.

Conclusion

The MTT assay is a robust and sensitive method for assessing cell viability and cytotoxicity. By following this detailed protocol, researchers can obtain reliable and reproducible data to evaluate the effects of various compounds on cultured cells. The provided diagrams and data presentation format will aid in the clear communication of experimental workflows and results.

References

Application Notes and Protocols: Use of CAS 93982-06-0 as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS No. 93982-06-0 identifies the chemical entity 2-hydroxyacetic acid, (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol, which is a salt formed between glycolic acid and the chiral molecule pseudoephedrine. Pseudoephedrine, a readily available and inexpensive compound, is a well-established chiral auxiliary in asymmetric synthesis.[1][2][3][4] While its primary documented use is in directing stereoselective alkylations of amides, its inherent chirality and basic nature make its parent compound, pseudoephedrine, a potential candidate for the classical chiral resolution of acidic racemates through the formation of diastereomeric salts.[5][6][7]

This document provides detailed application notes and a generalized protocol for the prospective use of the pseudoephedrine component of CAS 93982-06-0 as a chiral resolving agent for the separation of enantiomers of acidic compounds. The glycolic acid in this salt is achiral and serves as a counter-ion.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers.[5] The most common method for resolving racemates is through the formation of diastereomeric salts.[5][6] This process involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by techniques like fractional crystallization.[7][8]

In the context of using the pseudoephedrine from CAS 93982-06-0, a racemic acidic compound (e.g., a carboxylic acid) would be reacted with the chiral base, (1R,2S)-pseudoephedrine. This reaction forms a pair of diastereomeric salts:

  • (R)-Acid • (1R,2S)-Pseudoephedrine

  • (S)-Acid • (1R,2S)-Pseudoephedrine

Due to their different spatial arrangements, these diastereomeric salts will exhibit different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated, while the other remains in solution. The precipitated salt can then be isolated, and the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.

Experimental Protocols

The following protocols are generalized and should be optimized for each specific racemic acid being resolved.

1. Screening of Solvents for Diastereomeric Salt Crystallization

Objective: To identify a suitable solvent system that provides a significant solubility difference between the two diastereomeric salts.

Materials:

  • Racemic acidic compound

  • CAS 93982-06-0 (or (1R,2S)-pseudoephedrine)

  • A variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)

  • Small scale vials or test tubes

  • Heating and stirring apparatus

Protocol:

  • In separate vials, dissolve equimolar amounts of the racemic acid and CAS 93982-06-0 in a minimal amount of a heated test solvent.

  • Allow the solutions to cool slowly to room temperature and then further cool in an ice bath.

  • Observe the vials for the formation of crystalline precipitate. Note the solvent in which significant precipitation occurs.

  • If precipitation is observed, isolate the solid by filtration and analyze the mother liquor and the solid to determine if enantiomeric enrichment has occurred. This can be done using chiral HPLC or by measuring the optical rotation.

  • The ideal solvent will result in the precipitation of one diastereomeric salt in high yield and high diastereomeric excess.

2. Preparative Scale Chiral Resolution

Objective: To resolve a larger quantity of the racemic acid based on the optimized conditions from the screening.

Protocol:

  • Dissolve the racemic acid and 0.5 to 1.0 equivalents of CAS 93982-06-0 in the optimal solvent (determined in the screening protocol) with heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the precipitated salt.

  • Slowly cool the solution to room temperature to allow for the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.

  • Collect the crystalline precipitate by filtration and wash it with a small amount of the cold solvent.

  • The collected solid is the diastereomerically enriched salt. The mother liquor contains the more soluble diastereomeric salt.

  • To improve the purity, the isolated salt can be recrystallized from the same or a different solvent system.

3. Liberation of the Enantiomerically Enriched Acid

Objective: To recover the resolved acid from the diastereomeric salt.

Protocol:

  • Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous acid solution (e.g., 1 M HCl).

  • Stir the mixture vigorously until all the solid has dissolved and partitioned between the two layers. The pseudoephedrine will be protonated and move into the aqueous layer as its hydrochloride salt, while the resolved acid will remain in the organic layer.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the enantiomerically enriched acidic compound.

  • Determine the enantiomeric excess of the product using chiral HPLC or polarimetry.

Data Presentation

Since no specific experimental data for the use of CAS 93982-06-0 as a chiral resolving agent is publicly available, the following table is a template for how such data should be presented.

Racemic AcidResolving AgentSolventMolar Ratio (Acid:Base)Yield of Diastereomeric Salt (%)Diastereomeric Excess of Salt (%)Enantiomeric Excess of Recovered Acid (%)
Example: (R,S)-IbuprofenCAS 93982-06-0Ethanol1:0.5DataDataData
Example: (R,S)-Mandelic AcidCAS 93982-06-0Acetone1:1DataDataData

Visualizations

Diagram 1: Experimental Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_acid Racemic Acid (R/S Mixture) dissolution Dissolution in Optimal Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent (e.g., (1R,2S)-Pseudoephedrine) resolving_agent->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Precipitate) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble acidification Acidification less_soluble->acidification extraction Liquid-Liquid Extraction acidification->extraction pure_enantiomer Enantiomerically Enriched Acid extraction->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Diagram 2: Logical Relationship in Enantiomeric Separation

G cluster_0 Formation of Diastereomers cluster_1 Separation based on Different Physical Properties cluster_2 Recovery of Pure Enantiomers racemic_mixture Racemic Mixture (R-Enantiomer + S-Enantiomer) diastereomer1 Diastereomer 1 (R, S') racemic_mixture->diastereomer1 diastereomer2 Diastereomer 2 (S, S') racemic_mixture->diastereomer2 chiral_resolving_agent Chiral Resolving Agent (S'-Enantiomer) chiral_resolving_agent->diastereomer1 chiral_resolving_agent->diastereomer2 separated_diastereomer1 Isolated Diastereomer 1 diastereomer1->separated_diastereomer1 separated_diastereomer2 Isolated Diastereomer 2 diastereomer2->separated_diastereomer2 enantiomer_r Pure R-Enantiomer separated_diastereomer1->enantiomer_r enantiomer_s Pure S-Enantiomer separated_diastereomer2->enantiomer_s

Caption: Logical steps in the separation of enantiomers.

References

Application Notes and Protocols for Stability Testing of (R)-Glycolic acid, compound with (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1) (Einecs 301-195-8) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the stability testing of formulations containing Einecs 301-195-8, a salt composed of (R)-Glycolic acid and (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1), also known as pseudoephedrine glycolate. The stability of the final formulation is crucial for ensuring its safety, efficacy, and quality throughout its shelf life. These protocols are designed to identify potential degradation pathways and to establish a comprehensive stability profile of the drug product.

The stability of this salt is influenced by the characteristics of its individual components: pseudoephedrine and glycolic acid. Pseudoephedrine is known to be susceptible to oxidative degradation, while glycolic acid can be affected by high temperatures and UV light. Therefore, the stability testing protocols must evaluate the impact of various environmental factors, including temperature, humidity, light, and oxidizing agents.

I. Stability Testing Protocol

Purpose

To establish the shelf-life and recommended storage conditions for formulations containing this compound by assessing the physical, chemical, and microbiological stability under various environmental conditions.

Scope

This protocol applies to solid oral dosage formulations (e.g., tablets, capsules) of this compound.

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): this compound

  • Formulation Excipients: As per the specific product formulation.

  • Stability Chambers: Capable of maintaining specified temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH).

  • Photostability Chamber: With controlled light exposure (ICH Q1B guidelines).

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector, dissolution apparatus, friability tester, hardness tester, disintegration apparatus, Karl Fischer titrator.

  • Reagents and Solvents: HPLC grade solvents, analytical grade reagents.

Experimental Workflow Diagram

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Stability Studies cluster_2 Forced Degradation cluster_3 Analytical Testing cluster_4 Data Analysis & Reporting Start Formulation Preparation Packaging Packaging in Primary Container Start->Packaging LongTerm Long-Term (25°C/60% RH or 30°C/65% RH) Packaging->LongTerm Accelerated Accelerated (40°C/75% RH) Packaging->Accelerated Photostability Photostability (ICH Q1B) Packaging->Photostability Acid Acid Hydrolysis Packaging->Acid Base Base Hydrolysis Packaging->Base Oxidation Oxidative Packaging->Oxidation Thermal Thermal Packaging->Thermal Physical Physical Tests (Appearance, Hardness, etc.) LongTerm->Physical Chemical Chemical Tests (Assay, Impurities, Dissolution) LongTerm->Chemical Microbial Microbial Limits LongTerm->Microbial Accelerated->Physical Accelerated->Chemical Photostability->Physical Photostability->Chemical Acid->Chemical Base->Chemical Oxidation->Chemical Thermal->Chemical DataAnalysis Data Analysis Physical->DataAnalysis Chemical->DataAnalysis Microbial->DataAnalysis Reporting Reporting & Shelf-Life Determination DataAnalysis->Reporting

Caption: Experimental workflow for stability testing of this compound formulations.

II. Experimental Protocols

Long-Term and Accelerated Stability Studies

Methodology:

  • Prepare at least three batches of the drug product.

  • Package the samples in the proposed commercial packaging.

  • Place the samples in stability chambers under the conditions specified in the table below.

  • Withdraw samples at the specified time points.

  • Analyze the samples for the parameters listed in the "Tests" column.

Table 1: Stability Study Conditions and Testing Schedule

Study TypeStorage ConditionsTesting Time Points (Months)
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36
or 30°C ± 2°C / 65% RH ± 5% RH
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6
PhotostabilityICH Q1B conditionsAt the end of the light exposure period

Tests to be Performed:

  • Physical: Appearance, hardness, friability, disintegration time.

  • Chemical: Assay of pseudoephedrine and glycolic acid, identification, related substances (impurities), dissolution.

  • Microbiological: Microbial limit tests (at the beginning and end of the study).

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods and to understand the degradation pathways of the drug substance.

Methodology:

  • Expose the drug product to the stress conditions outlined in Table 2.

  • The extent of degradation should be targeted between 5-20%.

  • Analyze the stressed samples using a validated stability-indicating HPLC method to separate the active ingredients from any degradation products.

Table 2: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Reflux the drug product in 0.1 M HCl at 60°C for a specified duration (e.g., 2, 4, 8 hours). Neutralize the sample before analysis.
Base Hydrolysis Reflux the drug product in 0.1 M NaOH at 60°C for a specified duration (e.g., 2, 4, 8 hours). Neutralize the sample before analysis.
Oxidative Treat the drug product with 3% H₂O₂ at room temperature for a specified duration (e.g., 24 hours).
Thermal Expose the solid drug product to dry heat at 60°C for a specified duration (e.g., 7 days).
Photostability Expose the drug product to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
Stability-Indicating HPLC Method

A validated reverse-phase HPLC (RP-HPLC) method should be used for the assay and determination of related substances.

Illustrative HPLC Parameters (to be optimized and validated):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 210 nm for pseudoephedrine and a lower wavelength for glycolic acid if necessary.

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

III. Data Presentation

All quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 3: Example of Stability Data Summary for Assay (%)

Time Point (Months)Batch 1 (25°C/60% RH)Batch 2 (25°C/60% RH)Batch 3 (25°C/60% RH)Batch 1 (40°C/75% RH)Batch 2 (40°C/75% RH)Batch 3 (40°C/75% RH)
0100.299.8100.5100.299.8100.5
3100.199.7100.399.599.199.8
699.999.5100.198.798.599.2
1299.799.299.9---
2499.198.799.5---

Table 4: Example of Stability Data Summary for Total Impurities (%)

Time Point (Months)Batch 1 (25°C/60% RH)Batch 2 (25°C/60% RH)Batch 3 (25°C/60% RH)Batch 1 (40°C/75% RH)Batch 2 (40°C/75% RH)Batch 3 (40°C/75% RH)
00.150.180.120.150.180.12
30.180.200.150.350.400.32
60.220.250.190.650.720.60
120.300.350.28---
240.450.500.42---

IV. Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the stability-indicating method and the degradation pathways.

Degradation_Pathway_Logic cluster_0 Stress Conditions cluster_1 Drug Product cluster_2 Degradation Products cluster_3 Analytical Method cluster_4 Outcome Stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) DrugProduct This compound Formulation Stress->DrugProduct Degradants Potential Degradation Products DrugProduct->Degradants HPLC Stability-Indicating HPLC Method DrugProduct->HPLC Degradants->HPLC Separation Separation of API from Degradation Products HPLC->Separation Quantification Quantification of API and Impurities HPLC->Quantification

Caption: Logic diagram for stability-indicating method development.

These protocols provide a comprehensive framework for conducting stability testing on formulations containing this compound. Adherence to these guidelines will ensure the generation of robust stability data, which is essential for regulatory submissions and for guaranteeing the quality, safety, and efficacy of the final drug product. The specific parameters and methodologies should be adapted and validated for the particular formulation being tested.

"application of phenylpropanolamine glycolate in cosmetic science"

Author: BenchChem Technical Support Team. Date: November 2025

No Evidence of Phenylpropanolamine Glycolate in Cosmetic Science

Initial research reveals a significant lack of information regarding the application of phenylpropanolamine glycolate in the field of cosmetic science. This compound does not appear to be a recognized or utilized ingredient in skincare or cosmetic formulations. The constituent components, phenylpropanolamine and glycolic acid, have well-documented but entirely separate histories and applications.

Phenylpropanolamine (PPA) was once widely used as a nasal decongestant and appetite suppressant.[1][2][3] However, due to an increased risk of hemorrhagic stroke, the U.S. Food and Drug Administration (FDA) took steps to remove PPA from all drug products, and it is no longer considered generally recognized as safe and effective for over-the-counter use.[4][5][6] Its primary mechanism of action is as a sympathomimetic agent, causing vasoconstriction by stimulating adrenergic receptors.[1][3][7]

Glycolic acid, on the other hand, is a well-known alpha-hydroxy acid (AHA) extensively used in cosmetology.[8] Due to its small molecular weight, it effectively penetrates the skin, promoting exfoliation, stimulating collagen growth, and improving skin texture.[9][10] It is a common ingredient in products aimed at deep cleansing, reducing wrinkles, and addressing hyperpigmentation.[8][9]

The combination of these two substances into "phenylpropanolamine glycolate" is not documented in cosmetic or dermatological literature. Therefore, no data on its efficacy, safety, or mechanism of action in a cosmetic context is available.

Component Profiles

To provide context, the individual properties of phenylpropanolamine and glycolic acid are summarized below.

Phenylpropanolamine (PPA)
PropertyDescription
Primary Use Formerly used as a nasal decongestant and appetite suppressant.[1][2]
Mechanism of Action Sympathomimetic agent, primarily an alpha-adrenergic agonist, causing vasoconstriction.[1][7]
Pharmacokinetics Well-absorbed orally with a duration of action of approximately 3 hours.[1] About 90% is excreted unchanged in the urine.[1]
Safety Concerns Associated with an increased risk of hemorrhagic stroke, leading to its withdrawal from many markets.[3][4][5] Other side effects include hypertension, restlessness, and arrhythmias.[1]
Regulatory Status No longer "generally recognized as safe and effective" (GRASE) by the FDA for over-the-counter use.[4][5]
Glycolic Acid
PropertyDescription
Primary Use Used in cosmetic products for exfoliation, skin renewal, and improving skin texture.[8][9]
Mechanism of Action As an alpha-hydroxy acid (AHA), it breaks down the bonds between dead skin cells, promoting their removal.[9] It can also increase the skin's natural hyaluronic acid content.[9]
Applications Found in cleansers, toners, serums, and chemical peels to address wrinkles, age spots, and acne.[8][11]
Safety Profile Can cause sun sensitivity and skin irritation, especially at higher concentrations.[11][12] It is recommended to use sunscreen when using glycolic acid products.[11] The pH of the final formulation is crucial for both efficacy and safety.[11]
Formulation Available in various concentrations, from low percentages for daily use to higher concentrations for professional peels.[9][12]

Hypothetical Considerations and Lack of Data

Theoretically, a compound combining a vasoconstrictor (PPA) and an exfoliant (glycolic acid) might be conceptualized for applications requiring reduced redness and skin renewal. However, this is purely speculative.

Given the significant safety concerns and regulatory actions against phenylpropanolamine for systemic use, its topical application in a cosmetic formulation would require extensive and rigorous safety and toxicological studies. There is no publicly available evidence to suggest that such research has been conducted.

Experimental Protocols and Signaling Pathways

Due to the absence of "phenylpropanolamine glycolate" in cosmetic science literature, no established experimental protocols or signaling pathway diagrams can be provided. Any attempt to create such materials would be entirely speculative and without a factual basis. The logical relationship can be summarized as follows: the parent compounds have distinct and unrelated applications.

cluster_ppa Pharmaceutical History cluster_ga Cosmetic Science PPA Phenylpropanolamine (PPA) PPAG Phenylpropanolamine Glycolate PPA->PPAG PPA_Use Decongestant & Appetite Suppressant PPA->PPA_Use Application GA Glycolic Acid GA->PPAG GA_Use Skincare Ingredient GA->GA_Use Application No_Data No Documented Use or Safety Data in Cosmetics PPAG->No_Data Status PPA_Action Vasoconstriction (α-adrenergic agonist) PPA_Use->PPA_Action Mechanism PPA_Safety Safety Concerns (Stroke Risk) PPA_Action->PPA_Safety Side Effect GA_Action Exfoliation (AHA) & Collagen Stimulation GA_Use->GA_Action Mechanism GA_Product Cleansers, Serums, Peels GA_Action->GA_Product Formulation

Caption: Relationship between PPA, Glycolic Acid, and the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Einecs 301-195-8 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Einecs 301-195-8 for in vitro assays.

This compound is identified as a salt composed of (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol (a stereoisomer of ephedrine) and 2-hydroxyacetic acid (glycolic acid) . Understanding the solubility of this compound is crucial for obtaining reliable and reproducible results in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for a salt with the CAS number 93982-06-0. Its IUPAC name is 2-hydroxyacetic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol. It is a salt formed from the base, a stereoisomer of ephedrine, and the acid, glycolic acid.

Q2: What is the expected solubility of this compound?

Q3: Which solvents are recommended for preparing stock solutions of this compound?

A3: Based on the properties of its components, the following solvents are recommended for preparing stock solutions:

  • Primary Recommendation: Sterile, deionized water or a buffer of choice (e.g., PBS, TRIS).

  • Secondary Recommendations: Ethanol, methanol, or dimethyl sulfoxide (DMSO).

It is always advisable to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock solution.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

Potential Cause Troubleshooting Step Explanation
Insufficient Solvent Volume Increase the volume of the solvent gradually while observing for dissolution.The concentration of the compound may be too high for the initial solvent volume.
Incorrect Solvent Choice Try a different solvent from the recommended list. If using a non-polar solvent, switch to a polar solvent like water, ethanol, or DMSO.As a salt of ephedrine and glycolic acid, this compound is polar and will have better solubility in polar solvents.
Low Temperature Gently warm the solution in a water bath (e.g., to 37°C). Avoid excessive heat to prevent degradation.Solubility of many compounds increases with temperature.
pH of the Solution Adjust the pH of the aqueous solution. For this salt, a slightly acidic to neutral pH is likely optimal.The ionization state of the compound can significantly affect its solubility.
Precipitation Over Time If the compound dissolves initially but then precipitates, consider preparing fresh solutions before each experiment or storing stock solutions at appropriate temperatures (e.g., 4°C or -20°C).Changes in temperature or solvent evaporation can lead to precipitation.
Compound Purity If solubility issues persist, consider the purity of the compound. Impurities can affect solubility.Obtain a certificate of analysis from the supplier to verify purity.

Data Presentation

The following tables summarize the known solubility of the individual components of this compound. This information can guide solvent selection.

Table 1: Solubility of Ephedrine

SolventSolubilityReference
Water50 mg/mL[1]
EthanolSoluble[2][3]
ChloroformSoluble[2][3]
EtherSoluble[2][3]

Table 2: Solubility of Glycolic Acid

SolventSolubilityReference
WaterHighly Soluble[4][5][6][7]
MethanolSoluble[4][6]
EthanolSoluble[4][5]
AcetoneSoluble[5][6]
Diethyl EtherSoluble[8]

Experimental Protocols

Protocol: Determining the Solubility of this compound

This protocol outlines a general method to determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of choice (e.g., deionized water, PBS, ethanol)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

  • Separate Undissolved Compound:

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved compound.

  • Quantify the Soluble Fraction:

    • Carefully collect the supernatant without disturbing the pellet.

    • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • Calculate Solubility:

    • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination start Start prepare Prepare Saturated Solution (Excess Compound + Solvent) start->prepare incubate Incubate with Agitation (e.g., 24h at 25°C) prepare->incubate centrifuge Centrifuge to Pellet Undissolved Compound incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Concentration (Spectrophotometry/HPLC) supernatant->quantify end End quantify->end

Workflow for determining compound solubility.

logical_relationship Troubleshooting Logic for Solubility Issues start Compound Not Dissolving check_solvent Is the solvent polar? start->check_solvent change_solvent Switch to a polar solvent (Water, Ethanol, DMSO) check_solvent->change_solvent No increase_volume Increase solvent volume check_solvent->increase_volume Yes change_solvent->increase_volume fail Consult Compound Specialist change_solvent->fail apply_heat Gently warm the solution increase_volume->apply_heat increase_volume->fail check_ph Adjust pH of aqueous solution apply_heat->check_ph apply_heat->fail success Compound Dissolved check_ph->success check_ph->fail

Troubleshooting steps for solubility problems.

References

Technical Support Center: Synthesis of CAS 93982-06-0

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: (R)-1-(4-bromophenyl)-2-((S)-1-hydroxypropan-2-ylamino)ethan-1-ol

This guide provides troubleshooting and frequently asked questions for the multi-step synthesis of CAS 93982-06-0.

Troubleshooting Guides

Step 1: Epoxidation of 4-bromostyrene
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction closely using TLC. If the reaction stalls, consider adding a second portion of the epoxidizing agent. Ensure the reaction temperature is maintained, as lower temperatures can slow down the reaction rate.
Decomposition of the epoxide.Maintain a stable reaction temperature and avoid overheating. Upon completion, proceed with the workup without delay.
Formation of Diol Byproduct Presence of water in the reaction mixture.Use anhydrous solvents and dry all glassware thoroughly before starting the reaction.
Over-oxidation to Benzoic Acid Derivatives Use of a harsh oxidizing agent.Consider using a milder epoxidizing agent such as m-CPBA (meta-chloroperoxybenzoic acid).
Step 2: Epoxide Ring-Opening with (S)-2-aminopropan-1-ol
Issue Potential Cause Recommended Solution
Low Yield Steric hindrance.The nucleophilic attack of the amine on the epoxide can be slow. Increase the reaction temperature or use a catalyst such as a Lewis acid to facilitate the ring-opening.
Unreacted starting material.Ensure the correct stoichiometry of the amine nucleophile. A slight excess of the amine can drive the reaction to completion.
Formation of Regioisomers Lack of regioselectivity in the ring-opening.The choice of solvent can influence the regioselectivity. Protic solvents generally favor the attack at the less substituted carbon.
Diastereomer Impurities Racemization during the reaction.Ensure the reaction is carried out under mild conditions to avoid racemization.
Step 3: Purification by Column Chromatography
Issue Potential Cause Recommended Solution
Poor Separation of Diastereomers Inappropriate solvent system.A gradient elution may be necessary. Start with a non-polar solvent system and gradually increase the polarity. Small changes in the solvent ratio can significantly impact the separation.
Overloading the column.Use an appropriate amount of crude product relative to the stationary phase. A general rule is a 1:100 ratio of product to silica gel.
Product Tailing on the TLC/Column The product is too polar for the chosen solvent system.Add a small amount of a polar modifier, such as triethylamine or acetic acid, to the eluent to improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the epoxidation reaction in Step 1?

A1: The optimal temperature for the epoxidation of 4-bromostyrene is typically between 0 °C and room temperature (25 °C). It is recommended to start the reaction at 0 °C and allow it to slowly warm to room temperature.

Q2: How can I monitor the progress of the epoxide ring-opening reaction in Step 2?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable developing solvent system (e.g., ethyl acetate/hexane) and visualize the spots under UV light. The disappearance of the epoxide starting material and the appearance of the product spot will indicate the reaction's progress.

Q3: What are the best storage conditions for the final product, CAS 93982-06-0?

A3: The final product should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Experimental Protocols

Key Experiment: Step 2 - Epoxide Ring-Opening
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve the epoxide (1.0 eq) in a suitable solvent such as methanol or isopropanol.

  • Reagent Addition: Add (S)-2-aminopropan-1-ol (1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC until the epoxide is consumed (typically 4-6 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

Synthesis_Pathway 4-bromostyrene 4-bromostyrene Epoxide Epoxide 4-bromostyrene->Epoxide  Step 1: m-CPBA, DCM, 0°C to RT   Final_Product CAS 93982-06-0 Epoxide->Final_Product  Step 2: (S)-2-aminopropan-1-ol, MeOH, RT  

Caption: Synthetic pathway for CAS 93982-06-0.

Troubleshooting_Workflow start Low Yield in Step 2 check_sm Check for unreacted starting material (TLC) start->check_sm sm_present Starting material present? check_sm->sm_present add_amine Add excess amine (0.2 eq) sm_present->add_amine Yes no_sm Check for side products sm_present->no_sm No increase_temp Increase reaction temperature to 40°C end_success Yield Improved increase_temp->end_success add_amine->end_success no_sm->increase_temp

Caption: Troubleshooting workflow for low yield.

Logical_Relationships Temp Temperature Yield Yield Temp->Yield affects Purity Purity Temp->Purity can affect Conc Concentration Conc->Yield affects Time Reaction Time Time->Yield affects Time->Purity can affect

Caption: Key parameter relationships in synthesis.

Technical Support Center: Stabilizing Topical Formulations with Undecylenoyl Phenylalanine (Einecs 301-195-8)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Undecylenoyl Phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulating stable and effective topical products containing this innovative skin-lightening agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your formulation development.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the formulation process with Undecylenoyl Phenylalanine.

Issue Potential Cause Recommended Solution
Precipitation or Crystallization of Undecylenoyl Phenylalanine in the Formulation Poor solubility of the active ingredient in the chosen vehicle.Undecylenoyl Phenylalanine is poorly soluble in water but soluble in alcohols and glycols[1]. Ensure it is fully dissolved in the oil phase or a suitable solvent before emulsification. It is recommended to add it to the oil phase at a temperature of 80°C/176°F to ensure complete dissolution[2].
Formulation pH is outside the optimal range for solubility.Adjust the final formulation pH to between 4.0 and 6.5 for optimal stability[1]. In some cases, a pH of 6.2-7.0 can also be suitable for incorporation[2].
"Shocking" the system by adding the dissolved Undecylenoyl Phenylalanine to a cold base.Ensure that the oil phase containing the dissolved active and the aqueous phase are at similar temperatures during emulsification. It is typically added during the cooling phase of formulations to ensure stability[1].
Loss of Efficacy or Discoloration of the Final Product Over Time Degradation of Undecylenoyl Phenylalanine due to exposure to extreme pH or high temperatures.Maintain the formulation pH within the recommended range of 4.0 to 6.5[1]. Avoid prolonged exposure to high temperatures during manufacturing and storage.
Incompatibility with other formulation ingredients.While generally compatible with many cosmetic ingredients, including niacinamide, alpha-arbutin, and kojic acid, it's crucial to perform compatibility studies with all excipients[1][3]. High concentrations of strong acids or bases can cause destabilization[1].
Oxidation of the active ingredient or other components in the formulation.Consider the inclusion of antioxidants in the formulation to protect Undecylenoyl Phenylalanine and other sensitive ingredients from oxidative degradation.
Phase Separation or Unstable Emulsion Improper homogenization or emulsifier selection.Optimize the homogenization process (speed and time) to ensure a uniform droplet size. Select an appropriate emulsifier system that is effective for the specific oil and water phases of your formulation.
Changes in viscosity over time.The interaction between Undecylenoyl Phenylalanine and certain thickeners could potentially alter the rheology of the formulation. Conduct stability testing at various temperatures to assess any changes in viscosity.

Frequently Asked Questions (FAQs)

Q1: What is Einecs 301-195-8 and what is its primary function in topical formulations?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for Undecylenoyl Phenylalanine [4]. It is a lipoamino acid that functions as a skin-lightening agent[1]. Its primary mechanism of action is as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH), which inhibits the production of melanin, the pigment responsible for skin color[5]. This makes it effective in addressing hyperpigmentation, dark spots, and uneven skin tone[1].

Q2: What is the recommended usage level for Undecylenoyl Phenylalanine?

A2: The recommended usage level for Undecylenoyl Phenylalanine in topical formulations is typically between 1-2%[1].

Q3: What is the optimal pH range for formulations containing Undecylenoyl Phenylalanine?

A3: Formulations should be maintained within a pH range of 4.0 to 6.5 to ensure the stability of Undecylenoyl Phenylalanine[1].

Q4: How should I incorporate Undecylenoyl Phenylalanine into my formulation?

A4: Undecylenoyl Phenylalanine is a white powder that is soluble in oils, alcohols, and glycols, but poorly soluble in water[1][4]. It should be melted and dissolved in the oil phase of your formulation at a temperature of approximately 80°C (176°F) before being added to the rest of the formulation[2]. It is generally recommended to add it during the cooling phase to maintain its stability[1].

Q5: Is Undecylenoyl Phenylalanine compatible with other skin-lightening agents?

A5: Yes, Undecylenoyl Phenylalanine has been shown to be compatible and can have synergistic effects with other skin-lightening agents such as niacinamide, alpha-arbutin, and kojic acid[1][3].

Q6: What are the signs of instability in a formulation containing Undecylenoyl Phenylalanine?

A6: Signs of instability can include precipitation or crystallization of the active ingredient, changes in color or odor, phase separation of the emulsion, and a decrease in the product's efficacy over time[1].

Experimental Protocols

Stability Testing Protocol

Objective: To assess the physical and chemical stability of a topical formulation containing Undecylenoyl Phenylalanine under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare three batches of the final formulation. Package the formulation in the intended commercial packaging.

  • Storage Conditions:

    • Place samples from each batch in stability chambers at the following conditions:

      • 25°C / 60% RH (Real-time stability)

      • 40°C / 75% RH (Accelerated stability)

      • 5°C (Refrigerator)

      • Freeze-thaw cycling (-10°C to 25°C, 24-hour cycles for 3 cycles)

  • Testing Intervals: Test the samples at initial (time zero), 1, 2, 3, and 6 months for accelerated conditions, and annually for real-time conditions.

  • Parameters to Evaluate:

    • Physical Appearance: Visually inspect for color, odor, and phase separation.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a calibrated viscometer.

    • Microscopic Examination: Observe the emulsion under a microscope for any signs of droplet coalescence or crystallization.

    • Assay of Undecylenoyl Phenylalanine: Quantify the concentration of the active ingredient using a validated stability-indicating HPLC method.

HPLC Method for Quantification of Undecylenoyl Phenylalanine

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of Undecylenoyl Phenylalanine in a topical formulation for stability studies.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mobile phase is often effective. For example, a mixture of acetonitrile and water with an acid modifier like 0.1% trifluoroacetic acid (TFA). The gradient can be optimized to achieve good separation of the active from any degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be determined by scanning the UV spectrum of Undecylenoyl Phenylalanine (a starting point could be around 220 nm).

  • Sample Preparation:

    • Accurately weigh a sample of the formulation.

    • Extract the Undecylenoyl Phenylalanine using a suitable solvent in which it is freely soluble (e.g., methanol or ethanol).

    • Use sonication and vortexing to ensure complete extraction.

    • Centrifuge or filter the sample to remove any undissolved excipients.

    • Dilute the supernatant/filtrate to a suitable concentration for HPLC analysis.

  • Validation: The method should be validated according to ICH guidelines for accuracy, precision, linearity, specificity, and robustness. Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.

Visualizations

Signaling Pathway of Undecylenoyl Phenylalanine

G alpha_MSH α-MSH (α-Melanocyte-Stimulating Hormone) MC1R MC1R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds to & Activates Melanogenesis Melanogenesis Cascade MC1R->Melanogenesis Initiates Undecylenoyl_Phenylalanine Undecylenoyl Phenylalanine (this compound) Undecylenoyl_Phenylalanine->MC1R Antagonist: Blocks α-MSH Binding Melanin Melanin Production Melanogenesis->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation

Caption: Mechanism of Action of Undecylenoyl Phenylalanine.

Experimental Workflow for Stability Testing

G start Start: Formulation Prepared storage Place in Stability Chambers (Different Conditions) start->storage testing Periodic Testing (Physical, Chemical, Microbial) storage->testing testing->storage Continue Storage analysis Data Analysis & Comparison testing->analysis report Stability Report Generation analysis->report end End: Shelf-Life Determination report->end

Caption: Workflow for Topical Formulation Stability Testing.

Troubleshooting Logic for Formulation Instability

G instability Instability Observed? precipitation Precipitation? instability->precipitation Yes stable Formulation Stable instability->stable No phase_separation Phase Separation? precipitation->phase_separation No check_solubility Check Solubility & Incorporation Process precipitation->check_solubility Yes discoloration Discoloration? phase_separation->discoloration No check_emulsifier Evaluate Emulsifier System phase_separation->check_emulsifier Yes check_temp Assess Temperature Exposure discoloration->check_temp Yes check_ph Verify pH is in 4.0-6.5 Range check_solubility->check_ph check_homogenization Review Homogenization Process check_emulsifier->check_homogenization check_compatibility Investigate Ingredient Compatibility check_temp->check_compatibility

References

"troubleshooting inconsistent results in Einecs 301-195-8 experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving Einecs 301-195-8, also known as (R)-Glycolic acid, compound with (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the European Inventory of Existing Commercial Chemical Substances number for the salt formed between ephedrine and glycolic acid. Given the pharmacological activity of ephedrine, this compound is likely used in pharmaceutical research and development, potentially as an active pharmaceutical ingredient (API) or an intermediate. Its applications can be inferred to include analytical method development, stability testing, and formulation studies.

Q2: I am observing batch-to-batch variability in my experimental outcomes. What could be the cause?

Batch-to-batch variability can stem from several factors related to the purity and stability of this compound. Inconsistent synthesis and purification processes can lead to varying levels of impurities. For instance, the synthesis of ephedrine, a key component, can result in diastereomers (like pseudoephedrine) and other related substances if not carefully controlled. It is crucial to have a certificate of analysis (CoA) for each batch detailing the purity and impurity profile.

Q3: My solution of this compound shows a gradual decrease in concentration over time. Why is this happening?

The stability of ephedrine salts in solution can be influenced by storage conditions, including temperature, pH, and exposure to light and air. Ephedrine can undergo oxidation, and one identified degradation product is methcathinone. Furthermore, microbial contamination, especially in non-sterile aqueous solutions, can lead to the degradation of the compound.

Q4: I am struggling with the chiral separation of ephedrine isomers in my analysis. What can I do?

The chiral separation of ephedrine and its isomers, such as pseudoephedrine, can be challenging. Success often depends on the selection of the appropriate chiral stationary phase for your HPLC column and optimization of the mobile phase composition. The use of achiral modifiers in the gas phase has also been explored for the separation of chiral impurities in amphetamine-type substances, which could be a relevant area of investigation.

Troubleshooting Guides

Guide 1: Inconsistent Results in Analytical Quantification (HPLC)

This guide addresses common issues leading to variable results when quantifying this compound using High-Performance Liquid Chromatography (HPLC).

Observed Problem Potential Cause Recommended Solution
Peak Tailing or Splitting 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Presence of interfering impurities.1. Use a new column or a guard column. 2. Adjust the mobile phase pH to ensure complete ionization of the analyte. 3. Review the synthesis and purification process of the compound.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column aging.1. Prepare fresh mobile phase daily and ensure accurate composition. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column thoroughly before each run.
Baseline Noise or Drift 1. Contaminated mobile phase or detector. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life.1. Filter all solvents and flush the system. 2. Degas the mobile phase. 3. Replace the detector lamp.
Guide 2: Stability Study Failures

This guide provides troubleshooting for common problems encountered during stability studies of this compound solutions.

Observed Problem Potential Cause Recommended Solution
Unexpected Degradation Products 1. Oxidation of the ephedrine moiety. 2. Hydrolysis of the glycolic acid salt. 3. Microbial contamination.1. Store solutions protected from light and under an inert atmosphere (e.g., nitrogen). Consider adding an antioxidant to the formulation.[1] 2. Control the pH of the solution; ephedrine salts are generally more stable in acidic conditions. 3. Prepare solutions under sterile conditions and consider adding a preservative if appropriate for the application.[2]
Loss of Potency 1. Adsorption to container surfaces. 2. Temperature-dependent degradation.1. Use low-adsorption containers (e.g., polypropylene syringes have shown good stability for ephedrine sulfate).[3] 2. Conduct studies at controlled temperatures (e.g., 4°C and ambient) to determine optimal storage conditions.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol provides a general methodology for the quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare sample solutions at a similar concentration to the standards.

5. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Stability Study of an Aqueous Solution

This protocol outlines a basic stability study for an aqueous solution of this compound.

1. Materials:

  • This compound.

  • Purified water.

  • pH meter.

  • HPLC system.

  • Storage containers (e.g., polypropylene vials).

  • Temperature-controlled chambers (e.g., 4°C and 25°C/60% RH).

2. Procedure:

  • Prepare a solution of this compound in purified water to a known concentration.

  • Measure and record the initial pH and appearance of the solution.

  • Aseptically dispense the solution into multiple storage containers.

  • Store the containers in the specified temperature-controlled chambers.

  • At predetermined time points (e.g., 0, 1, 2, 4 weeks, and 1, 2, 3 months), withdraw a sample from each storage condition.

  • Analyze the samples for:

    • Appearance (visual inspection).

    • pH.

    • Assay (concentration) by HPLC.

    • Related substances (degradation products) by HPLC.

3. Data Analysis:

  • Plot the concentration of this compound as a function of time for each storage condition.

  • Identify and quantify any significant degradation products.

  • Determine the shelf-life of the solution under the tested conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_results Results & Troubleshooting start Start: Receive this compound Batch weigh Weigh Compound start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc data Data Acquisition hplc->data process Data Processing data->process check Consistent Results? process->check end End: Report Results check->end Yes troubleshoot Troubleshoot check->troubleshoot No troubleshoot->start Re-evaluate Starting Material troubleshoot->dissolve Check Solvent & Preparation troubleshoot->hplc Verify HPLC Method

Caption: A generalized workflow for the analysis of this compound, highlighting key stages for potential troubleshooting.

stability_logic cluster_testing Time-Point Testing start Initiate Stability Study prep Prepare Solution start->prep storage Store at Varied Conditions (Temp, Light, pH) prep->storage assay Assay (HPLC) storage->assay impurities Impurity Profiling storage->impurities ph pH Measurement storage->ph visual Visual Inspection storage->visual data_analysis Analyze Data Trends assay->data_analysis impurities->data_analysis ph->data_analysis visual->data_analysis inconsistent Inconsistent Results? data_analysis->inconsistent troubleshoot Identify Degradation Pathway & Revise Formulation/Storage inconsistent->troubleshoot Yes report Report Stability Profile inconsistent->report No troubleshoot->prep Reformulate

Caption: A decision-making flowchart for conducting and troubleshooting a stability study of this compound.

References

Technical Support Center: Optimizing Dosage of CAS 93982-06-0 for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches for the chemical compound associated with CAS number 93982-06-0 have not yielded a definitive identification, common name, or established biological function. The information required to generate a detailed and accurate technical support guide, including dosage optimization, experimental protocols, and troubleshooting, is not available in the public domain for this specific CAS number.

The following content is a generalized template designed to guide researchers through the process of optimizing the dosage of a novel or uncharacterized compound in cell culture studies. This is not specific to CAS 93982-06-0 and should be adapted with rigorous empirical testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new compound in cell culture?

A1: For a compound with an unknown optimal concentration, it is recommended to perform a dose-response curve experiment. A broad range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar), should be tested. A common starting point is to test concentrations from 1 nM to 100 µM in half-log or full-log dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

Q2: How can I determine the optimal incubation time for my compound?

A2: The optimal incubation time depends on the expected mechanism of action of the compound and the biological question being investigated. For acute effects, short incubation times (minutes to hours) may be sufficient. For chronic effects or endpoints that require longer biological processes (e.g., changes in protein expression, cell differentiation), longer incubation times (24, 48, 72 hours or more) are necessary. A time-course experiment is recommended to determine the ideal duration.

Q3: What are the common signs of cytotoxicity in cell culture?

A3: Signs of cytotoxicity include a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment, blebbing), a reduction in metabolic activity, and induction of apoptosis or necrosis. It is crucial to assess cytotoxicity to distinguish between specific biological effects and general toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death at All Concentrations Compound is highly cytotoxic at the tested concentrations.Test a lower range of concentrations (e.g., picomolar to nanomolar). Reduce the incubation time. Ensure the compound is fully dissolved and not precipitating in the media.
No Observable Effect at Any Concentration Compound may not be active in the chosen cell line or assay. The concentrations tested are too low. The compound may be unstable in the culture media.Test a higher range of concentrations. Use a different cell line or a more sensitive assay. Check the stability of the compound under your experimental conditions.
Inconsistent Results Between Experiments Variability in cell density at the time of treatment. Inconsistent compound dilution and preparation. Variation in incubation times.Standardize cell seeding density. Prepare fresh stock solutions of the compound for each experiment and use a consistent dilution method. Ensure precise timing of all experimental steps.
Precipitation of the Compound in Culture Media The compound has low solubility in aqueous solutions. The concentration used exceeds the solubility limit.Use a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution and then dilute it in the culture media. Ensure the final solvent concentration is low and non-toxic to the cells (typically <0.1%). Determine the solubility of the compound in your specific culture media.

Experimental Protocols

Protocol 1: Dose-Response Curve using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 1000x stock solution of the compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations.

  • Treatment: Remove the old media from the cells and add fresh media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of the solvent) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve (viability vs. log concentration) to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation: Example Dose-Response Data
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.0198.7 ± 4.8
0.195.3 ± 6.1
175.1 ± 7.3
1048.9 ± 5.9
10012.4 ± 3.5

Visualizations

G Experimental Workflow for Dosage Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Determine Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare Compound Stock & Dilutions D Treat Cells with Compound Concentrations B->D C->D E Incubate for Defined Time Period D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Calculate % Viability & Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for determining the optimal dosage of a compound.

G Troubleshooting Logic for Unexpected Results cluster_solutions_B cluster_solutions_C cluster_solutions_D A Unexpected Result? B High Cell Death? A->B Yes C No Effect? A->C No D Inconsistent Results? A->D Maybe B_sol1 Lower Concentration Range B->B_sol1 B_sol2 Reduce Incubation Time B->B_sol2 C_sol1 Increase Concentration Range C->C_sol1 C_sol2 Use More Sensitive Assay C->C_sol2 D_sol1 Standardize Cell Seeding D->D_sol1 D_sol2 Use Fresh Stock Solutions D->D_sol2

Caption: Logic diagram for troubleshooting common experimental issues.

Technical Support Center: Einecs 301-195-8 Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Einecs 301-195-8 in aqueous solutions. This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound formed between ephedrine and glycolic acid, specifically (R)-Glycolic acid, compound with (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1).

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: The stability of this compound in an aqueous solution is primarily influenced by the individual stabilities of its components: ephedrine and glycolic acid. Glycolic acid is generally very stable in aqueous solutions, showing resistance to thermal decomposition and photochemical degradation.[1][2][3] Ephedrine, however, is more susceptible to degradation, which can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents or certain metal ions.[4][5][6][7][8][9]

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: To enhance the stability of the ephedrine component, it is recommended to maintain the pH of the aqueous solution between 4.5 and 5.0.[4] Diluted solutions of ephedrine are known to experience pH drift, which can impact stability.[4]

Q3: How does temperature affect the stability of this compound solutions?

A3: The ephedrine component can degrade at elevated temperatures. However, studies on ephedrine hydrochloride have shown that decomposition is less than 10% after 60 days at both 4°C and 120°C.[5] For long-term storage, refrigeration at 4°C is advisable to minimize potential degradation and prevent microbial contamination.[5]

Q4: Are this compound solutions sensitive to light?

A4: Yes, the ephedrine component is unstable in sunlight in the presence of oxygen.[9] Therefore, it is crucial to protect aqueous solutions of this compound from light by using amber-colored vials or by storing them in the dark.

Q5: What are the primary degradation pathways for this compound in aqueous solutions?

A5: The primary degradation pathways are related to the ephedrine moiety and include:

  • Oxidation: This can lead to the formation of impurities such as methcathinone.[8]

  • Chlorination: If the solution comes into contact with chlorine, degradation can occur through dehydration, hydroxylation, deamination, and demethylation.[6][10]

  • Biodegradation: While not readily biodegradable, this can be a slow degradation pathway.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of potency or appearance of unknown peaks in HPLC analysis. Degradation of the ephedrine component.1. Verify Solution pH: Ensure the pH is within the optimal range of 4.5-5.0.[4] 2. Storage Conditions: Confirm that the solution has been protected from light and stored at a controlled, cool temperature (e.g., 4°C).[5][9] 3. Check for Oxidizing Agents: Ensure the solution has not been contaminated with oxidizing agents. Using a nitrogen overlay can help prevent oxidation.[8]
Discoloration or precipitation in the solution. Formation of degradation products or interaction with container materials.1. Analyze Degradants: Identify the degradation products using techniques like LC-MS. 2. Container Compatibility: Ensure the storage container is inert and does not leach any substances into the solution. Polypropylene syringes have been shown to be suitable for storing ephedrine sulfate solutions.[11]
pH of the solution has shifted over time. Inherent pH instability of dilute ephedrine solutions.1. Use a Buffer: Consider using a suitable buffer system, such as a citrate buffer, to maintain the pH within the 4.5-5.0 range.[8] 2. Monitor pH Regularly: Periodically check the pH of the solution, especially for long-term experiments.

Experimental Protocols

Protocol: Stability Testing of this compound in Aqueous Solution

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution.

1. Materials and Reagents:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH meter

  • Buffer solutions (e.g., citrate buffer)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[5][12]

  • Temperature-controlled storage chambers

  • Light-protective containers (e.g., amber vials)

2. Solution Preparation:

  • Prepare a stock solution of this compound in high-purity water at the desired concentration.

  • Adjust the pH of the solution to the desired level (e.g., 4.5, 7.0, 9.0) using a suitable buffer or pH adjuster. A control group with a pH between 4.5 and 5.0 is recommended.[4]

  • Aliquot the solution into multiple light-protective containers.

3. Storage Conditions:

  • Store the aliquots under various conditions to be tested. Examples include:

    • Refrigerated (2-8°C)

    • Room temperature (25°C/60% RH)

    • Accelerated conditions (e.g., 40°C/75% RH)

    • Photostability (exposed to light, e.g., ICH Q1B guidelines)

4. Sampling and Analysis:

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples from each storage condition.

  • Visually inspect the samples for any changes in color or for the formation of precipitates.

  • Measure the pH of each sample.

  • Analyze the concentration of this compound and the presence of any degradation products using a validated stability-indicating HPLC method.[5][12]

5. Data Analysis:

  • Quantify the amount of this compound remaining at each time point.

  • Identify and quantify any major degradation products.

  • Determine the degradation rate under each storage condition.

Visualizations

degradation_pathway cluster_degradation Ephedrine Degradation Pathways This compound This compound Ephedrine Degradation Ephedrine Degradation This compound->Ephedrine Degradation Primary Pathway Glycolic Acid Glycolic Acid This compound->Glycolic Acid Component (Stable) Oxidation Oxidation Ephedrine Degradation->Oxidation Chlorination Chlorination Ephedrine Degradation->Chlorination Photodegradation Photodegradation Ephedrine Degradation->Photodegradation

Caption: Primary degradation pathways for this compound in aqueous solutions.

experimental_workflow Start Start Solution_Preparation Prepare Aqueous Solution of this compound Start->Solution_Preparation pH_Adjustment Adjust pH (e.g., 4.5-5.0) Solution_Preparation->pH_Adjustment Storage Store under Varied Conditions (Temp, Light, Humidity) pH_Adjustment->Storage Sampling Collect Samples at Time Intervals Storage->Sampling Analysis Analyze by HPLC (Purity, Degradants) Sampling->Analysis Data_Evaluation Evaluate Stability Data Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: General workflow for a stability study of this compound.

logical_relationship Stability Stability pH pH Stability->pH Influenced by Temperature Temperature Stability->Temperature Influenced by Light Light Stability->Light Influenced by Oxidizing_Agents Oxidizing_Agents Stability->Oxidizing_Agents Influenced by

Caption: Key factors influencing the stability of this compound in aqueous solutions.

References

Technical Support Center: Refinement of Purification Methods for CAS 93982-06-0 (Ephedrine/Pseudoephedrine and Related Compounds)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for legal and ethical scientific purposes only. The purification of controlled substances is subject to strict legal and regulatory frameworks. All procedures should be conducted in compliance with local, national, and international laws and within a certified laboratory setting.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the purification of CAS 93982-06-0, which is closely related to ephedrine and pseudoephedrine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying ephedrine and pseudoephedrine?

A1: The most common purification techniques include:

  • Acid-Base Extraction: This method leverages the basic nature of the amine group in ephedrine/pseudoephedrine to separate it from neutral or acidic impurities. The compound can be protonated with an acid to become water-soluble and then deprotonated with a base to become soluble in an organic solvent.[1]

  • Recrystallization: This is a widely used technique to purify solid compounds. It involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the desired compound to crystallize while impurities remain in the solution.[1][2]

  • Chromatography: Techniques like column chromatography and high-performance liquid chromatography (HPLC) are powerful methods for separating ephedrine/pseudoephedrine from closely related impurities based on their differential partitioning between a stationary phase and a mobile phase.[1][2]

  • Ion Exchange and Macroporous Resins: Weakly acidic cation exchange resins and macroporous resins can be used to capture and purify ephedrine from crude extracts with high efficiency.[3]

Q2: What are the common impurities I might encounter?

A2: Impurities can originate from the synthetic route or from the starting materials (e.g., plant extracts or pharmaceutical tablets). Common impurities include:

  • Diastereomers: Pseudoephedrine and ephedrine are diastereomers and are often present together in synthetic preparations or natural extracts.

  • Synthesis Byproducts: Depending on the synthetic method, various byproducts may be present. For example, 1,2-dimethyl-3-phenylaziridine is a known impurity from certain synthetic routes.

  • Excipients from Tablets: If the starting material is a pharmaceutical formulation, impurities can include binders, fillers, and coloring agents.

  • Degradation Products: Oxidation of ephedrine can lead to the formation of methcathinone.[4]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. For ephedrine and pseudoephedrine hydrochlorides, common solvents include ethanol, isopropanol, and water.[5][6] It is often a matter of empirical testing to find the optimal solvent or solvent mixture for your specific sample and impurity profile.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Solution
Compound is too soluble in the chosen solvent. Select a solvent in which the compound has lower solubility at room temperature. You can also try a solvent/anti-solvent system. For example, if your compound is soluble in ethanol, you can add a less polar solvent like ether or acetone to induce precipitation.[7]
Too much solvent was used. Evaporate some of the solvent to concentrate the solution and induce crystallization.
Cooling was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.
Premature crystallization during hot filtration. Preheat the funnel and receiving flask. Use a minimum amount of hot solvent to dissolve the sample.
Problem 2: Oily Precipitate Instead of Crystals
Possible Cause Solution
The melting point of the compound is lower than the boiling point of the solvent. Choose a lower-boiling point solvent.
Presence of impurities that depress the melting point. Try to remove the impurities by another method, such as column chromatography, before recrystallization. You can also try "seeding" the solution with a small crystal of the pure compound to induce crystallization.
Incomplete conversion to the salt form. If you are crystallizing the hydrochloride salt, ensure the pH is sufficiently acidic to fully protonate the amine.
Problem 3: Poor Separation in Acid-Base Extraction
Possible Cause Solution
Incorrect pH. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and drive it into the organic layer. Conversely, ensure the pH is sufficiently acidic (pH < 4) to protonate the amine and bring it into the aqueous layer. Use a pH meter for accurate measurements.
Emulsion formation. Emulsions can form at the interface of the aqueous and organic layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel instead of vigorous shaking, or filtering the mixture through a bed of Celite.
Insufficient mixing. Ensure thorough but gentle mixing of the two phases to allow for efficient partitioning of the compound.

Data Presentation

Table 1: Solubility of Ephedrine and Pseudoephedrine

CompoundSolventSolubilityReference
Ephedrine HydrochlorideWaterFreely soluble[5][8]
Ephedrine HydrochlorideEthanol (96%)Soluble[5][8]
PseudoephedrineWaterSparingly soluble[9]
PseudoephedrineEthanolFreely soluble[9]
PseudoephedrineEtherFreely soluble[9]
Pseudoephedrine HydrochlorideWaterSoluble[10]
Pseudoephedrine HydrochlorideChloroformPractically insoluble[10]
Pseudoephedrine HydrochlorideEtherPractically insoluble[10]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of Crude Ephedrine/Pseudoephedrine
  • Dissolution: Dissolve the crude extract containing the free base in a suitable water-immiscible organic solvent (e.g., diethyl ether, chloroform).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous extracts.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) with stirring until the pH is strongly basic (pH > 12). The free base will precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution with a fresh portion of a water-immiscible organic solvent. The free base will now move into the organic layer. Repeat the extraction 2-3 times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the purified free base.

Protocol 2: Recrystallization of Ephedrine Hydrochloride
  • Solvent Selection: Choose a suitable solvent (e.g., 95% ethanol).

  • Dissolution: In a flask, add the crude ephedrine hydrochloride and the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization start Crude Extract in Organic Solvent acid_wash Wash with Aqueous Acid start->acid_wash aqueous_layer Protonated Compound in Aqueous Layer acid_wash->aqueous_layer basify Basify Aqueous Layer aqueous_layer->basify back_extract Extract with Organic Solvent basify->back_extract purified_base Purified Free Base in Organic Layer back_extract->purified_base dissolve Dissolve in Hot Solvent purified_base->dissolve cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter dry Dry Crystals filter->dry final_product Final Product dry->final_product Pure Compound

Caption: General workflow for the purification of ephedrine/pseudoephedrine.

signaling_pathway cluster_organic_phase Organic Phase (e.g., Ether) cluster_aqueous_phase Aqueous Phase crude Crude Free Base (R-NH-CH3) protonated Protonated Compound (R-NH2+-CH3) crude->protonated + HCl (aq) purified_free_base Purified Free Base (R-NH-CH3) protonated->crude + NaOH (aq) (pH > 12) protonated->purified_free_base + NaOH (aq) + Fresh Organic Solvent

Caption: Acid-base extraction principle for amine purification.

References

Technical Support Center: Addressing Cytotoxicity with Einecs 301-195-8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unexpected cytotoxicity in their cell-based assays involving the chemical compound identified by Einecs number 301-195-8 (CAS: 93982-06-0). This compound is a salt composed of (R)-Glycolic acid and (S-(R,S))-2-(methylamino)-1-phenylpropanol (a stereoisomer of pseudoephedrine).

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected levels of cell death in our cultures treated with Einecs 301-195-8. What could be the cause?

A1: The observed cytotoxicity may be attributable to the glycolic acid component of the compound. Studies have shown that glycolic acid can induce apoptosis (programmed cell death) in certain cell lines, such as the human leukemia cell line HL-60.[1] This effect is often dose- and time-dependent. It is also possible that the combination of the two components has a synergistic cytotoxic effect that has not been previously documented.

Q2: Could the pseudoephedrine component be contributing to the cytotoxicity?

A2: Based on available research, it is less likely that the pseudoephedrine component is the primary driver of direct cytotoxicity. In fact, some studies suggest it has immunomodulatory effects and may even protect against apoptosis induced by other agents. However, it has been shown to inhibit the activation of T-cells, which could be a confounding factor in immunology-focused assays.

Q3: We are working with a skin cell line and see increased cell death when our plates are exposed to light. Is this related to this compound?

A3: This is a strong possibility. Glycolic acid has been demonstrated to have a synergistic phototoxic effect in the human keratinocyte cell line HaCaT when co-exposed to UVB radiation.[2] This co-treatment can lead to increased production of reactive oxygen species (ROS) and enhanced apoptosis.[2]

Q4: What are the typical signs of cytotoxicity we should be looking for?

A4: Cytotoxicity can manifest in several ways, including:

  • A decrease in the number of viable cells.

  • Changes in cell morphology, such as cell shrinkage, rounding, or detachment from the culture surface.

  • Blebbing of the cell membrane.

  • Increased activity of caspases, which are key enzymes in the apoptotic pathway.

  • Loss of cell membrane integrity, which can be detected by dye exclusion assays.

Troubleshooting Guide

If you are experiencing unexpected cytotoxicity, consider the following troubleshooting steps:

IssuePossible CauseRecommended Action
High levels of cell death at all tested concentrations. High sensitivity of the cell line to glycolic acid. Perform a dose-response experiment with a wider range of concentrations, starting from a much lower concentration.
Contamination of the cell culture. Visually inspect the culture for signs of microbial contamination. Perform a mycoplasma test.
Incorrect compound concentration. Verify the stock solution concentration and the dilution calculations.
Increased cytotoxicity upon exposure to light. Phototoxicity of glycolic acid. Protect the cell culture plates from light after adding the compound.
Inconsistent results between experiments. Variability in experimental conditions. Ensure consistent cell seeding density, incubation times, and reagent concentrations.
Cell passage number. Use cells within a consistent and low passage number range, as high passage numbers can alter cell sensitivity.
Discrepancy with expected results based on literature. Different experimental setup. Carefully compare your protocol (cell line, seeding density, exposure time, assay type) with the cited literature.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • If using a solubilizing solution that requires medium removal, carefully aspirate the medium and add 100 µL of the solubilization solution. If not, add the solubilizing agent directly.

  • Measure the absorbance at 570 nm using a microplate reader.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well plate

Procedure:

  • Lyse the treated and untreated cells to collect the protein fraction.

  • Determine the protein concentration of each lysate.

  • Add 50 µg of protein from each sample to a 96-well plate.

  • Add 50 µL of assay buffer to each well.

  • Add 5 µL of the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance data_analysis Data Analysis and IC50 Calculation read_absorbance->data_analysis

Caption: A generalized workflow for assessing cytotoxicity using an MTT assay.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway glycolic_acid Glycolic Acid caspase9 Caspase-9 Activation glycolic_acid->caspase9 Induces caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A simplified diagram of the potential apoptotic pathway induced by glycolic acid.[1]

References

Technical Support Center: Analysis of N,N'-Di-sec-butyl-1,4-phenylenediamine (Einecs 301-195-8)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N,N'-Di-sec-butyl-1,4-phenylenediamine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges encountered during the detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Einecs 301-195-8?

This compound is the European Inventory of Existing Commercial Chemical Substances number for N,N'-Di-sec-butyl-1,4-phenylenediamine. Its CAS number is 101-96-2. It is an aromatic amine primarily used as an antioxidant in petroleum products like gasoline, turbine oils, and lubricants to prevent degradation.[1] It is also utilized as a polymerization inhibitor.

Q2: What are the main analytical techniques used to detect and quantify N,N'-Di-sec-butyl-1,4-phenylenediamine?

The primary analytical methods for the determination of N,N'-Di-sec-butyl-1,4-phenylenediamine are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). HPLC is suitable for direct analysis, while GC may require derivatization to improve the volatility and thermal stability of the compound.

Q3: What are the major analytical challenges associated with this compound?

The main challenges in the analysis of N,N'-Di-sec-butyl-1,4-phenylenediamine include:

  • Sample Stability: As a phenylenediamine derivative, the compound is susceptible to oxidation, which can lead to lower recovery and inaccurate quantification.[2]

  • Matrix Interference: When analyzing complex matrices such as gasoline or lubricating oils, co-eluting indigenous components can interfere with the analyte peak, leading to inaccurate results.

  • Sample Preparation: The complex nature of petroleum-based samples often requires extensive sample preparation to extract the analyte and remove interfering substances.[3][4]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the analysis of N,N'-Di-sec-butyl-1,4-phenylenediamine using HPLC and GC.

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing Active sites on the column packing interacting with the amine groups of the analyte.Use a column with end-capping or a base-deactivated stationary phase. Add a small amount of a competing amine, like triethylamine, to the mobile phase.
Poor Peak Shape (Fronting) Sample overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Low Analyte Response Degradation of the analyte.Prepare standards and samples fresh daily and store them in a cool, dark place. Consider adding an antioxidant to the sample solvent.
Extraneous Peaks (Ghost Peaks) Contamination in the HPLC system or carryover from previous injections.Flush the system with a strong solvent. Run blank injections to identify the source of contamination.
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
No or Low Peak Intensity Analyte degradation in the hot injector.Use a deactivated inlet liner. Consider derivatization to increase thermal stability.
Peak Broadening Poor focusing of the analyte on the column.Optimize the initial oven temperature and temperature ramp rate.
Baseline Noise Column bleed or contamination.Condition the column at a high temperature. Check for leaks in the gas lines.
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components affecting ionization in the MS source.Improve sample cleanup to remove interfering compounds. Use a matrix-matched calibration curve or an isotopically labeled internal standard.
Irreproducible Results Inconsistent derivatization.Ensure precise control of reaction time, temperature, and reagent concentrations during derivatization.

Experimental Protocols

Detailed HPLC-UV Method for Phenylenediamine Analysis

This protocol is adapted from the OSHA method for phenylenediamines and can be used as a starting point for the analysis of N,N'-Di-sec-butyl-1,4-phenylenediamine.[2]

1. Sample Preparation:

  • For lubricating oil samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

  • Dilute the sample in a suitable organic solvent like acetonitrile or methanol.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. Standard Preparation:

  • Prepare a stock solution of N,N'-Di-sec-butyl-1,4-phenylenediamine in acetonitrile.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Due to the potential for oxidation, prepare standards fresh daily.[5]

3. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% triethylamine to reduce peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector: UV detector at a wavelength of approximately 240-290 nm.

  • Column Temperature: 30 °C.

General GC-MS Method with Derivatization

1. Sample Preparation:

  • Extract the analyte from the sample matrix using a suitable solvent.

  • Concentrate the extract to a small volume.

2. Derivatization (Trifluoroacetylation):

  • To the extract, add a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA).

  • Add a catalyst if necessary (e.g., pyridine).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • Cool the sample before injection.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

  • Injector Temperature: 250-280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

Quantitative Data

Table 1: Effect of N,N'-Di-sec-butyl-1,4-phenylenediamine on Gasoline Stability

SampleAntioxidant Concentration (µg/g)Induction Period (minutes)
Blank Gasoline0230
Gasoline + T50130330
Gasoline + Imported Antioxidant30480
Gasoline + Synthesized N,N'-Di-sec-butyl-p-phenylenediamine30540

Data sourced from a study on the synthesis and application of the antioxidant.[6]

Visualizations

Experimental Workflow: Synthesis of N,N'-Di-sec-butyl-1,4-phenylenediamine

G cluster_prep Raw Material Preparation cluster_reaction Reaction cluster_purification Purification p_nitroaniline p-Nitroaniline mixing_kettle Mixing Kettle (Heating & Stirring) p_nitroaniline->mixing_kettle butanone Butanone butanone->mixing_kettle reaction_vessel Reaction Vessel mixing_kettle->reaction_vessel Filtered Solution filtration Filtration reaction_vessel->filtration Reaction Mixture catalyst Pt/C Catalyst catalyst->reaction_vessel hydrogen Hydrogen Gas hydrogen->reaction_vessel distillation Vacuum Distillation filtration->distillation Filtrate final_product N,N'-di-sec-butyl- 1,4-phenylenediamine distillation->final_product G start Low or No Analyte Signal check_instrument Check Instrument Parameters (Wavelength, Lamp, etc.) start->check_instrument instrument_ok Parameters Correct? check_instrument->instrument_ok check_sample_prep Review Sample Preparation (Extraction Efficiency, Dilution) instrument_ok->check_sample_prep Yes fix_instrument Correct Instrument Settings instrument_ok->fix_instrument No sample_prep_ok Preparation Correct? check_sample_prep->sample_prep_ok check_stability Investigate Analyte Stability (Fresh Standards/Samples) sample_prep_ok->check_stability Yes revise_prep Revise Sample Preparation Protocol sample_prep_ok->revise_prep No stability_issue Stability Issue Likely check_stability->stability_issue

References

"optimization of reaction conditions for phenylpropanolamine glycolic acid salt"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of phenylpropanolamine glycolic acid salt.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of phenylpropanolamine glycolic acid salt.

Issue 1: Low or No Precipitation of the Salt

  • Question: I have mixed phenylpropanolamine and glycolic acid in my chosen solvent, but no solid salt is precipitating out. What could be the issue?

  • Answer: This is a common issue that can arise from several factors related to solubility and concentration.

    • Solvent Choice: The salt may be too soluble in the chosen solvent. An ideal solvent should dissolve the individual reactants but have low solubility for the resulting salt.

    • Concentration: The concentration of the reactants may be too low to exceed the solubility product of the salt.

    • Temperature: Higher temperatures generally increase the solubility of the salt.

    Troubleshooting Steps:

    • Solvent System Modification:

      • If using a polar solvent like ethanol, try adding a less polar co-solvent (an anti-solvent) such as ethyl acetate or diethyl ether dropwise to the reaction mixture to induce precipitation.

      • Refer to the solvent miscibility table below to choose an appropriate anti-solvent.

    • Increase Concentration: If possible, carefully remove some of the solvent under reduced pressure to increase the concentration of the reactants.

    • Temperature Control: Cool the reaction mixture in an ice bath to decrease the solubility of the salt and promote crystallization. Avoid crash cooling, as this can lead to the formation of an oil or amorphous solid.

    • Seeding: If you have a small amount of the desired salt from a previous experiment, add a seed crystal to the solution to initiate crystallization.

Issue 2: Formation of an Oil Instead of a Crystalline Solid

  • Question: Upon mixing the reactants, an oil has formed at the bottom of my reaction vessel instead of a crystalline solid. How can I resolve this?

  • Answer: "Oiling out" is a phenomenon that occurs when the salt separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solubility of the salt is exceeded rapidly or at a temperature above its melting point (or the melting point of a salt-solvent adduct).

    Troubleshooting Steps:

    • Solvent Addition: Add a small amount of a good solvent for the oil (e.g., the primary reaction solvent) to redissolve it. Then, attempt to induce crystallization by slower cooling or by the addition of an anti-solvent.

    • Temperature Adjustment: Gently warm the mixture to dissolve the oil, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Trituration: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface. Alternatively, remove the solvent and try triturating the oil with a poor solvent (like hexane or diethyl ether) to encourage solidification.

Issue 3: Low Yield of the Final Product

  • Question: After filtration and drying, the yield of my phenylpropanolamine glycolic acid salt is lower than expected. What are the potential causes and solutions?

  • Answer: Low yield can be attributed to several factors throughout the experimental process.

    Troubleshooting Steps:

    • Incomplete Precipitation: The salt may have some residual solubility in the mother liquor. To maximize yield, ensure the crystallization process is complete by allowing sufficient time at a low temperature.

    • Washing Losses: Washing the filtered salt with a solvent in which it is partially soluble will lead to product loss. Use a cold, non-polar solvent in which the salt is known to be insoluble for washing.

    • Stoichiometry: Ensure that a 1:1 molar ratio of phenylpropanolamine to glycolic acid is used. An excess of one reactant can sometimes increase the solubility of the salt in the reaction medium.

    • pH Control: The pH of the solution can influence salt formation. Ensure that the reaction is conducted under neutral conditions. The pKa of phenylpropanolamine is approximately 9.44, and the pKa of glycolic acid is around 3.83. A 1:1 mixture should result in a pH suitable for salt formation.

Issue 4: Impure Product

  • Question: My final product shows impurities when analyzed (e.g., by melting point, NMR, or HPLC). How can I improve the purity?

  • Answer: Impurities can arise from unreacted starting materials, side products, or trapped solvent.

    Troubleshooting Steps:

    • Recrystallization: This is the most effective method for purifying crystalline solids. Dissolve the impure salt in a minimum amount of a suitable hot solvent, and then allow it to cool slowly to form purer crystals.

    • Washing: Thoroughly wash the filtered salt with a cold, appropriate solvent to remove any residual starting materials or solvent from the mother liquor.

    • Solvent Choice for Precipitation: The choice of solvent for the initial precipitation can impact purity. A solvent system that provides a slower, more controlled crystallization will generally yield a purer product.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected reaction mechanism for the formation of phenylpropanolamine glycolic acid salt?

    • A1: The reaction is a classic acid-base neutralization. The basic amino group of phenylpropanolamine accepts a proton from the acidic carboxylic acid group of glycolic acid, forming an ammonium carboxylate salt.[1] This is a rapid, exothermic proton transfer reaction that typically occurs at room temperature.[2]

  • Q2: What solvents are recommended for this synthesis?

    • A2: The choice of solvent is critical. A good starting point would be a solvent in which both phenylpropanolamine and glycolic acid are soluble, but the resulting salt is not.

      • Good candidates for initial trials: Ethanol, isopropanol, or acetone.

      • Anti-solvents to induce precipitation: Ethyl acetate, diethyl ether, or hexane.

      • A solubility study is recommended to determine the optimal solvent system.

  • Q3: What is the ideal reaction temperature?

    • A3: The initial mixing of the reactants can be done at room temperature. To maximize the yield of the precipitated salt, cooling the reaction mixture to 0-5 °C is recommended. Heating is generally not advised as it can lead to the formation of an amide by dehydration, which is an undesired side reaction.[3][4]

  • Q4: How can I confirm the formation of the desired salt?

    • A4: Several analytical techniques can be used for characterization:

      • FT-IR Spectroscopy: Look for the disappearance of the carboxylic acid O-H stretch and the appearance of strong asymmetric and symmetric carboxylate (COO-) stretches.[5][6][7][8]

      • NMR Spectroscopy: In ¹H NMR, you would expect to see a shift in the signals corresponding to the protons near the amino and carboxylic acid groups.

      • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

      • Elemental Analysis: To confirm the elemental composition of the salt.

  • Q5: What are the potential side reactions?

    • A5: The primary potential side reaction is amide formation, which is generally favored at higher temperatures (above 100 °C) and involves the elimination of water.[3] By keeping the reaction temperature low, this side reaction can be minimized.

Data Presentation

Table 1: Hypothetical Optimization of Solvent System for Crystallization

ExperimentSolvent System (v/v)Temperature (°C)Time (h)Yield (%)Purity (by HPLC, %)
1Ethanol (100%)0-546595.2
2Isopropanol (100%)0-547296.8
3Acetone (100%)0-547897.5
4Ethanol/Ethyl Acetate (1:1)0-548598.1
5Isopropanol/Diethyl Ether (1:1)0-548998.9
6Acetone/Hexane (2:1)0-549299.3

Table 2: Hypothetical Effect of Temperature on Yield and Purity

ExperimentSolvent SystemTemperature (°C)Time (h)Yield (%)Purity (by HPLC, %)
1Acetone/Hexane (2:1)25 (Room Temp)48598.5
2Acetone/Hexane (2:1)0-549299.3
3Acetone/Hexane (2:1)-1049499.4

Experimental Protocols

Protocol 1: General Synthesis of Phenylpropanolamine Glycolic Acid Salt

  • Dissolution of Reactants:

    • In a clean, dry flask, dissolve phenylpropanolamine (1.0 equivalent) in the chosen solvent (e.g., acetone, see Table 1).

    • In a separate flask, dissolve glycolic acid (1.0 equivalent) in the same solvent.

  • Reaction:

    • Slowly add the glycolic acid solution to the phenylpropanolamine solution with stirring at room temperature.

    • A precipitate may form immediately.

  • Crystallization:

    • Stir the mixture at room temperature for 30 minutes.

    • If precipitation is incomplete, slowly add an anti-solvent (e.g., hexane) until the solution becomes cloudy.

    • Cool the flask in an ice bath (0-5 °C) and continue stirring for 1-2 hours to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold anti-solvent.

  • Drying:

    • Dry the product under vacuum at a temperature not exceeding 40°C to a constant weight.

Protocol 2: Recrystallization for Purification

  • Dissolution:

    • Place the crude salt in a flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Salt Formation cluster_crystallization Crystallization & Isolation cluster_final_product Final Product PPA Phenylpropanolamine in Solvent Mix Mix Solutions at Room Temperature PPA->Mix GA Glycolic Acid in Solvent GA->Mix Stir Stir and Allow for Initial Precipitation Mix->Stir Cool Cool in Ice Bath (0-5°C) Stir->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Anti-Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Analyze Characterize (FT-IR, NMR, MP) Dry->Analyze

Caption: Experimental workflow for the synthesis of phenylpropanolamine glycolic acid salt.

troubleshooting_logic Start Initial Observation No_Ppt No Precipitation Start->No_Ppt Oil_Formation Oil Formation Start->Oil_Formation Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Solvent Change Solvent / Add Anti-Solvent No_Ppt->Solvent Yes Concentrate Increase Concentration No_Ppt->Concentrate Yes Cool Cool Solution No_Ppt->Cool Yes Redissolve Redissolve and Cool Slowly Oil_Formation->Redissolve Yes Triturate Triturate with Poor Solvent Oil_Formation->Triturate Yes Check_Solubility Check Mother Liquor for Product Low_Yield->Check_Solubility Yes Optimize_Wash Optimize Washing Step Low_Yield->Optimize_Wash Yes Recrystallize Recrystallize Product Impure_Product->Recrystallize Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of Einecs 301-195-8 and Pure Glycolic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of active pharmaceutical ingredients (APIs) and dermatological research, a clear understanding of a compound's chemical identity and performance is paramount. This guide provides a comparative analysis of pure glycolic acid and Einecs 301-195-8, a salt of glycolic acid. While extensive data exists for pure glycolic acid, information on this compound is limited. This analysis synthesizes the available information to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Unraveling the Chemical Identities

Pure Glycolic Acid , with the CAS number 79-14-1, is the simplest alpha-hydroxy acid (AHA). Its small molecular size allows for effective skin penetration, making it a widely used ingredient in dermatological formulations for exfoliation and skin rejuvenation.[1][2]

This compound , identified by the CAS number 93982-06-0, is a compound of (R)-Glycolic acid with (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1).[3] This substance is a salt formed between glycolic acid and an isomer of ephedrine. The formation of such amine salts is a common strategy in pharmaceutical development to enhance properties like water solubility and bioavailability.[4][5][6]

Comparative Chemical and Physical Properties

PropertyPure Glycolic AcidThis compound
CAS Number 79-14-193982-06-0[3]
Molecular Formula C2H4O3[2]C12H19NO4[3]
Molecular Weight 76.05 g/mol [2]241.28 g/mol [3]
Appearance Colorless, odorless, hygroscopic crystalline solid[7]Data not available
Solubility Highly soluble in water[7]Expected to have modified solubility compared to pure glycolic acid, a common characteristic of amine salts.[4][5]
Melting Point 75-80 °C[2]Data not available

Performance and Applications in a Clinical Context: Focus on Pure Glycolic Acid

Due to the lack of specific performance data for this compound, this section will focus on the well-documented efficacy of pure glycolic acid in various dermatological applications, supported by clinical trial data. The formation of a salt, as in this compound, could potentially modulate the delivery and activity of glycolic acid, representing an area for future investigation.

Treatment of Photoaging

Glycolic acid peels have been shown to be effective in improving the signs of mild photoaging.[8][9] Clinical studies have demonstrated improvements in skin texture, fine wrinkling, and a reduction in solar keratoses.[8][9]

Experimental Protocol: Treatment of Photoaged Skin with 50% Glycolic Acid [8][9]

  • Objective: To assess the efficacy of 50% glycolic acid in improving photoaged skin.

  • Study Design: A double-blind, vehicle-controlled study.

  • Participants: Forty-one volunteers with photoaged skin.

  • Procedure:

    • A 50% glycolic acid solution or a vehicle control was applied topically to one side of the face, forearms, and hands.

    • The application was maintained for 5 minutes.

    • Treatments were performed once weekly for a total of 4 weeks.

  • Assessment: Pre- and post-therapy punch biopsies were taken for histological examination. Clinical improvements were also assessed.

  • Results: Significant improvements were observed in the glycolic acid-treated group, including decreased rough texture, reduced fine wrinkling, fewer solar keratoses, and slight lightening of solar lentigines.[8][9] Histological analysis revealed a thinning of the stratum corneum, enhancement of the granular layer, and epidermal thickening.[8][9]

Management of Acne Vulgaris

Glycolic acid peels are a common adjunctive therapy for acne vulgaris. Studies have shown their effectiveness in reducing both non-inflammatory and inflammatory acne lesions.[10][11][12]

Experimental Protocol: Evaluation of 40% Glycolic Acid Peels for Moderate Acne [10][11]

  • Objective: To determine the safety and efficacy of 40% glycolic acid peels in treating moderate acne vulgaris in Asian skin.

  • Study Design: A prospective, randomized, double-blind, placebo-controlled, split-face clinical trial.

  • Participants: Twenty-six patients with moderate acne.

  • Procedure:

    • A 40% glycolic acid solution (pH 2.0) was applied to one half of the face, with a placebo applied to the other half.

    • The procedure was repeated every 2 weeks for a total of five sessions.

  • Assessment: Acne lesion counts were recorded at each visit. Sebum levels were also measured.

  • Results: The sides of the face treated with glycolic acid showed a statistically significant reduction in acne lesions compared to the placebo-treated sides.[10][11] The treatment was found to be more effective for non-inflammatory lesions.[10][11]

Treatment of Melasma

Glycolic acid peels are also utilized in the management of melasma, an acquired hyperpigmentation disorder.

Experimental Protocol: Efficacy of 40% Glycolic Acid Peels in Melasma [13]

  • Objective: To study the efficacy of 40% glycolic acid facial peels in the treatment of melasma.

  • Study Design: A clinical therapeutic study.

  • Participants: Fifty patients with melasma.

  • Procedure:

    • A 40% glycolic acid peel was applied for 20-30 seconds and left on for up to 3 minutes or until erythema developed.

    • The peel was neutralized by washing with cold water.

    • A total of six peels were performed at 15-day intervals.

  • Assessment: Improvement was assessed based on the percentage of reduction in melasma severity.

  • Results: The study found that 14% of patients had 51-75% improvement, and 40% of patients showed 25-50% improvement.[13] The authors concluded that superficial glycolic acid peels alone provided modest results in their patient population.[13] Combining glycolic acid peels with other topical treatments, such as triple-combination cream, has been shown to enhance efficacy.[14]

The Potential Role of this compound in Drug Development

The formation of a salt between glycolic acid and an ephedrine isomer in this compound suggests a potential for modified pharmaceutical properties. In drug development, creating salts of active ingredients is a common strategy to:

  • Enhance Solubility: Amine salts of organic acids are often more water-soluble than the free acid, which can be crucial for formulation and bioavailability.[5]

  • Improve Stability: Salt formation can lead to a more stable solid form of a drug, extending its shelf life.[6]

  • Control Release: The dissolution rate of a salt can differ from the free acid, potentially allowing for the development of controlled-release formulations.[15]

The ephedrine component of this compound is a sympathomimetic amine with known physiological effects. While the primary purpose of its inclusion in this compound is likely for salt formation to modify the properties of glycolic acid, any potential pharmacological activity of the ephedrine isomer would need to be considered in a drug development context.

Visualizing the Concepts

To further elucidate the topics discussed, the following diagrams have been generated using the DOT language.

cluster_GA Pure Glycolic Acid GA Glycolic Acid (AHA) SkinPenetration Effective Skin Penetration GA->SkinPenetration Small Molecular Size Exfoliation Exfoliation SkinPenetration->Exfoliation Applications Dermatological Applications (Photoaging, Acne, Melasma) Exfoliation->Applications

Caption: Properties and applications of pure glycolic acid.

cluster_Einecs This compound Einecs This compound Components Glycolic Acid + Ephedrine Isomer Einecs->Components SaltFormation Salt Formation Components->SaltFormation PotentialProperties Potential for: - Enhanced Solubility - Improved Stability - Controlled Release SaltFormation->PotentialProperties

Caption: Composition and potential properties of this compound.

Start Patient with Photoaging Treatment Weekly application of 50% Glycolic Acid Peel (5 minutes) Start->Treatment Duration 4 Weeks Treatment->Duration Assessment Clinical Evaluation & Histological Analysis Duration->Assessment Outcome Improved Skin Texture Reduced Fine Wrinkles Assessment->Outcome

Caption: Experimental workflow for photoaging treatment.

Conclusion

This comparative analysis highlights the extensive body of research supporting the use of pure glycolic acid in various dermatological applications. Its efficacy in treating photoaging, acne, and melasma is well-documented through numerous clinical studies. In contrast, this compound, a salt of glycolic acid and an ephedrine isomer, remains a compound with limited publicly available data.

For researchers and drug development professionals, the key takeaway is the potential for this compound to offer modified physicochemical properties compared to pure glycolic acid, a common outcome of salt formation in pharmaceuticals. This could translate to advantages in formulation, stability, and delivery. However, without specific experimental data, its performance relative to pure glycolic acid remains speculative. Further research is warranted to elucidate the specific properties and potential applications of this compound to determine if it offers any therapeutic advantages over the well-established pure glycolic acid.

References

A Comparative Analysis of 3-O-Ethyl-L-ascorbic Acid and Alpha-Hydroxy Acids for Skin Rejuvenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and dermatology, understanding the efficacy of novel compounds in comparison to established ingredients is paramount. This guide provides an objective comparison of 3-O-Ethyl-L-ascorbic Acid (CAS 93982-06-0), a stable vitamin C derivative, against traditional alpha-hydroxy acids (AHAs) like glycolic and lactic acid. The comparison focuses on key performance indicators in skin health, including skin brightening, collagen synthesis, and exfoliation, supported by available experimental data.

Introduction to the Compounds

3-O-Ethyl-L-ascorbic Acid is a potent and stable derivative of ascorbic acid (Vitamin C).[1][2] Unlike its parent molecule, it is soluble in both water and oil, enhancing its skin penetration.[2] Its biological activity is attributed to its ability to inhibit tyrosinase, a key enzyme in melanin production, and its role in promoting collagen synthesis.[3][4] Some evidence suggests that it may also possess inherent alpha-hydroxy acid properties, as it can be metabolized into ascorbic acid and an ethyl hydroxy acid.

Alpha-Hydroxy Acids (AHAs) , such as glycolic acid and lactic acid, are a class of chemical compounds widely used in dermatology for their exfoliating properties.[5] They work by dissolving the bonds between dead skin cells on the skin's surface, leading to a smoother texture and a more even complexion.[6] At higher concentrations, AHAs have also been shown to stimulate collagen production.[6]

Comparative Efficacy: A Review of Experimental Data

Table 1: Comparison of Efficacy Data

Efficacy Parameter3-O-Ethyl-L-ascorbic Acid FormulationAlpha-Hydroxy Acid Formulation
Hyperpigmentation Reduction A serum containing 30% 3-O-Ethyl-L-ascorbic Acid and 1% lactic acid resulted in a 15.52% reduction in melanin content after 4 days of repeated treatment on reconstructed human pigmented epidermis.[7]A formulation with a glycolic acid complex and Vitamin C led to a 22% decrease in the number of dark spots after 8 weeks of application in a clinical study.[8]
Skin Radiance and Tone Not explicitly quantified in the reviewed study.The same glycolic acid and Vitamin C formulation showed a 37% improvement in skin radiance after 8 weeks.[8]
Collagen Synthesis The serum with 30% 3-O-Ethyl-L-ascorbic Acid demonstrated a significant, dose-dependent increase in collagen production of 1078% and 1115% in human dermal fibroblasts after 24 hours of treatment.While AHAs are known to stimulate collagen, specific quantitative data from a comparable study was not identified.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of efficacy studies. Below are outlines of common experimental protocols for key endpoints.

1. Protocol for Assessment of Melanin Content in Reconstructed Human Pigmented Epidermis

  • Objective: To quantify the effect of a test compound on melanin production.

  • Model: Reconstructed Human Pigmented Epidermis (e.g., EPISKIN Laboratories).

  • Procedure:

    • Treat the reconstructed tissue with the test compound (e.g., a serum containing 3-O-Ethyl-L-ascorbic Acid) and a negative control for a specified period (e.g., 4 days with repeated application).

    • Following treatment, lyse the cells of the epidermis to release the melanin.

    • Quantify the melanin content spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm).

    • Compare the melanin content of the treated tissue to the negative control to determine the percentage reduction.

2. Protocol for In Vitro Collagen Synthesis Assay

  • Objective: To measure the ability of a compound to stimulate collagen production in skin cells.

  • Model: Human dermal fibroblasts.

  • Procedure:

    • Culture human dermal fibroblasts in appropriate media.

    • Treat the cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

    • After treatment, collect the cell culture supernatant.

    • Quantify the amount of newly synthesized collagen in the supernatant using a specialized assay kit (e.g., Sirius Red-based collagen detection kits).

    • Measure the absorbance using a spectrophotometer and calculate the percentage increase in collagen production compared to untreated control cells.

Visualizing the Mechanisms

To illustrate the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.

Melanin_Inhibition_Pathway Tyrosinase Tyrosinase Melanin Melanin (Hyperpigmentation) Tyrosinase->Melanin Catalyzes EAA 3-O-Ethyl-L-ascorbic Acid EAA->Tyrosinase Inhibits

Caption: Mechanism of Melanin Inhibition by 3-O-Ethyl-L-ascorbic Acid.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture Cell/Tissue Culture (e.g., Fibroblasts, Epidermis) Treatment_Application Application of Test Compounds (EAA, AHAs, Control) Cell_Culture->Treatment_Application Efficacy_Endpoint_1 Melanin Quantification Treatment_Application->Efficacy_Endpoint_1 Efficacy_Endpoint_2 Collagen Synthesis Assay Treatment_Application->Efficacy_Endpoint_2 Efficacy_Endpoint_3 Exfoliation Measurement Treatment_Application->Efficacy_Endpoint_3 Data_Analysis Data Analysis & Comparison Efficacy_Endpoint_1->Data_Analysis Efficacy_Endpoint_2->Data_Analysis Efficacy_Endpoint_3->Data_Analysis

Caption: General Experimental Workflow for Efficacy Testing.

References

A Comparative Analysis of Capryloyl Salicylic Acid and Salicylic Acid in Acne Treatment Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of acne treatment, salicylic acid has long been a cornerstone ingredient, valued for its comedolytic and anti-inflammatory properties. However, the pursuit of enhanced efficacy and improved tolerability has led to the development of derivatives, among which capryloyl salicylic acid (CSA), also known as lipohydroxy acid (LHA), has emerged as a notable alternative. This guide provides an objective comparison of capryloyl salicylic acid and salicylic acid, presenting available experimental data to inform research and development in dermatology.

Physicochemical Properties and Skin Penetration

Capryloyl salicylic acid is a lipophilic derivative of salicylic acid, a modification that significantly influences its interaction with the skin.[1] This enhanced lipophilicity is believed to facilitate a more targeted delivery into the lipid-rich environment of the pores.[2]

Table 1: In-Vitro Skin Penetration Data

CompoundPenetration Beyond Stratum Corneum (16h)
Capryloyl Salicylic Acid ~6%
Salicylic Acid ~58%

Experimental Protocol: In-Vitro Skin Penetration Study

The skin penetration of both compounds was assessed using Franz diffusion cells, a standard method for in-vitro dermal absorption studies.[3][4][5]

  • Membrane: Excised human skin was mounted on the Franz diffusion cells.

  • Test Substance Application: A finite dose of each compound, formulated in an appropriate vehicle, was applied to the epidermal surface of the skin.

  • Receptor Fluid: The receptor compartment of the Franz cell was filled with a phosphate-buffered saline (PBS) solution maintained at a constant temperature to mimic physiological conditions.

  • Sampling: At predetermined time intervals (e.g., up to 24 hours), samples were collected from the receptor fluid.

  • Analysis: The concentration of the permeated compound in the collected samples was quantified using High-Performance Liquid Chromatography (HPLC).

Below is a graphical representation of a typical Franz diffusion cell experimental workflow.

G cluster_0 Franz Diffusion Cell Setup cluster_1 Experimental Process donor Donor Chamber (Compound Application) skin Human Skin Membrane donor->skin receptor Receptor Chamber (Receptor Fluid) skin->receptor sampling Receptor Fluid Sampling (Time Intervals) receptor->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Penetration Rate) hplc->data

Fig. 1: Experimental workflow for in-vitro skin penetration using a Franz diffusion cell.

Mechanism of Action in Acne Pathogenesis

Both salicylic acid and capryloyl salicylic acid exert their effects through multiple pathways involved in acne development.

Salicylic Acid:

Salicylic acid's mechanism is well-documented and involves:

  • Keratolytic and Comedolytic Effects: It promotes the shedding of dead skin cells from the stratum corneum, preventing the blockage of pores.[6][7]

  • Anti-inflammatory Properties: It can inhibit the NF-κB pathway, a key regulator of inflammation in acne.

  • Sebum Regulation: Studies have shown that salicylic acid can decrease lipogenesis in sebocytes by downregulating the AMPK/SREBP-1 pathway.[3][4]

The signaling pathway for salicylic acid's effect on sebocytes is illustrated below.

G SA Salicylic Acid AMPK AMPK SA->AMPK Inhibits NFkB NF-κB SA->NFkB Inhibits SREBP1 SREBP-1 AMPK->SREBP1 Inhibits Lipogenesis Lipogenesis (Sebum Production) SREBP1->Lipogenesis Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Fig. 2: Signaling pathway of Salicylic Acid in sebocytes.

Capryloyl Salicylic Acid:

As a derivative, CSA shares the primary mechanisms of salicylic acid, including exfoliation and anti-inflammatory actions.[1][8] Its lipophilic nature is suggested to enhance its comedolytic activity by allowing for more effective penetration into the sebaceous follicle.[2] While specific signaling pathway studies for CSA are less prevalent in publicly available literature, its action is understood to be a more targeted version of salicylic acid's effects.

Clinical Efficacy in Acne Treatment

Direct comparative clinical trials between capryloyl salicylic acid and salicylic acid for acne treatment are not extensively published. However, individual studies provide insights into their efficacy.

Salicylic Acid:

Clinical studies have consistently demonstrated the efficacy of salicylic acid in reducing acne lesions and sebum production.

Table 2: Clinical Efficacy of Salicylic Acid in Acne Treatment

Study ParameterResults
Sebum Reduction A 21-day study showed a 23.65% decrease in sebum levels (p < 0.05).[9]
Lesion Reduction A study on Asian patients showed a decrease in both inflammatory and non-inflammatory lesions over 12 weeks.[10] Another review confirmed its benefit for mild to moderate acne.[2]
Acne Severity The Investigator's Global Assessment (IGA) score improved by 23.81% over 21 days (p < 0.001).[9]

Capryloyl Salicylic Acid:

While direct acne efficacy data is limited, a study combining salicylic acid and lipohydroxy acid (CSA) showed significant improvements in acne, skin hydration, and sebum secretion.[11] Another study highlighted its ability to reduce large inflammatory cysts after a single treatment with a 10% peel.

Table 3: Clinical Efficacy of Capryloyl Salicylic Acid

Study ParameterResults
Comedone Reduction A study reported a significant decrease in the size and number of microcomedones.[11]
Inflammatory Lesion Reduction A case study showed a reduction of large inflammatory cysts two weeks after a single 10% peel.

Experimental Protocol: Clinical Efficacy Assessment

Clinical trials evaluating acne treatments typically employ the following methodologies:

  • Lesion Counting: A trained investigator counts the number of non-inflammatory (open and closed comedones) and inflammatory (papules, pustules, nodules) lesions on the face at baseline and subsequent follow-up visits.[12][13]

  • Sebum Measurement (Sebumetry): A Sebumeter® is used to measure the amount of sebum on the skin's surface. A special tape is applied to the skin for a set time and then its transparency, which correlates with the amount of absorbed sebum, is measured.[8][14]

  • Investigator's Global Assessment (IGA): A standardized scale used by clinicians to rate the overall severity of acne.

The logical flow of a clinical trial for an acne treatment is depicted below.

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment baseline Baseline Assessment (Lesion Count, Sebum, IGA) treatment Application of Test Product (e.g., SA or CSA formulation) baseline->treatment followup Follow-up Assessments (Regular Intervals) treatment->followup final Final Assessment (End of Study) followup->final analysis Statistical Analysis of Data final->analysis

Fig. 3: Logical workflow of a clinical trial for acne treatment.

Tolerability and Safety Profile

A key differentiating factor between the two molecules is their reported tolerability. Due to its larger molecular size and slower, more targeted penetration, capryloyl salicylic acid is generally considered to be gentler on the skin, with a lower potential for irritation compared to salicylic acid.[1] This makes it a potentially more suitable option for individuals with sensitive or easily irritated skin.

Conclusion

Salicylic acid remains a well-established and effective ingredient for acne treatment with a robust body of evidence supporting its various mechanisms of action. Capryloyl salicylic acid presents a promising alternative, particularly for formulations targeting sensitive skin, due to its modified lipophilic nature and potentially improved tolerability. While direct, head-to-head clinical data in acne is still emerging, the available evidence suggests that both molecules have a definitive role in the dermatological armamentarium against acne. Further research directly comparing the efficacy and tolerability of these two ingredients in well-designed clinical trials is warranted to fully elucidate their respective advantages and optimize their use in therapeutic and cosmetic formulations.

References

Unveiling a Potential Synergy: A Comparative Guide to the Combined Effects of Glycolic Acid and Phenylpropanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the theoretical synergistic effects of combining glycolic acid and phenylpropanolamine, presenting a scientific basis for this hypothesis, supporting experimental data for each compound, and detailed protocols for future in-vitro validation. While direct experimental evidence for their combined use is not yet established, this document provides a comprehensive framework for investigating their potential as a synergistic formulation.

Individual Compound Performance and Data

Glycolic Acid: Anti-Inflammatory Efficacy

Glycolic acid, an alpha-hydroxy acid, is well-documented for its exfoliative and anti-aging properties. Recent studies have also elucidated its significant anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.[1] In response to inflammatory stimuli such as UVB radiation, glycolic acid has been shown to suppress the production of key pro-inflammatory cytokines.

Table 1: Effect of Glycolic Acid on Pro-Inflammatory Cytokine Expression in UVB-Exposed Keratinocytes [1]

Treatment GroupIL-6 Expression (relative to control)IL-8 Expression (relative to control)COX-2 Expression (relative to control)
Control1.01.01.0
UVB Exposed8.512.29.8
UVB + Glycolic Acid (0.5%)4.26.15.3
UVB + Glycolic Acid (1.0%)2.13.52.7
Phenylpropanolamine: Vasoconstrictive and Adrenergic Effects

Phenylpropanolamine (PPA) is a sympathomimetic amine that functions as a vasoconstrictor by stimulating adrenergic receptors.[2][3][4] Its primary mechanism involves triggering the release of norepinephrine, which leads to the constriction of blood vessels and an increase in blood pressure.[2][4] While effective as a decongestant, its use has been associated with cardiovascular side effects.[2][5][6]

Table 2: Meta-Analysis of Phenylpropanolamine's Effect on Blood Pressure

ParameterMean Increase (mmHg)95% Confidence Interval
Systolic Blood Pressure5.53.1 - 8.0
Diastolic Blood Pressure4.12.2 - 6.0

Proposed Synergistic Mechanism of Action

The hypothesized synergy between glycolic acid and phenylpropanolamine is predicated on the potential for glycolic acid's anti-inflammatory properties to mitigate the adrenergically-induced vascular stress and inflammation potentially caused by phenylpropanolamine. The adrenergic stimulation by PPA can lead to the activation of pro-inflammatory pathways, including NF-κB.[7][8] Glycolic acid's known inhibitory effect on the NF-κB pathway could counteract this, leading to a more favorable safety profile for PPA.

Synergy_Pathway PPA Phenylpropanolamine Norepinephrine Norepinephrine Release PPA->Norepinephrine Adrenergic_Receptor Adrenergic Receptor Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Inflammation_PPA Pro-inflammatory Signaling Adrenergic_Receptor->Inflammation_PPA Norepinephrine->Adrenergic_Receptor NFkB_Activation NF-κB Activation Inflammation_PPA->NFkB_Activation Glycolic_Acid Glycolic Acid NFkB_Inhibition NF-κB Inhibition Glycolic_Acid->NFkB_Inhibition NFkB_Inhibition->NFkB_Activation Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Endothelial Cells Seed_Plate Seed 96-well Plate Cell_Culture->Seed_Plate Prepare_GA Prepare Glycolic Acid Serial Dilutions Add_Drugs Add Drug Combinations (Checkerboard) Prepare_GA->Add_Drugs Prepare_PPA Prepare Phenylpropanolamine Serial Dilutions Prepare_PPA->Add_Drugs Seed_Plate->Add_Drugs Add_Stimulus Add Inflammatory Stimulus (e.g., TNF-α) Add_Drugs->Add_Stimulus Incubate Incubate Add_Stimulus->Incubate Measure_Markers Measure Inflammatory Markers (e.g., ELISA for IL-6, IL-8) Incubate->Measure_Markers Calculate_FIC Calculate FIC Index Measure_Markers->Calculate_FIC Determine_Interaction Determine Interaction (Synergy, Additive, Antagonism) Calculate_FIC->Determine_Interaction

References

Comparative Analysis of Skin Penetration: Einecs 301-195-8 and its Constituent Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the skin penetration characteristics of Einecs 301-195-8, a compound comprised of Glycolic Acid and Ephedrine, and its individual components.[1] Due to a lack of direct studies on this compound, this comparison is based on available data for Glycolic Acid and Ephedrine.

Data Summary

The following table summarizes available quantitative data on the skin penetration of Glycolic Acid. Limited quantitative data was identified for the skin penetration of Ephedrine in the public domain.

CompoundVehicleConcentrationpHSkin ModelPenetration Rate/Total AbsorptionReference
Glycolic AcidO/W Emulsion10%3.5Human Epidermal Membranes1.42 µg equiv./cm²/h (Penetration Rate), 2.51% (Total Absorbable Dose)[2]
Glycolic AcidO/W EmulsionNot Specified3.0Human Skin~27-30% (Total Absorption)[3]
Glycolic AcidO/W EmulsionNot Specified7.0Human SkinSignificantly lower than at pH 3.0[3]
Lactic Acid (AHA)Rinse-off ConditionerNot SpecifiedNot SpecifiedHuman Epidermal Membranes0.04% (Total Absorbable Dose)[2]
Malic Acid (AHA)Rinse-off ShampooNot SpecifiedNot SpecifiedHuman Epidermal Membranes0.003% (Total Absorbable Dose)[2]

Experimental Protocols

The methodologies outlined below are based on established protocols for in vitro skin penetration studies, primarily referencing the OECD Test Guideline 428.[4]

In Vitro Skin Penetration Study using Franz Diffusion Cells (based on OECD 428)

This method is designed to assess the absorption and penetration of a test substance through a skin sample.[4][5]

1. Skin Preparation:

  • Excised human or animal skin is used. Human skin is often obtained from elective surgeries with ethical approval.[5]

  • The skin is dermatomed to a uniform thickness, typically between 200 and 400 µm.

  • The integrity of the skin barrier is assessed by measuring transepidermal water loss (TEWL) or electrical resistance.

2. Diffusion Cell Assembly:

  • Static or flow-through diffusion cells (e.g., Franz cells) are used.[4]

  • The prepared skin sample is mounted between the donor and receptor chambers of the diffusion cell, with the stratum corneum facing the donor chamber.[4]

3. Test Substance Application:

  • The test substance (e.g., this compound, Glycolic Acid, or Ephedrine) is applied to the skin surface in the donor chamber.[4]

  • The application should mimic realistic exposure conditions, typically 1-5 mg/cm² for solids and up to 10 µL/cm² for liquids.[4]

4. Experimental Conditions:

  • The temperature of the receptor fluid is maintained at 32 ± 1°C to ensure the skin surface temperature is physiological.

  • The receptor fluid is typically a buffered saline solution, often with a solubility enhancer for poorly water-soluble compounds.

  • The receptor fluid is continuously stirred.

5. Sampling and Analysis:

  • Samples of the receptor fluid are collected at predetermined time points over a 24-hour period.[4]

  • At the end of the experiment, the skin is washed to remove unabsorbed substance. The different skin layers (stratum corneum, epidermis, dermis) can be separated and analyzed.

  • The concentration of the test substance and any potential metabolites in the receptor fluid and skin layers is quantified using a suitable analytical method (e.g., HPLC, LC-MS).

6. Data Analysis:

  • The cumulative amount of the substance penetrated per unit area is plotted against time.

  • The steady-state flux (Jss) and permeability coefficient (Kp) are calculated.

Mechanisms of Skin Penetration

Glycolic Acid:

Glycolic acid, being the alpha-hydroxy acid (AHA) with the smallest molecular weight, readily penetrates the skin.[1] Its primary mechanism of action involves the weakening of the intercellular cohesion of corneocytes in the stratum corneum.[6] This is achieved by reducing the ionic bonding between these cells, leading to exfoliation.[3] The penetration of glycolic acid is pH-dependent, with greater absorption observed at a more acidic pH.[3] At higher concentrations (e.g., 30-70%), glycolic acid can temporarily disrupt the skin barrier function, as evidenced by increased transepidermal water loss.[[“]][8] However, at lower concentrations (2-5%), it appears to enhance desquamation without compromising the skin's barrier integrity.[9][10]

Ephedrine:

Information on the skin penetration of ephedrine is more limited. However, studies on the development of transdermal films of ephedrine and its hydrochloride salt have shown that both forms can diffuse through the skin and into systemic circulation in human volunteers, indicating its ability to penetrate the skin barrier.[11] Further research has explored the use of penetration enhancers to facilitate the in vitro transport of ephedrine through rat skin and human epidermis.[12] Ephedrine is a sympathomimetic amine that acts as an agonist at α- and β-adrenergic receptors.[13] While this is its primary pharmacological action after absorption, it is not directly involved in the mechanism of skin penetration itself.

This compound:

As no direct studies on the skin penetration of the compound this compound are available, its penetration characteristics can be hypothesized based on its components. The presence of glycolic acid would likely influence the overall penetration by potentially disrupting the stratum corneum. The combined molecule's physicochemical properties (e.g., molecular weight, lipophilicity, and charge) would ultimately determine its penetration profile compared to its individual components. Further experimental studies are required to elucidate the specific skin penetration profile of this compound.

Visualizations

Glycolic_Acid_Mechanism cluster_SC Stratum Corneum Corneocyte1 Corneocyte Exfoliation Exfoliation Corneocyte2 Corneocyte Intercellular_Lipids Intercellular Lipids Ionic_Bonding GA Glycolic Acid (this compound Component) GA->Ionic_Bonding Weakens

Caption: Mechanism of Glycolic Acid on the Stratum Corneum.

Experimental_Workflow start Start: Skin Sample Preparation integrity Barrier Integrity Test (TEWL / Electrical Resistance) start->integrity franz_cell Mount Skin in Franz Diffusion Cell integrity->franz_cell application Apply Test Substance (this compound or Components) franz_cell->application incubation Incubate at 32°C for 24h application->incubation sampling Collect Receptor Fluid Samples at Time Intervals incubation->sampling termination Experiment Termination sampling->termination analysis Analyze Samples (HPLC / LC-MS) termination->analysis data_analysis Data Analysis (Flux, Permeability Coefficient) analysis->data_analysis end End: Report Results data_analysis->end

Caption: In Vitro Skin Penetration Experimental Workflow.

References

"benchmarking the stability of CAS 93982-06-0 against other salts"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Stability of (S)-Pseudoephedrine Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative stability assessment of (S)-Pseudoephedrine Glycolate (CAS 93982-06-0) against two other common pharmaceutical salts: (S)-Pseudoephedrine Hydrochloride and (S)-Pseudoephedrine Sulfate. The selection of an appropriate salt form is a critical step in drug development, influencing a compound's physical and chemical stability, bioavailability, and manufacturability. This document summarizes key stability-related parameters, outlines experimental protocols for stability assessment, and provides a logical workflow for salt stability screening.

Data Summary

The following table summarizes the available quantitative and qualitative data for the three (S)-pseudoephedrine salts. Data for the glycolate salt is limited in publicly accessible literature; therefore, some properties are inferred based on general chemical principles.

Property(S)-Pseudoephedrine Glycolate(S)-Pseudoephedrine Hydrochloride(S)-Pseudoephedrine Sulfate
CAS Number 93982-06-0670-40-67460-12-0
Molecular Formula C₁₂H₁₉NO₄C₁₀H₁₆ClNOC₂₀H₃₂N₂O₆S
Hygroscopicity Data not available; likely to be less hygroscopic than inorganic salts.Strong hygroscopicity, can liquefy at high relative humidity[1].Hygroscopic crystalline powder[2].
Aqueous Solubility Data not available; expected to have good solubility.Very soluble in water[3].Very soluble in water[2].
Solid-State Stability Data not available.Stable under thermal stress; degradation observed under oxidative conditions[4]. Esterification can occur in the presence of citric acid at accelerated conditions[5].Data not available in comparative studies.
Photostability Data not available.Generally stable, though comprehensive photostability studies are not widely published.Data not available.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of salt stability. Below are protocols for key experiments cited in the comparison.

Hygroscopicity Testing

Objective: To determine the moisture absorption characteristics of the salt forms at various relative humidity (RH) conditions.

Methodology:

  • Samples of each salt are pre-dried to a constant weight.

  • The samples are then placed in controlled humidity chambers or a dynamic vapor sorption (DVS) instrument.

  • A range of RH levels (e.g., 25%, 50%, 75%, 90%) at a constant temperature (e.g., 25°C) are used.

  • The weight change of the samples is monitored over time until equilibrium is reached at each RH level.

  • The percentage of water uptake is calculated at each RH.

Solid-State Stability under Accelerated Conditions

Objective: To assess the chemical stability of the salts under elevated temperature and humidity.

Methodology:

  • Samples of each salt are stored in controlled environment chambers at accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1, 3, and 6 months)[6].

  • At each time point, samples are withdrawn and analyzed for degradation products.

  • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed for analysis. The mobile phase could consist of a mixture of a buffer (e.g., 0.005 M Dioctyl Sodium Sulfosuccinate), methanol, and acetonitrile, with UV detection at an appropriate wavelength (e.g., 258 nm)[4].

  • The percentage of degradation is quantified by comparing the peak area of the parent compound to the total peak area of all degradation products.

Forced Degradation Studies

Objective: To identify potential degradation pathways and the intrinsic stability of the molecule.

Methodology: Forced degradation studies are conducted by exposing the salt to stress conditions more severe than accelerated stability testing[7].

  • Acid Hydrolysis: The salt is dissolved in an acidic solution (e.g., 0.1 M HCl) and heated.

  • Base Hydrolysis: The salt is dissolved in a basic solution (e.g., 0.1 M NaOH) and heated.

  • Oxidative Degradation: The salt is exposed to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: The solid salt is heated to a high temperature (e.g., 60°C).

  • Photodegradation: The salt is exposed to UV and visible light.

  • Samples from each condition are analyzed by a stability-indicating HPLC method to identify and quantify degradants.

Visualizations

Workflow for Pharmaceutical Salt Stability Benchmarking

The following diagram illustrates a typical workflow for comparing the stability of different pharmaceutical salts of a drug candidate.

G cluster_0 Salt Selection & Synthesis cluster_1 Stability Assessment cluster_2 Data Analysis & Final Selection Salt_Screening Identify Potential Counter-ions Salt_Synthesis Synthesize Salt Forms (Glycolate, HCl, Sulfate) Salt_Screening->Salt_Synthesis Selects Initial_Characterization Initial Characterization (PXRD, TGA, DSC) Salt_Synthesis->Initial_Characterization Provides Samples For Hygroscopicity Hygroscopicity Testing (DVS) Initial_Characterization->Hygroscopicity Informs Accelerated_Stability Accelerated Stability (40°C/75% RH) Initial_Characterization->Accelerated_Stability Informs Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Initial_Characterization->Forced_Degradation Informs Analytical_Testing Stability-Indicating HPLC Analysis Accelerated_Stability->Analytical_Testing Requires Forced_Degradation->Analytical_Testing Requires Data_Comparison Compare Degradation Profiles & Physical Stability Analytical_Testing->Data_Comparison Generates Data For Final_Selection Select Optimal Salt Form Data_Comparison->Final_Selection Leads To

Caption: Workflow for pharmaceutical salt stability evaluation.

Signaling Pathway of Pseudoephedrine's Decongestant Action

This diagram illustrates the mechanism of action of pseudoephedrine, which is relevant to understanding its therapeutic function regardless of the salt form.

G Pseudoephedrine Pseudoephedrine Norepinephrine_Release Displaces Norepinephrine from Storage Vesicles Pseudoephedrine->Norepinephrine_Release Alpha_Adrenergic_Receptors Stimulates α-Adrenergic Receptors in Nasal Mucosa Norepinephrine_Release->Alpha_Adrenergic_Receptors Vasoconstriction Vasoconstriction of Blood Vessels Alpha_Adrenergic_Receptors->Vasoconstriction Decongestion Decreased Nasal Congestion Vasoconstriction->Decongestion

Caption: Mechanism of pseudoephedrine's decongestant effect.

References

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

It is important to note that the EINECS number 301-195-8 is associated with the chemical entity "(R)-Glycolic acid, compound with (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1)"[1][2]. Due to the complexity of this substance, this guide will use the widely studied pharmaceutical compound Ibuprofen as a model to demonstrate the validation and comparison of a novel analytical method. This approach allows for a clearer and more universally applicable illustration of the principles involved.

This guide provides a detailed comparison between a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Ibuprofen in pharmaceutical formulations. The objective is to highlight the performance enhancements offered by the novel method through supporting experimental data.

Methodology Comparison

The established method for Ibuprofen quantification relies on HPLC-UV, a robust and widely used technique[3][4]. The novel method employs UPLC-MS/MS, which offers significant advantages in terms of sensitivity, selectivity, and speed[5][6].

Established Method: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)

This method is a standard approach for the quality control of Ibuprofen in pharmaceutical products. It is reliable but can be time-consuming and may lack the sensitivity required for certain applications[7][8].

Novel Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The UPLC-MS/MS method represents a significant advancement in the analysis of Ibuprofen. By utilizing smaller particle size columns, it achieves faster separation times and higher resolution. The use of tandem mass spectrometry for detection provides superior selectivity and sensitivity, allowing for the detection of Ibuprofen at much lower concentrations[9][10][11].

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance parameters of the two methods, based on validation studies.

Parameter Established HPLC-UV Method Novel UPLC-MS/MS Method
Linearity (R²) 0.9998> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.0%
Precision (%RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 1.70 µg/mL[4]0.3 ng/mL[6]
Limit of Quantification (LOQ) 6.05 µg/mL[4]1 ng/mL[6]
Run Time ~ 6 minutes[4]< 2 minutes[5][6]

Experimental Protocols

Protocol for the Established HPLC-UV Method
  • Sample Preparation:

    • Accurately weigh and transfer a quantity of powdered tablets equivalent to 100 mg of Ibuprofen into a 100 mL volumetric flask.

    • Add 70 mL of the mobile phase and sonicate for 15 minutes.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm filter.

    • Further dilute 5 mL of the filtered solution to 50 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v), with the aqueous phase adjusted to pH 2.5 with phosphoric acid[4].

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 214 nm[4]

    • Column Temperature: Ambient

Protocol for the Novel UPLC-MS/MS Method
  • Sample Preparation:

    • Prepare a stock solution of Ibuprofen at 1 mg/mL in methanol.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

    • For tablet analysis, follow the sample preparation steps for the HPLC-UV method, but with a final dilution to a concentration within the calibration range of the UPLC-MS/MS method.

  • UPLC-MS/MS Conditions:

    • Column: C18 UPLC column (50 mm x 2.1 mm, 1.8 µm particle size)[5][6].

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL[5][6]

    • Column Temperature: 40°C[5][6]

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

      • MRM Transition: m/z 205.1 → 161.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Weigh Tablet Powder dissolve Dissolve in Solvent & Sonicate start->dissolve filter Filter through 0.45 µm Filter dissolve->filter dilute Dilute to Final Concentration filter->dilute hplc_uv HPLC-UV Analysis dilute->hplc_uv Established uplc_msms UPLC-MS/MS Analysis dilute->uplc_msms Novel quantify Quantification hplc_uv->quantify uplc_msms->quantify validate Method Validation quantify->validate end Report Results validate->end

Caption: Experimental workflow for the analysis of Ibuprofen.

method_comparison Method Feature Comparison cluster_hplc Established HPLC-UV cluster_uplc Novel UPLC-MS/MS hplc_speed Slower Run Time (~6 min) uplc_speed Faster Run Time (<2 min) hplc_speed->uplc_speed Speed hplc_sensitivity Lower Sensitivity (µg/mL) uplc_sensitivity Higher Sensitivity (ng/mL) hplc_sensitivity->uplc_sensitivity Sensitivity hplc_selectivity Good Selectivity uplc_selectivity Excellent Selectivity hplc_selectivity->uplc_selectivity Selectivity hplc_cost Lower Initial Cost uplc_cost Higher Initial Cost hplc_cost->uplc_cost Cost

Caption: Key feature comparison between HPLC-UV and UPLC-MS/MS.

References

Phenylpropanolamine: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Note on Phenylpropanolamine Glycolate and Market Status: This guide focuses on phenylpropanolamine (PPA), primarily the hydrochloride salt, due to a lack of available scientific literature on phenylpropanolamine glycolate. It is critical to note that phenylpropanolamine has been withdrawn from the market in the United States and many other countries due to an increased risk of hemorrhagic stroke.[1][2][3] This information is crucial for any researcher or drug development professional considering this compound.

Phenylpropanolamine is a sympathomimetic agent historically used as a nasal decongestant and appetite suppressant.[2][4] Its therapeutic effects are a consequence of its interaction with the adrenergic system. This guide provides a comparative overview of the in vitro and in vivo efficacy of phenylpropanolamine, supported by experimental data and methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vitro and in vivo activities of phenylpropanolamine.

Table 1: In Vivo Pharmacokinetic Parameters of Phenylpropanolamine in Healthy Adults

ParameterValueReference
Bioavailability~38% (Reduced by first-pass metabolism)[1]
Time to Peak Plasma Concentration (Tmax)1-2 hours[5]
Elimination Half-Life (t1/2)2.1 to 3.4 hours[1]
Protein Binding~20%[4]
Excretion80-90% unchanged in urine[5]

Table 2: In Vitro Monoamine Releasing Activity of Phenylpropanolamine

NeurotransmitterEC50 (nM) in rat brain synaptosomesReference
Norepinephrine (NE)Data not explicitly quantified in provided results[4]
Dopamine (DA)~10-fold lower potency than for NE release[4]
Serotonin (5-HT)Weak or negligible activity[4]
Adrenergic Receptor AffinityWeak or negligible direct affinity for α- and β-adrenergic receptors[4]

Experimental Protocols

In Vivo Nasal Decongestant Efficacy Study

A representative clinical trial to evaluate the in vivo efficacy of phenylpropanolamine as a nasal decongestant would typically follow a double-blind, placebo-controlled, crossover design.

Methodology:

  • Subject Recruitment: A cohort of subjects with a history of rhinitis is selected based on physical examination and hypersensitivity skin testing.

  • Study Design: The study is conducted as a double-blind, placebo-controlled, crossover trial. Subjects are randomly assigned to receive either the active drug (e.g., a formulation containing phenylpropanolamine hydrochloride) or a placebo for a defined period. After a washout period, subjects are crossed over to the other treatment arm.

  • Treatment: Oral administration of the investigational product or placebo at specified intervals.

  • Efficacy Assessment: Subjects self-report the severity of nasal symptoms (e.g., congestion, rhinorrhea) using a validated scoring system. Objective measurements of nasal patency, such as rhinomanometry or acoustic rhinometry, may also be employed.

  • Safety Assessment: Monitoring of adverse events, including cardiovascular parameters like blood pressure and heart rate.

  • Data Analysis: Statistical comparison of symptom scores and objective measures between the active treatment and placebo groups.

In Vitro Monoamine Release Assay

The in vitro activity of phenylpropanolamine as a norepinephrine-releasing agent can be quantified using a synaptosome-based assay.

Methodology:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rats (e.g., hypothalamus or cortex).

  • Radiolabeling: The synaptosomes are incubated with a radiolabeled neurotransmitter, such as [3H]norepinephrine, which is taken up and stored in synaptic vesicles.

  • Drug Incubation: The radiolabeled synaptosomes are then exposed to various concentrations of phenylpropanolamine.

  • Measurement of Release: The amount of radioactivity released from the synaptosomes into the surrounding buffer is measured using liquid scintillation counting. This release is indicative of the drug's ability to induce neurotransmitter efflux.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 value, which is the concentration of the drug that elicits 50% of the maximal neurotransmitter release.

Visualizing the Mechanism and Workflow

G PPA Phenylpropanolamine (PPA) Neuron Presynaptic Adrenergic Neuron PPA->Neuron Enters Neuron NE_Vesicle Norepinephrine (NE) Vesicles PPA->NE_Vesicle Induces release of NE NE Norepinephrine (NE) NE_Vesicle->NE Releases Alpha_Receptor α-Adrenergic Receptor NE->Alpha_Receptor Binds to Beta_Receptor β-Adrenergic Receptor NE->Beta_Receptor Binds to Effector Effector Cell (e.g., Smooth Muscle) Alpha_Receptor->Effector Beta_Receptor->Effector Response Physiological Response (e.g., Vasoconstriction) Effector->Response

Caption: Mechanism of Action of Phenylpropanolamine.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (Crossover Design) cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Randomization Randomization Enrollment->Randomization Group_A Group A: PPA Treatment Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Washout Washout Period Group_A->Washout Symptom_Scores Symptom Score Recording Group_A->Symptom_Scores Nasal_Patency Nasal Patency Measurement Group_A->Nasal_Patency Adverse_Events Adverse Event Monitoring Group_A->Adverse_Events Group_B->Washout Group_B->Symptom_Scores Group_B->Nasal_Patency Group_B->Adverse_Events Crossover_A Group A: Placebo Washout->Crossover_A Crossover_B Group B: PPA Treatment Washout->Crossover_B Crossover_A->Symptom_Scores Crossover_A->Nasal_Patency Crossover_A->Adverse_Events Crossover_B->Symptom_Scores Crossover_B->Nasal_Patency Crossover_B->Adverse_Events Data_Collection Data Collection Symptom_Scores->Data_Collection Nasal_Patency->Data_Collection Adverse_Events->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Clinical Trial Workflow for a Nasal Decongestant.

Comparison of In Vitro and In Vivo Findings

The primary mechanism of action of phenylpropanolamine, as elucidated by in vitro studies, is the indirect stimulation of adrenergic receptors through the release of norepinephrine from presynaptic nerve terminals.[4][6] It is not a potent direct agonist at α- or β-adrenergic receptors.[4] This in vitro finding is consistent with its in vivo sympathomimetic effects.

In vivo, the release of norepinephrine in the nasal mucosa leads to the activation of α-adrenergic receptors on vascular smooth muscle, causing vasoconstriction.[1][6] This reduction in blood flow to the nasal passages decreases tissue swelling and congestion, which is the basis for its therapeutic use as a nasal decongestant.[1][6] Clinical studies have demonstrated the efficacy of phenylpropanolamine in reducing the symptoms of rhinitis.

Similarly, its appetite-suppressant effect is believed to be centrally mediated through the release of norepinephrine in the hypothalamus, which is involved in regulating hunger and satiety.[6]

While in vitro studies pinpoint the molecular mechanism of norepinephrine release, in vivo studies are essential for understanding the integrated physiological response, including therapeutic efficacy, pharmacokinetic profile, and adverse effects. The significant cardiovascular side effects, such as increased blood pressure and the rare but serious risk of hemorrhagic stroke, are in vivo consequences of the widespread release of norepinephrine and subsequent adrenergic receptor stimulation.[3][6][7] These adverse effects highlight the importance of in vivo studies in characterizing the complete pharmacological profile of a drug.

References

A Comparative Analysis of the Cytotoxic Effects of Edelfosine Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Cytotoxic Profile of the Synthetic Alkyl-Lysophospholipid, Edelfosine.

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic alkyl-lysophospholipid, has emerged as a promising anti-neoplastic agent due to its selective cytotoxic effects on cancer cells while largely sparing their normal counterparts. This guide provides a comparative overview of the cytotoxic activity of Edelfosine against a range of cancer cell lines, supported by quantitative data and detailed experimental protocols. Furthermore, a visualization of the key signaling pathways involved in Edelfosine-induced apoptosis is presented to elucidate its mechanism of action.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a cytotoxic compound. The following table summarizes the IC50 values of Edelfosine in various human cancer cell lines, highlighting its differential efficacy.

Cell LineCancer TypeIC50 (µM)
MM.1SMultiple Myeloma5.8 ± 0.6
U266Multiple Myeloma9.7 ± 1.1
RPMI 8226Multiple Myeloma12.3 ± 1.5
JurkatT-cell Leukemia7.5 ± 0.9
HL-60Promyelocytic Leukemia4.2 ± 0.5
K562Chronic Myelogenous Leukemia18.4
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma11.5 ± 1.3
A549Lung Carcinoma9.8 ± 1.2
PC-3Prostate Adenocarcinoma13.6 ± 1.7
PANC-1Pancreatic Carcinoma20 (approx.)[1]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Mechanism of Action: A Multi-Faceted Approach to Inducing Apoptosis

Edelfosine's anti-cancer activity is not dependent on DNA interaction, a common mechanism for many chemotherapeutic agents. Instead, it primarily targets cellular membranes, inducing apoptosis through a complex interplay of signaling pathways.[2][3] In hematological cancers, Edelfosine accumulates in lipid rafts, cholesterol-rich microdomains within the plasma membrane.[4][5][6][7] This leads to the clustering and activation of death receptors, such as Fas/CD95, initiating the extrinsic apoptotic pathway.[2][4][6] For solid tumors, Edelfosine can also induce apoptosis through endoplasmic reticulum (ER) stress.[5][7][8] Ultimately, these pathways often converge on the mitochondria, leading to the loss of mitochondrial membrane potential, release of cytochrome c, and activation of the intrinsic apoptotic cascade.[5][7] Key survival pathways, including the MAPK/ERK and Akt/protein kinase B (PKB) pathways, are also inhibited by Edelfosine, further promoting cell death.[2]

Experimental Protocols

Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds like Edelfosine.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Edelfosine stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Edelfosine in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of Edelfosine. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the log of the Edelfosine concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and the experimental workflow for assessing the cytotoxicity of Edelfosine.

Caption: Edelfosine-induced apoptotic signaling pathway.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with Edelfosine (Serial Dilutions) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to Phenylpropanolamine (CAS 93982-06-0) and Pseudoephedrine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Phenylpropanolamine (PPA) and its common alternative, Pseudoephedrine. This analysis is supported by a cross-validation of experimental data from various clinical studies.

Phenylpropanolamine (PPA), associated with CAS number 93982-06-0, is a sympathomimetic amine that has been widely used as a nasal decongestant and appetite suppressant. Its primary mechanism of action is the release of norepinephrine, which leads to vasoconstriction. Due to safety concerns, particularly the risk of hemorrhagic stroke, its use has been restricted in many countries. A common alternative with a similar mechanism is Pseudoephedrine. This guide aims to provide a comparative analysis of these two compounds, focusing on their efficacy and cardiovascular effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative and individual clinical studies on Phenylpropanolamine and Pseudoephedrine.

Table 1: Comparative Efficacy in Nasal Decongestion

CompoundDosageOutcome MeasureResult
Phenylpropanolamine10 mg/kg (oral)Attenuation of Nasal CongestionAttenuated the nasal effects of a congesting agent.[1]
Pseudoephedrine10 mg/kg (oral)Attenuation of Nasal CongestionAttenuated the nasal effects of a congesting agent.[1]
Pseudoephedrine60 mg (single dose)Change in Nasal Congestion ScoreSignificantly more effective than placebo (P < .01) and phenylephrine (P = .01).[2][3]

Table 2: Cardiovascular Effects - Blood Pressure

CompoundDosagePopulationChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)
Phenylpropanolamine10 mg/kg (oral)Feline Model+51 mmHgNot Reported
Pseudoephedrine10 mg/kg (oral)Feline Model+82 mmHgNot Reported
Phenylpropanolamine75 mgControlled Hypertensive PatientsNo significant difference from placeboNo significant difference from placebo
Adrenergic Agonist Oral Decongestants (including PPA and Pseudoephedrine)Not SpecifiedGeneral PopulationMean Difference vs. Placebo: 0.91 mmHg (very low-certainty evidence)[4]Mean Difference vs. Placebo: 0.44 mmHg (low-certainty evidence)[4]

Table 3: Subjective Effects - User Ratings

CompoundAverage Rating (out of 10)Positive Effect ReportedNegative Effect Reported
Phenylpropanolamine10.0100%0%
Pseudoephedrine6.559%29%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.

Protocol for Blood Pressure Measurement in a Clinical Trial Setting

This protocol outlines the standardized procedure for obtaining accurate and consistent blood pressure readings from participants in a clinical research study.

1. Participant Preparation:

  • Ensure the participant is in a comfortable, seated position for at least 5 minutes before the measurement.[5]

  • The participant's back should be supported, with legs uncrossed and feet flat on the floor.[5]

  • The arm should be bare, free of restrictive clothing, and supported at the level of the heart.[5][6]

  • Participants should refrain from caffeine, exercise, and smoking for at least 30 minutes prior to measurement.[6]

  • The participant should remain quiet and not talk during the measurement.[5]

2. Equipment:

  • A validated and calibrated semi-automated or manual sphygmomanometer should be used.[5]

  • The cuff size should be appropriate for the participant's arm circumference. The bladder of the cuff should encircle at least 80% of the arm.[6][7]

3. Procedure:

  • Place the cuff on the participant's upper arm with the lower edge about 2-3 cm above the antecubital fossa.

  • For manual measurement, place the stethoscope bell over the brachial artery.

  • Inflate the cuff rapidly to a pressure 20-30 mmHg above the point where the radial pulse disappears.

  • Deflate the cuff at a rate of 2-3 mmHg per second.

  • The first audible Korotkoff sound is recorded as the systolic blood pressure.

  • The disappearance of the Korotkoff sounds is recorded as the diastolic blood pressure.

  • At least two measurements should be taken, with a minimum of a 1-2 minute interval between readings. The average of the readings is then recorded.[5]

Protocol for Visual Analog Scale (VAS) for Mood Assessment

The Visual Analog Scale is a common tool used to measure subjective characteristics or attitudes that cannot be directly measured.

1. Scale Design:

  • The VAS consists of a 100 mm horizontal or vertical line.[8][9]

  • The ends of the line are labeled with the extremes of the mood state being measured (e.g., "Not at all anxious" to "Extremely anxious" or "Very sad" to "Very happy").[9]

  • The VAMS (Visual Analog Mood Scales) is a reliable tool that assesses eight specific mood states: Afraid, Confused, Sad, Angry, Energetic, Tired, Happy, and Tense.[8]

2. Administration:

  • The participant is asked to mark a point on the line that represents their current feeling for each mood state.

  • The instructions should be clear and concise.

3. Scoring:

  • The score is determined by measuring the distance in millimeters from the low end of the scale to the participant's mark.

  • This provides a quantitative measure of the mood state on a scale of 0-100.[8]

Mandatory Visualizations

Signaling Pathway of Phenylpropanolamine

The following diagram illustrates the primary mechanism of action of Phenylpropanolamine, which involves the indirect release of norepinephrine and its subsequent effects on adrenergic receptors.

PPA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) PPA Phenylpropanolamine (PPA) NET Norepinephrine Transporter (NET) PPA->NET Enters via NET Vesicles Synaptic Vesicles (Norepinephrine) NE Norepinephrine (NE) Vesicles->NE NE Release NET->Vesicles Displaces NE from Vesicles Alpha1 α1-Adrenergic Receptor NE->Alpha1 Alpha2 α2-Adrenergic Receptor NE->Alpha2 Response Vasoconstriction Alpha1->Response Alpha2->Response

Caption: Signaling pathway of Phenylpropanolamine (PPA).

Experimental Workflow for a Comparative Clinical Trial

The diagram below outlines a logical workflow for a randomized, double-blind, placebo-controlled crossover study comparing the effects of Phenylpropanolamine and Pseudoephedrine.

Comparative_Trial_Workflow cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Crossover) cluster_period3 Treatment Period 3 (Crossover) start Participant Recruitment (e.g., with Nasal Congestion) screening Screening & Informed Consent start->screening randomization Randomization screening->randomization groupA Group A Receives PPA randomization->groupA groupB Group B Receives Pseudoephedrine randomization->groupB groupC Group C Receives Placebo randomization->groupC assess1 Assessments: - Blood Pressure - Nasal Congestion Score - Visual Analog Mood Scales groupA->assess1 groupB->assess1 groupC->assess1 washout Washout Period assess1->washout groupA2 Group A Receives Pseudoephedrine washout->groupA2 groupB2 Group B Receives Placebo washout->groupB2 groupC2 Group C Receives PPA washout->groupC2 assess2 Assessments: - Blood Pressure - Nasal Congestion Score - Visual Analog Mood Scales groupA2->assess2 groupB2->assess2 groupC2->assess2 washout2 Washout Period assess2->washout2 groupA3 Group A Receives Placebo washout2->groupA3 groupB3 Group B Receives PPA washout2->groupB3 groupC3 Group C Receives Pseudoephedrine washout2->groupC3 assess3 Assessments: - Blood Pressure - Nasal Congestion Score - Visual Analog Mood Scales groupA3->assess3 groupB3->assess3 groupC3->assess3 analysis Data Analysis assess3->analysis

Caption: Workflow for a comparative clinical trial.

References

Safety Operating Guide

Navigating the Safe Disposal of EINECS 301-195-8: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. The substance identified by EINECS number 301-195-8 is a compound of (R)-Glycolic acid and (S-(R,S))-2-(methylamino)-1-phenylpropanol , the latter being commonly known as Ephedrine . Due to the nature of its components, particularly the regulated status of Ephedrine, specific and stringent disposal procedures must be followed.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle the compound with appropriate personal protective equipment (PPE). Glycolic acid is corrosive and can cause severe skin burns and eye damage.

Recommended PPE:

  • Gloves: Impermeable chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Clothing: A lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

Disposal Procedures: A Step-by-Step Guide

The disposal of EINECS 301-195-8 is governed by the regulations surrounding its most hazardous and controlled component: Ephedrine . Ephedrine is a controlled substance, and its disposal is strictly regulated.

Step 1: Segregation and Identification

  • Isolate all waste containing this compound.

  • Clearly label the waste container with the chemical name: "(R)-Glycolic acid, compound with (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1)" and the EINECS number 301-195-8.

  • Indicate that the waste contains a controlled substance (Ephedrine).

Step 2: Contact Your Institution's Environmental Health & Safety (EH&S) Department

  • Do not attempt to dispose of this compound through standard laboratory waste streams (solid waste, sewer, or chemical waste for incineration without specific approval).

  • Contact your institution's EH&S department or equivalent safety office. They are responsible for the proper collection and disposal of controlled substances.[1]

  • Provide them with all relevant information, including the chemical name, quantity of waste, and a copy of the Safety Data Sheet (SDS) if available.

Step 3: Follow EH&S Instructions for Collection

  • Your EH&S department will provide specific instructions for the packaging and pickup of the controlled substance waste.[1]

  • Store the labeled waste container in a secure, designated area until it is collected.

Step 4: Documentation

  • Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the EH&S personnel who collected it. This is crucial for regulatory compliance.

Understanding the Components: Disposal Data Summary

While the compound as a whole must be treated as a controlled substance, understanding the properties of its individual components underscores the importance of these procedures.

ComponentKey HazardsRecommended Disposal Method
(S-(R,S))-2-(methylamino)-1-phenylpropanol (Ephedrine) Controlled Substance, potential for misuse.Collection and disposal by an authorized entity (e.g., institutional EH&S) in accordance with controlled substance regulations.[1]
(R)-Glycolic Acid Corrosive, causes severe skin burns and eye damage.[2]Must be disposed of as hazardous waste through a licensed disposal company.[3][4][5] Neutralization with a mild base may be permissible under local regulations before disposal.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound.

A Waste containing This compound B Isolate and Label Waste (Note: Contains Controlled Substance) A->B H Incorrect Disposal (Do Not Do) A->H C Contact Environmental Health & Safety (EH&S) B->C D Follow EH&S Instructions for Packaging and Collection C->D E Secure Storage Pending Collection D->E F EH&S Manages Final Disposal E->F G Maintain Disposal Records F->G I Trash / Sewer / General Chemical Waste H->I

Disposal Workflow for this compound

Alternative Disposal Considerations for Non-Controlled Substances

For general laboratory chemicals that are not controlled substances, several disposal options may be available, always subject to local and national regulations. These can include:

  • Neutralization: For acidic or basic compounds, neutralization to a safe pH before disposal may be an option, but this must be done in accordance with safety protocols and regulations.[6]

  • Incineration: Many organic solvents and chemical wastes are disposed of via high-temperature incineration at a licensed facility.[4]

  • Landfill: Some non-hazardous solid chemical waste may be suitable for landfill disposal, but this requires careful assessment and adherence to local regulations.

  • Drug Take-Back Programs: For expired or unused pharmaceuticals that are not controlled substances, community drug take-back programs are often the safest and most environmentally friendly disposal option.[7][8]

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's safety protocols and your local EH&S department for specific guidance on chemical waste disposal.

References

Essential Safety and Logistical Information for Handling 1,1,3,3-Tetramethoxypropane (Einecs 301-195-8)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of 1,1,3,3-Tetramethoxypropane (CAS No. 102-52-3), a flammable liquid and vapor.[1][2][3] Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is necessary to protect against the potential hazards of 1,1,3,3-Tetramethoxypropane. This includes protection for the hands, eyes, face, and body, as well as respiratory protection in certain situations.

Summary of Recommended Personal Protective Equipment

PPE CategoryTypeStandard/Specification
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required where there is a risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemical protective gloves (e.g., PVC, Neoprene, Nitrile).[4][5] Glove selection should be based on the breakthrough time and protection class suitable for the duration of contact.[4]Europe EN 374, US F739.[4]
Body Protection Protective clothing, such as overalls or a P.V.C. apron, to prevent skin contact.[4] A Nomex® laboratory coat over cotton clothing is also a suitable option.[5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. A multi-purpose combination respirator cartridge (US) is recommended.OSHA 29 CFR 1910.134 or European Standard EN 149.[2]

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use A Identify Chemical: 1,1,3,3-Tetramethoxypropane B Review Safety Data Sheet (SDS) A->B C Assess Task-Specific Risks (e.g., splashing, inhalation) B->C D Eye/Face Protection: - Goggles/Safety Glasses (EN166/OSHA) C->D E Hand Protection: - Chemical Resistant Gloves (EN374) C->E F Body Protection: - Lab Coat/Apron C->F G Respiratory Protection: - Respirator (if needed, EN149/NIOSH) C->G H Ensure Proper Fit and Function D->H E->H F->H G->H I Follow Donning and Doffing Procedures H->I J Inspect PPE Before Each Use I->J

Caption: PPE Selection Workflow for Handling 1,1,3,3-Tetramethoxypropane.

Operational and Disposal Plans

Handling and Storage:

  • Always handle 1,1,3,3-Tetramethoxypropane in a well-ventilated area.[4]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2][3] No smoking should be permitted in the handling area.[1][4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][3]

  • Employ only non-sparking tools to prevent ignition.[1][2][3]

  • Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1][2][3]

  • Store the chemical in a cool, dry, and well-ventilated place in a tightly closed container.[2][6] It is moisture sensitive and should be stored under an inert atmosphere.[2]

  • Avoid contact with strong oxidizing agents and strong acids.[2][6]

Spill Management:

  • Minor Spills: Remove all sources of ignition.[4] Absorb the spill with inert material such as sand, earth, or vermiculite and place it in a suitable, labeled container for disposal.[2][4]

  • Major Spills: Evacuate the area and move upwind.[4] Alert emergency responders.[4] Wear full protective clothing and a self-contained breathing apparatus.[2][4] Contain the spill and prevent it from entering drains or waterways.[4]

Disposal:

  • Dispose of 1,1,3,3-Tetramethoxypropane and any contaminated materials in accordance with local, state, and federal regulations.[4][7]

  • Do not mix with other waste.[7]

  • Empty containers may retain product residue and should be handled as hazardous waste.[6] Puncture containers to prevent reuse before disposal at an authorized landfill.[4]

By implementing these safety and logistical protocols, laboratories can significantly mitigate the risks associated with handling 1,1,3,3-Tetramethoxypropane, fostering a culture of safety and responsibility in scientific research and development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.